Product packaging for MC-Val-Cit-PAB-VX765(Cat. No.:)

MC-Val-Cit-PAB-VX765

Cat. No.: B1150118
M. Wt: 1107.657
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MC-Val-Cit-PAB-VX765 is a biopharmaceutical research compound designed for the development of advanced Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems. This conjugate consists of the active moiety VX765 (Belnacasan), which is a potent and selective inhibitor of the ICE/caspase-1 sub-family, linked through a specialized MC-Val-Cit-PAB connector. The MC-Val-Cit-PAB segment is a well-established, cathepsin B-cleavable linker widely used in ADC design. This linker ensures high stability in systemic circulation while allowing for efficient release of the active payload upon exposure to specific lysosomal proteases, such as cathepsin B, within target cells. The mechanism of action involves the selective delivery of the caspase-1 inhibitor VX765 to specific cell populations. Caspase-1 plays a key role in the inflammatory response by activating cytokines like IL-1β and IL-18. Therefore, this conjugate is a valuable tool for investigating targeted anti-inflammatory and immunomodulatory therapies in a research setting. It can be conjugated to antibodies, proteins, or polymers to create targeted biopharmaceuticals. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Appearance

Solid powder

Synonyms

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origin of Product

United States

Foundational & Exploratory

The Critical Role of the Val-Cit Linker in the MC-Val-Cit-PAB-VX765 Drug Conjugate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the valine-citrulline (Val-Cit) linker within the context of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-VX765. This construct is designed for targeted delivery of the caspase-1 inhibitor, VX765, to specific cells. The Val-Cit linker is a critical element that ensures the stability of the conjugate in circulation and facilitates the specific release of the cytotoxic payload within the target cell.

Introduction to this compound

The this compound is a sophisticated drug delivery system comprising four key components:

  • MC (Maleimidocaproyl): This component serves as the conjugation point to a monoclonal antibody (mAb). The maleimide group reacts with sulfhydryl groups on the antibody, forming a stable covalent bond.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by intracellular enzymes.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the payload.

  • VX765 (Belnacasan): The active payload, which is a potent inhibitor of caspase-1, an enzyme involved in inflammation and pyroptosis.[1][2]

The overarching strategy of this ADC is to leverage the specificity of a monoclonal antibody to deliver the VX765 payload directly to target cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

The Central Role of the Val-Cit Linker

The Val-Cit linker is a cornerstone of this ADC's design, offering a balance between stability in the bloodstream and efficient cleavage within the target cell.

Stability in Systemic Circulation

An ideal ADC linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The dipeptide bond of the Val-Cit linker is generally stable in human plasma, contributing to a longer half-life of the intact ADC in circulation.

Intracellular Cleavage by Cathepsin B

Upon internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The lysosomal environment is characterized by a lower pH and the presence of various proteases, including cathepsin B. The Val-Cit dipeptide is a specific substrate for cathepsin B, which proteolytically cleaves the amide bond between citrulline and the PAB spacer. This enzymatic cleavage is the initiating step for the release of the VX765 payload.

While specific quantitative data for the cleavage of the Val-Cit linker in the this compound conjugate is not publicly available, studies on similar Val-Cit-containing ADCs have demonstrated efficient and specific cleavage by cathepsin B.

The Drug Release Mechanism: A Step-by-Step Pathway

The release of the active VX765 payload is a cascade of events triggered by the initial cleavage of the Val-Cit linker.

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell cluster_lysosome Lysosome (Cathepsin B) cluster_cytosol Cytosol ADC This compound (Intact ADC) Cleavage Val-Cit Cleavage ADC->Cleavage Internalization SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Triggers PayloadRelease VX765 Release SelfImmolation->PayloadRelease Leads to Caspase1 Caspase-1 PayloadRelease->Caspase1 Targets Inhibition Inhibition PayloadRelease->Inhibition Caspase1->Inhibition

Figure 1. Signaling pathway of this compound activation.
  • Internalization: The ADC binds to its target antigen on the cell surface and is internalized into an endosome.

  • Lysosomal Trafficking: The endosome fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit linker.

  • Self-Immolation of PAB Spacer: The cleavage of the Val-Cit linker exposes an unstable aniline on the PAB spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the VX765 payload and carbon dioxide.

  • Payload Action: The released VX765 is then free to bind to and inhibit caspase-1 in the cytosol, leading to the desired therapeutic effect.

Quantitative Data Summary

ParameterDescriptionTypical MethodExpected Outcome for an Effective ADC
Plasma Stability The stability of the intact ADC in plasma over time.LC-MS/MSHigh stability with minimal premature drug release.
Cathepsin B Cleavage Rate The rate at which the Val-Cit linker is cleaved by cathepsin B.HPLC or FRET-based assayEfficient cleavage in the presence of cathepsin B.
In Vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of target cells by 50%.Cell-based assays (e.g., MTT, CellTiter-Glo)Low IC50 value in antigen-positive cells, high IC50 in antigen-negative cells.
Caspase-1 Inhibition (IC50) The concentration of released VX765 required to inhibit caspase-1 activity by 50%.Caspase-1 activity assayPotent inhibition of caspase-1 activity.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize ADCs with cleavable linkers.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of the ADC required to kill target cells.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the this compound ADC for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.

A Seed Cells (96-well plate) B Add Serial Dilutions of ADC A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 2. Workflow for an MTT-based cytotoxicity assay.
Cathepsin B Cleavage Assay

This assay measures the rate of linker cleavage by cathepsin B.

  • Reaction Setup: Prepare a reaction mixture containing the this compound conjugate, purified human cathepsin B, and a suitable buffer at an optimal pH for the enzyme (e.g., pH 5.5).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact ADC remaining and the amount of released payload (VX765).

  • Data Analysis: Plot the concentration of the intact ADC over time to determine the cleavage rate.

Caspase-1 Inhibition Assay

This assay determines the potency of the released VX765 in inhibiting caspase-1.

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human caspase-1 and a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

  • Inhibitor Addition: Add varying concentrations of released VX765 (obtained from the cleavage assay or synthesized separately) to the reaction mixture.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by caspase-1 will release a fluorescent molecule.

  • Data Analysis: Determine the rate of substrate cleavage for each inhibitor concentration and calculate the IC50 value for VX765.

Conclusion

The Val-Cit linker is a sophisticated and essential component of the this compound drug conjugate. Its ability to remain stable in the systemic circulation while being efficiently cleaved by lysosomal cathepsin B within target cells is fundamental to the conjugate's therapeutic strategy. This targeted release mechanism ensures that the potent caspase-1 inhibitor, VX765, is delivered specifically to the site of action, thereby maximizing its efficacy and minimizing off-target effects. The continued development and understanding of such cleavable linker technologies are paramount to advancing the field of antibody-drug conjugates.

References

MC-Val-Cit-PAB-VX765: A Conceptual Prodrug for Targeted Cancer Therapy - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, offering the potential for targeted delivery of potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. This technical guide explores the conceptual design of a novel ADC prodrug, MC-Val-Cit-PAB-VX765. This construct leverages a monoclonal antibody (MC) for tumor antigen-specific targeting, a cathepsin B-cleavable linker (Val-Cit-PAB), and a caspase-1 inhibitor payload, VX765. While the direct combination of these components has not been extensively documented in publicly available literature, this whitepaper will provide an in-depth analysis of each component, a proposed mechanism of action, detailed hypothetical experimental protocols for its synthesis and evaluation, and illustrative data based on analogous ADC systems. The aim is to provide a comprehensive technical resource for researchers interested in the development of novel ADCs with unique mechanisms of action.

Introduction to the this compound Prodrug Concept

The central premise of an ADC is to utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells. The this compound construct is a conceptual ADC designed to exploit this paradigm.

  • Monoclonal Antibody (MC): The "MC" component represents a monoclonal antibody chosen for its high affinity and specificity to a tumor-associated antigen (TAA). The choice of the TAA and the corresponding antibody is critical for the ADC's efficacy and safety.

  • Val-Cit-PAB Linker: This linker is a key component, designed to be stable in the systemic circulation but readily cleaved by the lysosomal protease cathepsin B, which is often upregulated in cancer cells.[1] The valine-citrulline (Val-Cit) dipeptide is the specific substrate for cathepsin B, and the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the active drug following cleavage.

  • VX765 (Belnacasan): The payload, VX765, is a potent and selective inhibitor of caspase-1.[2] VX765 is a prodrug that is converted to its active form, VRT-043198, by plasma esterases.[3] Caspase-1 is a key mediator of inflammation and pyroptosis, a lytic and inflammatory form of programmed cell death. The rationale for using a caspase-1 inhibitor as an ADC payload is to modulate the tumor microenvironment and induce a specific form of cell death in cancer cells.

The proposed mechanism of action for this ADC is a multi-step process, beginning with the systemic administration of the conjugate and culminating in the targeted killing of cancer cells.

The Components: A Detailed Analysis

The Linker: MC-Val-Cit-PAB

The maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker is a well-established cleavable linker in the field of ADCs. Its design incorporates features that are critical for the success of an ADC.

  • Maleimidocaproyl (MC) Group: This group provides a reactive handle for conjugation to the monoclonal antibody, typically through the sulfhydryl groups of cysteine residues.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is the substrate for cathepsin B, a lysosomal protease that is frequently overexpressed in various tumor types. This enzymatic cleavage provides a degree of tumor selectivity for drug release.

  • p-Aminobenzyl (PAB) Spacer: The PAB group is a self-immolative spacer. Once cathepsin B cleaves the amide bond between citrulline and PAB, the PAB moiety undergoes a 1,6-elimination reaction, releasing the active drug.

The Payload: VX765

VX765, also known as Belnacasan, is an orally bioavailable prodrug that is converted in vivo to VRT-043198, a potent and selective inhibitor of caspase-1.

  • Mechanism of Action: VRT-043198 inhibits caspase-1, a key enzyme in the inflammasome pathway. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[3] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.

  • Role in Cancer: The role of caspase-1 and pyroptosis in cancer is complex and context-dependent. In some cancers, the activation of the inflammasome and subsequent pyroptosis can have anti-tumor effects by promoting an inflammatory tumor microenvironment and recruiting anti-tumor immune cells. Conversely, chronic inflammation driven by the inflammasome can also promote tumor growth and metastasis in other contexts. The targeted delivery of a caspase-1 inhibitor via an ADC could therefore have different therapeutic outcomes depending on the tumor type and its microenvironment.

Proposed Mechanism of Action of this compound

The proposed mechanism of action for the this compound ADC is illustrated in the following diagram:

ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC This compound (Intact ADC) TAA Tumor-Associated Antigen (TAA) ADC->TAA 1. Targeting ReceptorBinding Receptor Binding TAA->ReceptorBinding Internalization Internalization (Endocytosis) ReceptorBinding->Internalization 2. Binding & Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Linker Release VX765 Release Cleavage->Release Activation VX765 -> VRT-043198 (Active Drug) Release->Activation 5. Payload Caspase1 Caspase-1 Activation->Caspase1 6. Inhibition Inhibition Inhibition Caspase1->Inhibition CellDeath Cellular Effects (e.g., Apoptosis, Modulation of Microenvironment) Inhibition->CellDeath 7. Therapeutic Effect

Figure 1: Proposed mechanism of action for the this compound ADC.

Hypothetical Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and evaluation of the this compound ADC. These are based on established methods for similar ADCs.

Synthesis of this compound

The synthesis is a multi-step process involving the synthesis of the drug-linker conjugate followed by its conjugation to the antibody.

Step 1: Synthesis of the Drug-Linker Moiety (this compound)

A detailed, multi-step synthesis protocol for the MC-Val-Cit-PAB-OH linker has been described in the literature. This protocol involves the protection of functional groups, peptide coupling reactions, and deprotection steps. Once the MC-Val-Cit-PAB-OH linker is synthesized, it can be conjugated to VX765. As VX765 has a primary amine, a carbamate linkage can be formed with the PAB-OH group after its activation, for example, with p-nitrophenyl chloroformate to form a reactive carbonate.

Step 2: Conjugation to the Monoclonal Antibody

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl groups. The amount of TCEP should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Conjugation Reaction: React the reduced antibody with the this compound drug-linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with an organic co-solvent like dimethyl sulfoxide (DMSO) to solubilize the drug-linker. The reaction is typically carried out at room temperature for a few hours.

  • Purification: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated drug-linker and aggregated antibody.

  • Characterization: Characterize the purified ADC for parameters such as DAR (using hydrophobic interaction chromatography or mass spectrometry), purity (by SEC), and endotoxin levels.

Synthesis Workflow cluster_synthesis Synthesis of this compound cluster_conjugation Antibody Conjugation Linker_Synth Synthesis of MC-Val-Cit-PAB-OH Activation Activation of PAB-OH Linker_Synth->Activation Conjugation1 Conjugation of VX765 to activated linker Activation->Conjugation1 VX765 VX765 VX765->Conjugation1 DrugLinker This compound Conjugation1->DrugLinker Conjugation2 Conjugation of Drug-Linker to Reduced Antibody DrugLinker->Conjugation2 Antibody Monoclonal Antibody Reduction Partial Reduction of Antibody Disulfides Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation2 ADC_unpurified Unpurified ADC Conjugation2->ADC_unpurified Purification Purification (e.g., SEC) ADC_unpurified->Purification Final_ADC This compound ADC Purification->Final_ADC

Figure 2: General workflow for the synthesis of the this compound ADC.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of the ADC can be evaluated using a cell viability assay, such as the MTT assay, on a panel of cancer cell lines with varying levels of target antigen expression.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, free VX765, and the unconjugated antibody.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Efficacy Study

The in vivo anti-tumor efficacy of the ADC can be assessed in a xenograft mouse model.

  • Tumor Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the this compound ADC, a non-targeting control ADC, vehicle control, and potentially a standard-of-care chemotherapy, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice two to three times per week.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment period.

  • Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences between the groups.

Illustrative Quantitative Data

The following tables present illustrative quantitative data that could be expected from the evaluation of a conceptual ADC like this compound. Note: This data is hypothetical and for illustrative purposes only, as no specific data for this ADC has been published.

Table 1: Illustrative In Vitro Cytotoxicity Data

CompoundTarget-Positive Cell Line (IC50, nM)Target-Negative Cell Line (IC50, nM)
This compound1.5> 1000
Non-targeting ADC-VX765> 1000> 1000
Free VX7655055
Unconjugated AntibodyNo effectNo effect

Table 2: Illustrative In Vivo Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound385
Non-targeting ADC-VX765310
Standard-of-Care(Optimal Dose)60

Table 3: Illustrative Pharmacokinetic Parameters in Mice

ParameterThis compound ADC
Half-life (t½), hours150
Clearance (CL), mL/hr/kg0.5
Volume of Distribution (Vd), L/kg0.1
Cmax, µg/mL50
AUC, µg*hr/mL8000

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of the ADC and its intended biological effect.

Logical Relationship ADC This compound Targeting Antibody-Mediated Tumor Targeting ADC->Targeting Internalization Receptor-Mediated Internalization Targeting->Internalization Cleavage Lysosomal Cleavage of Val-Cit Linker Internalization->Cleavage Release Intracellular Release of VX765 Cleavage->Release Inhibition Inhibition of Caspase-1 Release->Inhibition Effect Anti-Tumor Effect Inhibition->Effect

Figure 3: Logical flow from ADC administration to therapeutic effect.

Conclusion and Future Directions

The conceptual ADC, this compound, represents a novel approach to targeted cancer therapy by combining a well-validated linker system with a payload that has a unique mechanism of action. The targeted inhibition of caspase-1 within the tumor microenvironment has the potential to induce cancer cell death and modulate the immune response against the tumor.

While this whitepaper provides a comprehensive theoretical framework, further preclinical studies are essential to validate this concept. Key future directions would include:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of the this compound ADC are the first critical steps.

  • In Vitro and In Vivo Evaluation: Comprehensive in vitro and in vivo studies are required to determine the efficacy, safety, and pharmacokinetic profile of the ADC.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which the targeted inhibition of caspase-1 leads to anti-tumor effects will be crucial for its clinical development.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this therapy will be essential for its successful clinical translation.

References

VX-765: A Deep Dive into Caspase-1 Inhibition and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VX-765, a potent and selective inhibitor of caspase-1, and its role in mitigating inflammation. We will delve into its mechanism of action, relevant signaling pathways, quantitative inhibitory data, and detailed experimental protocols.

Introduction: The Role of Caspase-1 in Inflammation and the Emergence of VX-765

Inflammation is a critical biological process, but its dysregulation can lead to a host of chronic diseases. A key mediator in the inflammatory cascade is Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is a cysteine protease responsible for the maturation and secretion of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3][4] The activation of these cytokines triggers a cascade of inflammatory responses.

VX-765 has emerged as a valuable pharmacological tool for investigating these pathways. It is an orally bioavailable prodrug that is metabolically converted in vivo to its active form, VRT-043198.[1][3][5] This active metabolite is a potent and selective inhibitor of the caspase-1 enzyme, offering a targeted approach to reducing inflammation.[1][6] Its high selectivity for caspase-1 minimizes off-target effects, making it a valuable agent for both research and potential therapeutic applications in a range of inflammatory and autoimmune conditions.[1][3][5][6]

Mechanism of Action: Selective Targeting of Caspase-1

VX-765's anti-inflammatory effects are rooted in its specific inhibition of caspase-1. The process begins with the in vivo conversion of the VX-765 prodrug to its active metabolite, VRT-043198, through enzymatic and hydrolytic cleavage.[5][7] VRT-043198 then acts as a competitive inhibitor, binding to the catalytic site of caspase-1.[5] This targeted action prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms.[1][4] Consequently, the downstream inflammatory signaling cascade driven by these cytokines is effectively blocked.[1]

A key advantage of VX-765 is its remarkable selectivity. Studies have shown that VRT-043198 has significantly less activity against other caspase family members, such as caspases-3, -6, -7, -8, and -9.[7] Furthermore, it has little to no effect on the release of other pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[1][6][7] This high degree of specificity allows for the precise dissection of caspase-1-dependent inflammatory pathways.

Signaling Pathway: The NLRP3 Inflammasome

Caspase-1 is primarily activated within a large, multi-protein complex known as the inflammasome.[4][8] The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in a wide array of inflammatory diseases.[8][9] Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components, such as lipopolysaccharide (LPS), which are recognized by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[10]

  • Activation (Signal 2): A variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the second signal.[8] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1.[8][9] This proximity induces the auto-cleavage and activation of caspase-1.[4]

Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[4][8] Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_assembly NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3_assembly Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_transcription ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_transcription pro_caspase1 Pro-Caspase-1 NLRP3_assembly->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Autocatalysis pro_IL1B Pro-IL-1β caspase1->pro_IL1B Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage VX765 VX-765 (VRT-043198) VX765->caspase1 Inhibition IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: The NLRP3 inflammasome pathway leading to inflammation and pyroptosis, and its inhibition by VX-765.

Quantitative Data on Inhibitory Activity

The potency and selectivity of VX-765's active form, VRT-043198, have been quantified in various studies. The following tables summarize key inhibitory data.

Table 1: In Vitro Inhibitory Activity of VRT-043198 against Various Caspases

Caspase TargetIC50 / KiSelectivity vs. Caspase-1Reference
Caspase-1Ki = 0.8 nM-[5]
Caspase-1IC50 = 530 nM-[11]
Caspase-8IC50 = 1 µM>1000-fold[11]
Caspase-9IC50 = 4 µM>7500-fold[11]
Caspase-10IC50 = 42 µM>79000-fold[11]
Caspases-3, -6, -7>100- to 10,000-fold less potent100- to 10,000-fold[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Effect of VX-765 on Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeStimulantCytokine MeasuredInhibitorIC50Reference
Human PBMCsLPSIL-1βVX-765~0.7 µM[5]
Human PBMCsLPSIL-18VX-765~0.7 µM[5]
PBMCs from FCAS patientsLPSIL-1βVX-7650.99 ± 0.29 µM[5]
PBMCs from healthy controlsLPSIL-1βVX-7651.10 ± 0.61 µM[5]

LPS: Lipopolysaccharide. FCAS: Familial Cold Autoinflammatory Syndrome.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vitro and in vivo studies of VX-765.

In Vitro Protocol: Inhibition of LPS-Induced IL-1β Release from Human PBMCs

Objective: To determine the potency of VX-765 in inhibiting caspase-1-mediated IL-1β secretion from primary human immune cells.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • VX-765

  • Dimethyl sulfoxide (DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Preparation: Prepare a stock solution of VX-765 in DMSO. Create a serial dilution of VX-765 in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment and Stimulation: Pre-incubate the PBMCs with varying concentrations of VX-765 or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator. Following pre-incubation, stimulate the cells with 10 ng/mL LPS to induce pro-IL-1β production and inflammasome activation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of VX-765 compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Protocol: Murine Model of LPS-Induced Inflammation

Objective: To evaluate the efficacy of orally administered VX-765 in reducing systemic inflammation in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • VX-765

  • Vehicle (e.g., 0.5% methylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Mouse IL-1β ELISA kit

  • Centrifuge

Methodology:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Dosing: Prepare a suspension of VX-765 in the vehicle. Administer VX-765 or vehicle to the mice via oral gavage at a predetermined dose (e.g., 100 mg/kg).

  • Inflammatory Challenge: One hour after VX-765 administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline. A control group should receive a saline injection.

  • Blood Collection: Two hours after the LPS challenge, collect blood samples from the mice via cardiac puncture or another approved method into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Analysis: Measure the levels of IL-1β in the plasma samples using a mouse IL-1β ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Compare the plasma IL-1β levels between the vehicle-treated and VX-765-treated groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed reduction in cytokine levels.

Experimental_Workflow General Experimental Workflow for VX-765 Evaluation cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model iv_start Isolate Primary Cells (e.g., PBMCs) iv_treat Pre-treat with VX-765 or Vehicle iv_start->iv_treat iv_stim Stimulate with (e.g., LPS) iv_treat->iv_stim iv_incubate Incubate (e.g., 24h) iv_stim->iv_incubate iv_collect Collect Supernatant iv_incubate->iv_collect iv_analyze Analyze Cytokines (e.g., ELISA) iv_collect->iv_analyze iv_end Determine IC50 iv_analyze->iv_end inv_start Administer VX-765 or Vehicle (Oral) inv_challenge Inflammatory Challenge (e.g., LPS i.p.) inv_start->inv_challenge inv_wait Wait for Response (e.g., 2h) inv_challenge->inv_wait inv_sample Collect Samples (e.g., Blood/Tissue) inv_wait->inv_sample inv_analyze Analyze Biomarkers (e.g., Cytokines) inv_sample->inv_analyze inv_end Assess Efficacy inv_analyze->inv_end

Caption: A generalized workflow for evaluating the anti-inflammatory effects of VX-765 in both in vitro and in vivo models.

Conclusion

VX-765 is a highly selective and orally bioavailable inhibitor of caspase-1 that has proven to be an invaluable tool for studying the role of the inflammasome in health and disease. Its ability to potently block the production of IL-1β and IL-18 without significantly affecting other inflammatory mediators underscores its specificity. The data gathered from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for a variety of inflammatory disorders. This technical guide provides a foundational understanding of VX-765's mechanism, activity, and the experimental approaches used to characterize its anti-inflammatory properties, serving as a valuable resource for researchers and drug development professionals in the field of inflammation.

References

An In-depth Technical Guide on the Structure and Chemical Properties of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the peptide-drug conjugate component, MC-Val-Cit-PAB-VX765. This molecule is comprised of a maleimidocaproyl (MC) group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent caspase-1 inhibitor, VX765.

Molecular Structure and Components

This compound is a precisely engineered molecule designed for targeted drug delivery, often in the context of antibody-drug conjugates (ADCs). The strategic selection of each component ensures stability in circulation and specific release of the active payload at the target site.

  • MC (Maleimidocaproyl): This functional group serves as a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies or other targeting moieties. The maleimide group undergoes a specific Michael addition reaction with sulfhydryl groups, forming a stable thioether bond.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment[1]. This enzymatic cleavage is the primary mechanism for the targeted release of the drug.

  • PAB (p-aminobenzyl alcohol): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached drug in its unmodified, active form.

  • VX765 (Belnacasan): The payload of this conjugate, VX765, is a potent inhibitor of caspase-1[2]. Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting caspase-1, VX765 can modulate inflammatory responses and induce pyroptosis, a form of programmed cell death. VX765 itself is a prodrug that is converted to its active form, VRT-043198, in vivo.

The complete chemical structure facilitates the targeted delivery of the VX765 payload, enhancing its therapeutic window by minimizing off-target toxicity.

Chemical Properties and Quantitative Data

A summary of the key chemical and physical properties of this compound and its components is provided below.

PropertyValueReference/Comment
Molecular Formula C₅₃H₇₁ClN₁₀O₁₄[3]
Molecular Weight 1107.66 g/mol [3]
Solubility Soluble in DMSO, DCM, DMFBased on data for structurally similar compounds.
Storage and Stability Store at -20°C for long-term stability. Stable for weeks at ambient temperature during shipping.[3]
VX765 (as VRT-043198) Kᵢ for Caspase-1 < 0.6 nMThis is the inhibition constant for the active metabolite.
VX765 (as VRT-043198) Kᵢ for Caspase-4 0.8 nM

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is a multi-step process involving the preparation of the MC-Val-Cit-PAB linker followed by its conjugation to VX765.

Step 1: Synthesis of the MC-Val-Cit-PAB Linker

A detailed, improved methodology for the synthesis of the cathepsin B-cleavable dipeptide linker has been reported, which avoids epimerization and results in a high overall yield. The key steps involve the coupling of Fmoc-Val-Cit to p-aminobenzyl alcohol, followed by the removal of the Fmoc protecting group and subsequent coupling with the maleimidocaproyl moiety.

Step 2: Conjugation of MC-Val-Cit-PAB to VX765

This final step involves the reaction of the thiol-reactive maleimide group of the linker with a suitable thiol group introduced onto the VX765 molecule.

  • Materials: MC-Val-Cit-PAB linker, Thiol-modified VX765, Anhydrous Dimethylformamide (DMF), Nitrogen atmosphere.

  • Procedure:

    • Dissolve the MC-Val-Cit-PAB linker in anhydrous DMF under a nitrogen atmosphere.

    • Add a solution of thiol-modified VX765 in anhydrous DMF to the linker solution. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product is purified by preparative reverse-phase HPLC.

    • The purified product is then lyophilized to obtain this compound as a solid.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final conjugate.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength relevant to the aromatic components of the molecule (e.g., 254 nm or 280 nm).

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the final product.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.

  • Analysis: The obtained mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the conjugate.

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra should be consistent with the proposed structure.

In Vitro Stability Assay

Plasma Stability

  • Purpose: To evaluate the stability of the conjugate in plasma.

  • Procedure:

    • Incubate this compound in human plasma at 37°C.

    • At various time points, take aliquots of the plasma and precipitate the proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

Signaling Pathways and Mechanisms of Action

Linker Cleavage and Payload Release

The targeted release of VX765 is a critical aspect of the design of this compound. This process is initiated upon internalization of the conjugate into the target cell, typically through endocytosis when conjugated to an antibody.

G cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (this compound) Endocytosis Endocytosis ADC->Endocytosis Binding to cell surface antigen Lysosome Lysosome Endocytosis->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Linker Cleavage CathepsinB->Cleavage Proteolytic cleavage of Val-Cit Release VX765 Release Cleavage->Release Self-immolation of PAB spacer

Caption: Workflow of ADC internalization and payload release.

VX765 Mechanism of Action: Caspase-1 Inhibition

Once released, VX765 inhibits caspase-1, thereby blocking the inflammatory cascade and inducing pyroptosis.

G Pro_IL1B Pro-IL-1β IL1B Active IL-1β Pro_IL1B->IL1B Cleavage Pro_IL18 Pro-IL-18 IL18 Active IL-18 Pro_IL18->IL18 Cleavage Caspase1 Caspase-1 Caspase1->IL1B Caspase1->IL18 Pyroptosis Pyroptosis Caspase1->Pyroptosis VX765 VX765 (Active Form) VX765->Caspase1 Inhibition Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: VX765 inhibits the Caspase-1 signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols serve as a starting point for further investigation and application of this promising molecule in targeted therapeutics.

References

An In-depth Technical Guide to MC-Val-Cit-PAB-VX765 and its Anticipated Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic delivery of therapeutic agents to the tumor microenvironment (TME) remains a critical objective in oncology research. MC-Val-Cit-PAB-VX765 is a novel conjugate designed for targeted drug delivery, combining a potent caspase-1 inhibitor, VX765, with a well-established enzyme-cleavable linker system. This guide provides a detailed technical overview of the components of this compound, its proposed mechanism of action, and its potential to modulate the tumor microenvironment. The information presented herein is synthesized from the known functions of its constituent parts, offering a foundational understanding for researchers exploring this and similar targeted therapeutic strategies.

Core Components and Mechanism of Action

This compound is a molecule ready for conjugation to a targeting moiety, such as an antibody, to form an antibody-drug conjugate (ADC).[1] The core components are:

  • MC (Maleimidocaproyl): A commonly used maleimide-containing spacer that allows for covalent linkage to thiol groups on targeting proteins like monoclonal antibodies.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is selectively cleaved by cathepsin B.[2][][4] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells, providing a mechanism for targeted drug release within the cancer cell.[][4]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug payload.[2]

  • VX765 (Belnacasan): A potent prodrug that is converted to its active form, VRT-043198, which selectively inhibits caspase-1.[5][6] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18 and the induction of pyroptosis, a pro-inflammatory form of cell death.[6]

The proposed mechanism of action for an ADC utilizing the this compound linker-payload system is as follows:

  • Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2][][7]

  • Payload Release: The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the VX765 payload into the cytoplasm of the tumor cell.[2]

  • Caspase-1 Inhibition: Once in the cytoplasm, VX765 is converted to its active form and inhibits caspase-1.

  • Modulation of the Tumor Microenvironment: By inhibiting caspase-1, the release of pro-inflammatory cytokines IL-1β and IL-18 is suppressed, and pyroptosis of tumor and/or immune cells may be prevented. This alteration of the cytokine milieu and cell death pathways within the TME is hypothesized to have anti-tumor effects.

Anticipated Effects on the Tumor Microenvironment

The targeted delivery of VX765 to the TME is expected to induce significant changes that could be therapeutically beneficial:

  • Inhibition of Pro-inflammatory Cytokines: Caspase-1 is essential for the cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms. By inhibiting caspase-1, VX765 is expected to reduce the levels of these potent pro-inflammatory cytokines in the TME. Elevated levels of IL-1β and IL-18 are often associated with tumor progression, angiogenesis, and immunosuppression.

  • Modulation of Immune Cell Infiltration and Function: The cytokine profile within the TME plays a crucial role in dictating the type and function of infiltrating immune cells. By reducing IL-1β and IL-18, this compound could potentially shift the immune landscape from a pro-tumorigenic to an anti-tumorigenic state. This may involve enhancing the activity of cytotoxic T lymphocytes and natural killer cells while reducing the prevalence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).

  • Inhibition of Pyroptosis: Pyroptosis is a form of lytic, pro-inflammatory cell death that can be triggered by caspase-1. While pyroptosis of cancer cells can be beneficial, pyroptosis of immune cells within the TME can be detrimental. The effect of inhibiting pyroptosis via VX765 would be context-dependent and requires further investigation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be essential for evaluating the efficacy of an ADC utilizing this compound.

Parameter Assay Potential Readout Significance
In Vitro Cytotoxicity Cell Viability Assay (e.g., MTS, CellTiter-Glo)IC50 (half-maximal inhibitory concentration)Determines the potency of the ADC against target cancer cell lines.
Caspase-1 Inhibition Caspase-1 Activity AssayIC50Confirms the inhibitory activity of the released VX765 on its target enzyme.
Cytokine Release ELISA, LuminexReduction in IL-1β and IL-18 levelsDemonstrates the intended pharmacological effect on pro-inflammatory cytokine production.
In Vivo Tumor Growth Xenograft or Syngeneic Mouse ModelsTumor Volume, Tumor WeightEvaluates the overall anti-tumor efficacy of the ADC in a living organism.
Immune Cell Profiling Flow Cytometry, ImmunohistochemistryChanges in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs)Assesses the impact of the ADC on the tumor immune microenvironment.

Detailed Experimental Protocols

In Vitro ADC Cytotoxicity Assay
  • Cell Culture: Plate target antigen-expressing cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC-MC-Val-Cit-PAB-VX765 conjugate and a non-targeting control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control. Calculate the IC50 value using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
  • Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC-MC-Val-Cit-PAB-VX765 at various doses).

  • Dosing: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once weekly for three weeks).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Pharmacodynamic Analysis: A subset of tumors can be harvested at earlier time points for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and for measurement of intratumoral cytokine levels by ELISA or Luminex.

Visualizations

Mechanism_of_Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment ADC ADC (Antibody-MC-Val-Cit-PAB-VX765) Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking VX765_released Released VX765 Lysosome->VX765_released 4. Cleavage & Release (Cathepsin B) Caspase1 Caspase-1 VX765_released->Caspase1 5. Inhibition IL1b Active IL-1β Caspase1->IL1b Cleavage IL18 Active IL-18 Caspase1->IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL1b_out ↓ IL-1β Secretion IL1b->IL1b_out 6. Reduced   Secretion IL18_out ↓ IL-18 Secretion IL18->IL18_out Pyroptosis_out ↓ Pyroptosis Immune_Modulation Immune Modulation (e.g., ↑ T-cell activity) IL1b_out->Immune_Modulation IL18_out->Immune_Modulation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Target Cell Lines (Antigen Positive) cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro_start->cytotoxicity caspase_assay Caspase-1 Inhibition Assay (Biochemical Confirmation) invitro_start->caspase_assay cytokine_assay Cytokine Release Assay (IL-1β, IL-18 Measurement) invitro_start->cytokine_assay invivo_start Syngeneic Mouse Model (Tumor Implantation) cytotoxicity->invivo_start Proceed if potent caspase_assay->invivo_start Proceed if active cytokine_assay->invivo_start Proceed if effective treatment ADC Administration invivo_start->treatment tumor_growth Tumor Growth Inhibition (Volume & Weight) treatment->tumor_growth immune_profiling TME Analysis (Flow Cytometry, IHC) treatment->immune_profiling pk_pd Pharmacokinetics & Pharmacodynamics treatment->pk_pd

References

understanding the cathepsin B cleavage of MC-Val-Cit-PAB linker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cathepsin B Cleavage of the MC-Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker by Cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document details the cleavage mechanism, presents quantitative kinetic data, outlines experimental protocols, and visualizes key pathways and workflows.

The Cleavage Mechanism of the MC-Val-Cit-PAB Linker

The MC-Val-Cit-PAB linker is a well-established, enzyme-cleavable system used in numerous ADCs.[1] Its design leverages the overexpression of certain proteases, like Cathepsin B, within the lysosomes of cancer cells.[2]

The cleavage process is initiated following the internalization of the ADC into the target cell and its trafficking to the lysosome.[3] Within the acidic environment of the lysosome, Cathepsin B, a cysteine protease, recognizes and cleaves the peptide bond between the citrulline (Cit) and the p-aminobenzyl alcohol (PAB) spacer.[4][5][6] This enzymatic action is the primary release mechanism.

Following the cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unconjugated cytotoxic payload.[1][7][8] The specificity of this cleavage is crucial for minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[9] While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins, such as Cathepsin L, S, and F, can also process the Val-Cit linker.[1][8][10]

Cleavage_Mechanism ADC ADC with MC-Val-Cit-PAB Linker Lysosome Lysosomal Environment (Acidic pH) ADC->Lysosome Internalization & Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Activation Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Catalyzes SelfImmolation 1,6-Self-Immolation of PAB Cleavage->SelfImmolation Triggers Payload Active Payload SelfImmolation->Payload Releases Byproducts Linker Remnants SelfImmolation->Byproducts

Figure 1: Mechanism of MC-Val-Cit-PAB linker cleavage by Cathepsin B.

Quantitative Data on Cathepsin B Cleavage

The efficiency of Cathepsin B cleavage is paramount to the efficacy of the ADC. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are used to evaluate the enzyme's affinity and turnover rate for a given substrate. The specificity constant (kcat/Km) provides a measure of the enzyme's overall catalytic efficiency.

SubstratepHKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Z-Arg-Arg-AMC4.6130 ± 101.8 ± 0.0414,000 ± 1,000
Z-Arg-Arg-AMC7.21,100 ± 2002.5 ± 0.22,300 ± 300
Z-Phe-Arg-AMC4.643 ± 42.5 ± 0.0858,000 ± 5,000
Z-Phe-Arg-AMC7.21,000 ± 1001.8 ± 0.071,800 ± 200
Z-Nle-Lys-Arg-AMC4.6180 ± 2010.1 ± 0.456,000 ± 7,000
Z-Nle-Lys-Arg-AMC7.2410 ± 803.5 ± 0.38,500 ± 2,000
Table 1: Kinetic parameters of human Cathepsin B with various fluorogenic substrates at acidic and neutral pH.[11][12] Data presented as mean ± standard deviation.

Experimental Protocols

In Vitro Enzymatic Cleavage Assay (Fluorometric)

This protocol is adapted from a standard fluorometric assay for Cathepsin B activity.[4]

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0

  • L-Cysteine HCl solution (8.0 mM)

  • Brij 35 solution (0.1% v/v)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired final concentration in the assay buffer containing Brij 35.

  • Prepare the Cathepsin B enzyme solution to the desired concentration in the assay buffer.

  • In a 96-well plate, add the substrate solution.

  • To initiate the reaction, add the Cathepsin B solution to the wells.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time at 37°C.

  • The rate of hydrolysis is calculated from the slope of the linear portion of the fluorescence versus time curve, using a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).

ADC Cleavage and Payload Release Analysis (LC-MS/MS)

This protocol outlines the general steps for assessing the cleavage of the linker and the release of the payload from an ADC.[1][2]

Materials:

  • ADC with MC-Val-Cit-PAB linker

  • Recombinant human Cathepsin B

  • Incubation Buffer: 10 mM 2-morpholin-4-ylethanesulfonic acid (MES), pH 6.0

  • Dithiothreitol (DTT)

  • Methanol-ethanol mixture (for extraction)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC (e.g., 1 µM) with Cathepsin B (e.g., 20 nM) in the incubation buffer containing DTT at 37°C for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a cold methanol-ethanol mixture to precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant containing the released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. A standard curve of the pure payload is used for quantification.

Visualizations

ADC Processing and Cathepsin B Activation Pathway

ADC_Processing_Pathway cluster_cell Target Cell ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking & Fusion ActiveCathepsinB Active Cathepsin B Lysosome->ActiveCathepsinB Acidic pH Activation ProCathepsinB Pro-Cathepsin B ProCathepsinB->Lysosome Transport PayloadRelease Payload Release ActiveCathepsinB->PayloadRelease Cleavage of Linker

Figure 2: Cellular processing pathway of an ADC leading to Cathepsin B-mediated payload release.
Experimental Workflow for Linker Cleavage Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies EnzymeAssay Enzymatic Assay (e.g., Fluorometric) ADCIncubation ADC Incubation with Cathepsin B EnzymeAssay->ADCIncubation Inform LCMS LC-MS/MS Analysis of Released Payload ADCIncubation->LCMS CellCulture Cancer Cell Culture ADCTreatment ADC Treatment CellCulture->ADCTreatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) ADCTreatment->Cytotoxicity AnimalModel Xenograft Animal Model ADCTherapy ADC Administration AnimalModel->ADCTherapy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) ADCTherapy->PK_PD

Figure 3: General experimental workflow for evaluating the cleavage of ADC linkers.

References

The Role of MC-Val-Cit-PAB-VX765 in Immune Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of MC-Val-Cit-PAB-VX765, a targeted drug conjugate designed to modulate the immune response through the specific inhibition of caspase-1. This document outlines the core components of the conjugate, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Core Concept: Targeted Inhibition of the Inflammasome

This compound is an antibody-drug conjugate (ADC) that leverages a modular design to deliver the potent caspase-1 inhibitor, VX765, directly to target cells. The conjugate consists of four key components:

  • MC (Maleimidocaproyl): A stable linker component that facilitates the conjugation of the construct to a targeting moiety, such as a monoclonal antibody.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by cathepsin B, an endosomal and lysosomal protease often overexpressed in tumor cells and other pathological environments.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active drug payload.

  • VX765: A potent and selective inhibitor of caspase-1, a critical enzyme in the inflammasome signaling pathway.

The targeted delivery of VX765 aims to mitigate off-target effects and concentrate the therapeutic agent at the site of inflammation or disease, thereby modulating the immune response with high precision.

Mechanism of Action

The therapeutic action of this compound is a multi-step process that begins with targeted delivery and culminates in the inhibition of pro-inflammatory cytokine production.

  • Targeting and Internalization: The ADC, guided by its targeting antibody, binds to a specific antigen on the surface of the target cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteases, particularly cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.

  • Payload Release: The cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction in the PAB spacer, resulting in the release of the active caspase-1 inhibitor, VX765 (in its active form, VRT-043198), into the cytoplasm of the target cell.

  • Caspase-1 Inhibition: Released VRT-043198 binds to the active site of caspase-1, preventing the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.

  • Immune Modulation: By inhibiting the production of mature IL-1β and IL-18, the conjugate effectively dampens the inflammatory cascade mediated by the inflammasome, reducing inflammation and preventing pyroptosis, a form of pro-inflammatory cell death.

Quantitative Data

The efficacy of the active component of the conjugate, VX765, has been quantified in various studies. The following tables summarize key data points related to its inhibitory activity and its effect on cytokine production.

Table 1: Inhibitory Activity of VRT-043198 (Active Metabolite of VX765)

ParameterTargetValueReference
Inhibition Constant (Ki) Caspase-10.8 nM[1][2]
Inhibition Constant (Ki) Caspase-4<0.6 nM[1]
IC50 IL-1β Release (PBMCs)0.67 ± 0.55 nM[1]

Table 2: In Vivo Efficacy of VX765 on Cytokine Reduction

Model SystemTreatmentCytokineReductionReference
Traumatic Brain Injury (Mouse)VX765 (100 mg/kg)IL-1βSignificant Decrease[2]
Traumatic Brain Injury (Mouse)VX765 (200 mg/kg)IL-1βSignificant Decrease[2]
Traumatic Brain Injury (Mouse)VX765 (100 mg/kg)IL-18Significant Decrease[2]
Traumatic Brain Injury (Mouse)VX765 (200 mg/kg)IL-18Significant Decrease[2]
HIV-1 Infection (Humanized Mice)VX765IL-187.8 vs 23.2 pg/ml (p=0.04)[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Caspase-1 Activity Assay

This assay quantifies the inhibitory effect of released VX765 on caspase-1 activity.

  • Principle: A fluorogenic substrate for caspase-1, such as Ac-YVAD-AFC, is used. Cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AFC), and the fluorescence intensity is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human caspase-1

    • Caspase assay buffer

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

    • Test compound (released VX765)

    • 96-well black microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In the wells of a 96-well plate, add the caspase assay buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add recombinant caspase-1 to all wells except the negative control.

    • Incubate for 10-15 minutes at 37°C.

    • Add the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Monitor the fluorescence kinetically or at a fixed time point.

    • Calculate the percent inhibition and determine the IC50 value.

IL-1β and IL-18 ELISA

This protocol measures the concentration of secreted IL-1β and IL-18 in cell culture supernatants.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein.

  • Materials:

    • IL-1β or IL-18 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

    • Cell culture supernatants from cells treated with the ADC

    • Wash buffer

    • Stop solution

    • 96-well microplate reader

  • Protocol:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark until a color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Pyroptosis Assessment (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells, an indicator of cell membrane damage associated with pyroptosis.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Materials:

    • LDH cytotoxicity assay kit

    • Cells treated with the ADC

    • 96-well plate

    • Absorbance plate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with various concentrations of the ADC.

    • Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Visualizations

Signaling Pathway

Inflammasome_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Extracellular Space PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activates ASC ASC Adaptor PRR->ASC recruits Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis VX765 VX765 (VRT-043198) VX765->Casp1 inhibits

Caption: Canonical inflammasome pathway and the inhibitory action of VX765.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Target Cell Culture treatment Treat cells with This compound start->treatment incubation Incubate for 24-48h treatment->incubation collect Collect Supernatant and Cell Lysate incubation->collect elisa ELISA for IL-1β & IL-18 collect->elisa caspase_assay Caspase-1 Activity Assay (Lysate) collect->caspase_assay ldh_assay LDH Assay for Pyroptosis (Supernatant) collect->ldh_assay analysis Data Analysis: - Cytokine Levels - Caspase-1 Inhibition - Cell Viability elisa->analysis caspase_assay->analysis ldh_assay->analysis end End: Evaluate Immune Modulation analysis->end

Caption: In vitro workflow for evaluating the conjugate's efficacy.

Logical Relationship of Drug Release

Drug_Release_Mechanism ADC ADC in Lysosome Antibody-MC-Val-Cit-PAB-VX765 CathepsinB Cathepsin B ADC:f1->CathepsinB targeted by Cleavage Linker Cleavage Val-Cit bond is hydrolyzed CathepsinB->Cleavage:f0 cleaves SelfImmolation Self-Immolation PAB spacer releases payload Cleavage:f1->SelfImmolation:f0 ReleasedDrug Active Drug VX765 (VRT-043198) released in cytoplasm SelfImmolation:f1->ReleasedDrug:f0

Caption: Mechanism of VX765 release from the MC-Val-Cit-PAB linker.

References

The Emergence of Pyroptosis-Inducing Antibody-Drug Conjugates: A Technical Guide to the Core Principles of a VX765-ADC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. This technical guide delves into the core principles of a novel class of ADCs designed to induce pyroptosis, a highly inflammatory form of programmed cell death, by utilizing the caspase-1 inhibitor, VX765, as a payload. This document provides an in-depth exploration of the rationale, design, and characterization of a hypothetical VX765-ADC, offering a blueprint for researchers and drug development professionals. Detailed experimental protocols for key assays, quantitative data for a conceptual VX765-ADC, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of oncology.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a sophisticated class of biopharmaceuticals engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3][4] An ADC consists of three primary components:

  • A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.[5][6] The ideal TAA is highly and homogenously expressed on tumor cells with limited expression on healthy tissues.[5][6]

  • A highly potent cytotoxic payload capable of inducing cell death at sub-nanomolar concentrations.[1][5]

  • A chemical linker that connects the payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and designed to release the active payload upon internalization into the target cell.[1][5]

The mechanism of action of a conventional ADC involves binding to the TAA, internalization of the ADC-antigen complex, lysosomal trafficking, and subsequent release of the payload, which then exerts its cytotoxic effect, typically by damaging DNA or disrupting microtubules, leading to apoptosis.[1][2]

Rationale for a VX765-Based Antibody-Drug Conjugate

The choice of payload is a critical determinant of an ADC's efficacy and safety profile. While traditional payloads induce apoptosis, there is growing interest in harnessing other cell death pathways, such as pyroptosis. Pyroptosis is a pro-inflammatory form of programmed cell death mediated by caspases, particularly caspase-1, and characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3][7][8] This inflammatory response can further stimulate an anti-tumor immune response.

VX765 is a potent and selective inhibitor of caspase-1.[9][10][11] It is a prodrug that is rapidly converted to its active form, VRT-043198.[9] By inhibiting caspase-1, VX765 blocks the maturation and release of IL-1β and IL-18.[9][10][11] While seemingly counterintuitive to use an inhibitor to induce cell death, the rationale for a VX765-ADC is based on the concept of "payload-induced target activation." In this model, the ADC would deliver VX765 to tumor cells, and upon release, the high intracellular concentration of VX765 would disrupt the delicate balance of caspase signaling, leading to aberrant pathway activation and ultimately, pyroptotic cell death.

Hypothetical VX765-ADC: Characteristics and Data

For the purpose of this guide, we will consider a hypothetical VX765-ADC targeting a generic tumor-associated antigen. The key characteristics and hypothetical in vitro data are summarized in the tables below.

Table 1: Key Characteristics of a Hypothetical VX765-ADC
ParameterDescription
Antibody Humanized IgG1 targeting a TAA
Payload VX765 (caspase-1 inhibitor)
Linker Cleavable linker (e.g., Valine-Citulline)
Conjugation Chemistry Cysteine-based conjugation
Drug-to-Antibody Ratio (DAR) 4
Table 2: Hypothetical In Vitro Cytotoxicity Data for VX765-ADC
Cell LineTarget Antigen ExpressionIC50 (nM) of VX765-ADCIC50 (nM) of Free VX765
Cancer Cell Line A High5.2>10,000
Cancer Cell Line B Low850>10,000
Normal Cell Line Negative>10,000>10,000

Experimental Protocols

The development and characterization of an ADC involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays relevant to a VX765-ADC.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of VX765 molecules conjugated to each antibody.

Materials:

  • VX765-ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the VX765-ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).

  • Calculate the weighted average DAR using the peak areas of the different species.[12][]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the VX765-ADC in killing target cancer cells.

Materials:

  • Target cancer cell lines (with varying antigen expression) and a non-target normal cell line.

  • Cell culture medium and supplements.

  • VX765-ADC, unconjugated antibody, and free VX765.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the VX765-ADC, unconjugated antibody, and free VX765.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the VX765-ADC in a living organism.[14]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID).[15]

  • Tumor cells that express the target antigen.

  • VX765-ADC, unconjugated antibody, vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.[15]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, VX765-ADC at different doses).

  • Administer the treatments intravenously (or as appropriate) at a predetermined schedule (e.g., once a week for three weeks).

  • Measure the tumor volume and body weight of the mice twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and development of a VX765-ADC.

G Canonical Pyroptosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (PRR) PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome Activation GSDMD_pore GSDMD Pore Pyroptosis Inflammation GSDMD_pore->Pyroptosis Cell Lysis pro_Caspase1 Pro-Caspase-1 Inflammasome->pro_Caspase1 Recruitment Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 Cleavage pro_IL1b Pro-IL-1β Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin-D (GSDMD) Caspase1->GSDMD Cleavage IL1b Active IL-1β pro_IL1b->IL1b IL1b->Pyroptosis IL18 Active IL-18 pro_IL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N GSDMD_N->GSDMD_pore Pore Formation

Caption: Canonical pyroptosis pathway initiated by PAMPs/DAMPs.

G VX765-ADC Mechanism of Action cluster_extracellular Extracellular cluster_membrane Tumor Cell Membrane cluster_cytosol Tumor Cell Cytosol ADC VX765-ADC TAA Tumor-Associated Antigen (TAA) ADC->TAA Binding Endosome Endosome TAA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking VX765 Released VX765 Lysosome->VX765 Linker Cleavage & Payload Release Caspase1 Caspase-1 VX765->Caspase1 Inhibition Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction of Pryoptotic Cell Death

Caption: Proposed mechanism of action for a VX765-ADC.

G ADC Development and Evaluation Workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Target Identification (TAA) Antibody Antibody Generation & Humanization Target->Antibody Conjugation ADC Conjugation Antibody->Conjugation Payload Payload Selection (VX765) Linker Linker Design Payload->Linker Linker->Conjugation DAR DAR Determination (HIC) Conjugation->DAR Purity Purity & Aggregation Analysis (SEC) Conjugation->Purity Binding Binding Affinity (ELISA/SPR) DAR->Binding Purity->Binding Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization->Cytotoxicity PK Pharmacokinetics (PK) Studies Cytotoxicity->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General workflow for ADC development and evaluation.

Conclusion and Future Directions

The concept of a VX765-ADC represents a novel and exciting frontier in the field of antibody-drug conjugates. By harnessing the pro-inflammatory cell death pathway of pyroptosis, such a therapeutic could not only directly kill cancer cells but also stimulate a robust anti-tumor immune response. This technical guide has provided a comprehensive overview of the core principles, hypothetical characteristics, and essential experimental protocols for the development and evaluation of a VX765-ADC.

Future research should focus on validating the hypothetical mechanism of action, optimizing the linker chemistry for efficient payload release, and conducting preclinical studies to assess the in vivo efficacy and safety of this novel ADC class. The insights gained from such studies will be invaluable in advancing pyroptosis-inducing ADCs towards clinical applications, potentially offering a powerful new treatment modality for cancer patients.

References

Unlocking Pyroptosis in Cancer Therapy: A Technical Guide to MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of a novel antibody-drug conjugate (ADC), MC-Val-Cit-PAB-VX765. This ADC leverages a clinically validated linker system to deliver the potent caspase-1 inhibitor, VX765, directly to tumor cells. By inhibiting caspase-1, a key enzyme in the pyroptosis pathway, this strategy aims to induce a pro-inflammatory form of programmed cell death within the tumor microenvironment. This guide details the core components of the ADC, its proposed mechanism of action, comprehensive experimental protocols for its synthesis and evaluation, and hypothetical data to illustrate its potential therapeutic efficacy.

Introduction: A Novel Approach to Cancer Therapy

Conventional cancer therapies often face challenges of systemic toxicity and the development of resistance. Antibody-drug conjugates represent a targeted approach to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target effects. The this compound ADC introduces a novel payload, VX765, a selective inhibitor of caspase-1.

Caspase-1 is a critical mediator of pyroptosis, a lytic and inflammatory form of programmed cell death. Unlike apoptosis, which is immunologically silent, pyroptosis results in the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and cellular contents that can stimulate an anti-tumor immune response. However, the role of pyroptosis in cancer is complex, exhibiting both tumor-promoting and tumor-suppressing functions depending on the context. The central hypothesis behind this compound is that targeted induction of pyroptosis in tumor cells can shift the balance towards an anti-tumor phenotype, transforming an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated clearance.

Core Components and Mechanism of Action

The this compound ADC is a modular system composed of three key elements: a monoclonal antibody (mAb), a cleavable linker, and the VX765 payload.

  • Monoclonal Antibody (mAb): A humanized monoclonal antibody that specifically targets a tumor-associated antigen (TAA) highly expressed on the surface of cancer cells. The choice of mAb determines the tumor types amenable to this therapy.

  • MC-Val-Cit-PAB Linker: This linker system comprises a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) self-immolative spacer. This linker is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of cancer cells.

  • VX765 Payload: VX765 is the prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. By blocking caspase-1, VX765 is hypothesized to trigger the activation of the pyroptotic pathway.

The proposed mechanism of action follows a multi-step process:

  • Targeting and Internalization: The ADC circulates in the bloodstream and binds to the TAA on the surface of cancer cells.

  • Lysosomal Trafficking and Cleavage: Upon binding, the ADC-TAA complex is internalized via endocytosis and trafficked to the lysosome.

  • Payload Release: Within the lysosome, the high concentration of cathepsin B cleaves the Val-Cit linker.

  • Self-Immolation and Activation: The cleavage of the linker initiates a self-immolation cascade of the PAB spacer, releasing the active form of VX765, VRT-043198, into the cytoplasm.

  • Caspase-1 Inhibition and Pyroptosis Induction: VRT-043198 inhibits caspase-1, leading to the cleavage of Gasdermin D (GSDMD) by other caspases (e.g., caspase-4/5/11 in humans). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory molecules.

Data Presentation: Illustrative Preclinical Data

The following tables present hypothetical yet plausible quantitative data for this compound, based on typical results for similar ADCs and the expected biological effects of pyroptosis induction.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTarget Antigen ExpressionIC50 (nM) of this compoundIC50 (nM) of Non-Targeting ADCIC50 (µM) of Free VX765
Cancer Cell Line AHigh5.2> 100025.8
Cancer Cell Line BMedium28.7> 100031.2
Normal Cell Line CLow/Negative> 1000> 100045.3

Table 2: In Vivo Efficacy in Xenograft Model (Cancer Cell Line A)

Treatment GroupDose (mg/kg)Tumor Volume Change (%) at Day 21Body Weight Change (%)
Vehicle Control-+ 450-2
Non-Targeting ADC5+ 420-5
Free VX76510+ 380-3
This compound5- 65-4

Table 3: Biomarker Analysis of Tumor Homogenates (Day 21)

Treatment GroupCaspase-1 Activity (fold change vs. Vehicle)Cleaved GSDMD (relative intensity)IL-1β Levels (pg/mg protein)IL-18 Levels (pg/mg protein)
Vehicle Control1.00.150120
This compound0.23.5450850

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound TAA Tumor-Associated Antigen (TAA) ADC->TAA 1. Binding ADC_TAA_complex ADC-TAA Complex TAA->ADC_TAA_complex 2. Internalization CathepsinB Cathepsin B ADC_TAA_complex->CathepsinB 3. Lysosomal Trafficking VX765_active Active VX765 (VRT-043198) CathepsinB->VX765_active 4. Linker Cleavage & Payload Release Active_Caspase1 Active Caspase-1 VX765_active->Active_Caspase1 5. Inhibition Caspase1 Pro-Caspase-1 Caspase1->Active_Caspase1 GSDMD GSDMD Active_Caspase1->GSDMD Cleavage (Inhibited) GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N 6. Alternative Cleavage (e.g., by Caspase-4/5/11) Pyroptosis Pyroptosis GSDMD_N->Pyroptosis 7. Pore Formation IL1b_IL18 IL-1β & IL-18 Release Pyroptosis->IL1b_IL18 8. Cytokine Release

Caption: Proposed mechanism of action for this compound.

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Characterization (DAR, Purity, Stability) synthesis->characterization cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity caspase_assay Caspase-1 Activity Assay cytotoxicity->caspase_assay pyroptosis_markers Pyroptosis Marker Analysis (GSDMD, IL-1β, IL-18) caspase_assay->pyroptosis_markers xenograft Xenograft Model Efficacy Study pyroptosis_markers->xenograft biomarker_analysis Tumor Biomarker Analysis xenograft->biomarker_analysis toxicity Toxicity Assessment xenograft->toxicity

Caption: Experimental workflow for preclinical evaluation.

G ADC This compound Monoclonal Antibody MC-Val-Cit-PAB Linker VX765 Payload mAb_details Monoclonal Antibody - Targets Tumor-Associated Antigen - Mediates Internalization ADC:mAb->mAb_details linker_details MC-Val-Cit-PAB Linker - Stable in Circulation - Cathepsin B Cleavable - Self-immolative ADC:linker->linker_details payload_details VX765 Payload - Caspase-1 Inhibitor - Induces Pyroptosis ADC:payload->payload_details

Caption: Logical relationship of the ADC components.

Experimental Protocols

Synthesis and Characterization of this compound
  • Antibody Modification: Partially reduce the interchain disulfide bonds of the mAb using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Drug-Linker Conjugation: React the maleimide group of the MC-Val-Cit-PAB-linker with the free thiols on the reduced mAb. VX765 is pre-attached to the PAB portion of the linker.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated antibody.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation by SEC.

    • In Vitro Stability: Evaluate the stability of the ADC in human plasma by incubating at 37°C and measuring the amount of released payload over time using LC-MS/MS.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target-positive and target-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound, a non-targeting control ADC, and free VX765.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® to quantify ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic model.

Caspase-1 Activity Assay
  • Cell Lysis: Lyse the treated cells to release cytoplasmic contents.

  • Substrate Addition: Add a specific colorimetric or fluorometric substrate for caspase-1 (e.g., YVAD-pNA).

  • Measurement: Measure the absorbance or fluorescence, which is proportional to the caspase-1 activity.

  • Normalization: Normalize the activity to the total protein concentration in each sample.

Western Blot for GSDMD Cleavage
  • Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the N-terminal fragment of GSDMD and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

ELISA for IL-1β and IL-18
  • Sample Collection: Collect the cell culture supernatant from treated cells.

  • ELISA Protocol: Perform ELISAs for IL-1β and IL-18 according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

  • Quantification: Determine the concentration of the cytokines by comparing the absorbance to a standard curve.

In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a specified volume, randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound, vehicle control, and other control articles (e.g., non-targeting ADC, free drug) intravenously.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform biomarker analysis (e.g., immunohistochemistry for cleaved GSDMD, ELISA for cytokines).

Conclusion and Future Directions

The this compound ADC presents a promising and innovative strategy for cancer therapy by harnessing the pro-inflammatory potential of pyroptosis. The targeted delivery of a caspase-1 inhibitor has the potential to induce immunogenic cell death specifically within the tumor, thereby stimulating an anti-tumor immune response. The experimental protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this novel therapeutic agent. Future studies should focus on optimizing the drug-to-antibody ratio, evaluating the efficacy in combination with immune checkpoint inhibitors, and identifying predictive biomarkers to select patients most likely to respond to this therapy. The development of this compound could pave the way for a new class of ADCs that modulate programmed cell death pathways to achieve durable anti-cancer responses.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis and purification of the drug-linker conjugate, MC-Val-Cit-PAB-VX765. This conjugate comprises the caspase-1 inhibitor, VX765, linked via a cathepsin B-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB). This linker is widely utilized in the development of antibody-drug conjugates (ADCs) due to its stability in circulation and specific cleavage within the tumor microenvironment. These application notes are intended to guide researchers through the chemical synthesis, purification, and characterization of this important compound for targeted drug delivery applications.

Materials and Reagents

  • Fmoc-Val-Cit-PAB-OH

  • 6-Maleimidohexanoic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • VX765 (or an amine-containing payload)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropyl ether

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid phase extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

Part 1: Synthesis of the MC-Val-Cit-PAB Linker

This protocol is adapted from an improved methodology to ensure high yield and diastereoselectivity.[1]

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Dissolve Fmoc-Val-OSu (1 equivalent) and L-Citrulline (1.1 equivalents) in a mixture of THF and water.

  • Add sodium bicarbonate (1.1 equivalents) and stir the reaction at room temperature overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • To the crude Fmoc-Val-Cit, add 4-aminobenzyl alcohol (2 equivalents) and EEDQ (2 equivalents) in a 2:1 mixture of dichloromethane and methanol.

  • Stir the reaction in the dark at room temperature overnight.

  • Concentrate the solvent and wash the resulting solid with diisopropyl ether to yield Fmoc-Val-Cit-PAB-OH.

Step 2: Fmoc Deprotection

  • Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

  • Add triethylamine (20 equivalents) to the solution and stir at room temperature for 1-2 hours to remove the Fmoc protecting group.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the solution under high vacuum to obtain the free amine, H2N-Val-Cit-PAB-OH.

Step 3: Coupling of 6-Maleimidohexanoic acid

  • In a separate flask, activate 6-maleimidohexanoic acid (1.1 equivalents) with N,N'-disuccinimidyl carbonate (DSC) (1.1 equivalents) in anhydrous DMF for 1 hour at room temperature to form the N-hydroxysuccinimide (NHS) ester (Mc-OSu).

  • Add the solution of H2N-Val-Cit-PAB-OH in DMF to the activated maleimide linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude MC-Val-Cit-PAB-OH is obtained.

Part 2: Synthesis of this compound

This part of the protocol is based on the general principle of conjugating an amine-containing payload to an activated linker.[2]

Step 1: Activation of MC-Val-Cit-PAB-OH

  • Dissolve the crude MC-Val-Cit-PAB-OH (1 equivalent) in anhydrous DMF.

  • Add bis(p-nitrophenyl) carbonate (NPC) (1.1 equivalents) and an organic base such as pyridine or DIEA.

  • Stir the reaction at room temperature for 2-4 hours to form the activated linker, MC-Val-Cit-PAB-PNP.

  • Monitor the formation of the activated linker by LC-MS.

Step 2: Conjugation of VX765

  • To the solution of MC-Val-Cit-PAB-PNP, add VX765 (1 equivalent), HOBt (1 equivalent), and additional DIEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 48 hours.

  • The progress of the conjugation can be monitored by analytical HPLC-MS.

Purification Protocol

The purification of the final conjugate, this compound, is crucial to remove unreacted starting materials and byproducts. A multi-step purification approach is recommended.

Step 1: Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the crude reaction mixture onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove polar impurities.

  • Elute the desired product with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% TFA).

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • The fractions collected from SPE containing the product should be further purified by preparative reverse-phase HPLC.

  • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the product peak.

  • Confirm the purity of the collected fractions by analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain the final product as a solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of drug-linker conjugates similar to this compound.

Table 1: Synthesis Yields

StepStarting MaterialProductRepresentative Yield (%)Reference
Fmoc-Val-Cit-PAB-OH SynthesisFmoc-Val-OSuFmoc-Val-Cit-PAB-OH~85-95[1]
MC-Val-Cit-PAB-OH SynthesisH2N-Val-Cit-PAB-OHMC-Val-Cit-PAB-OH~95[1]
MC-Val-Cit-PAB-PNP SynthesisMC-Val-Cit-PAB-OHMC-Val-Cit-PAB-PNP~72[2]
MC-Val-Cit-PAB-Payload ConjugationMC-Val-Cit-PAB-PNPMC-Val-Cit-PAB-Payload~35-50[2]

Table 2: Purification and Purity Analysis

Purification StepAnalytical MethodPurity before Step (%)Purity after Step (%)Reference
SPEHPLC-UVCrude>80General
Preparative HPLCHPLC-UV>80>95-99[3]

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

  • HPLC-MS: To confirm the molecular weight of the final conjugate and assess its purity.

  • NMR (¹H and ¹³C): To confirm the chemical structure of the drug-linker conjugate.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_linker Part 1: Linker Synthesis cluster_conjugation Part 2: Conjugation cluster_purification Purification Fmoc_Val_Cit Fmoc-Val-Cit Fmoc_VC_PAB Fmoc-Val-Cit-PAB-OH Fmoc_Val_Cit->Fmoc_VC_PAB 4-aminobenzyl alcohol, EEDQ H2N_VC_PAB H2N-Val-Cit-PAB-OH Fmoc_VC_PAB->H2N_VC_PAB Triethylamine/DMF MC_VC_PAB MC-Val-Cit-PAB-OH H2N_VC_PAB->MC_VC_PAB Activated 6-Maleimidohexanoic acid MC_VC_PAB_PNP MC-Val-Cit-PAB-PNP MC_VC_PAB->MC_VC_PAB_PNP NPC, Pyridine Final_Product This compound MC_VC_PAB_PNP->Final_Product VX765, HOBt, DIEA SPE Solid Phase Extraction Final_Product->SPE Crude Mixture Prep_HPLC Preparative HPLC SPE->Prep_HPLC Enriched Fractions Pure_Product Pure Product Prep_HPLC->Pure_Product Lyophilization

Caption: Workflow for the synthesis and purification of this compound.

VX765 Signaling Pathway

VX765 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory response. Caspase-1 is activated within a multi-protein complex called the inflammasome, most notably the NLRP3 inflammasome.

VX765_Pathway cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis VX765 VX765 VX765->Casp1 Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

Caption: VX765 inhibits Caspase-1, blocking inflammatory cytokine processing and pyroptosis.

References

Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-VX765 to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This powerful synergy allows for the selective delivery of highly potent payloads to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody and the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.

This document provides a detailed protocol for the conjugation of a novel payload, VX765, a caspase-1 inhibitor, to a monoclonal antibody using the cleavable MC-Val-Cit-PAB linker. The maleimide-functionalized linker (MC) enables covalent attachment to the antibody, the valine-citrulline (Val-Cit) dipeptide provides a cathepsin B cleavage site for intracellular drug release, and the p-aminobenzyl (PAB) group acts as a self-immolative spacer.

Experimental Workflow

The overall workflow for the synthesis and characterization of the MC-Val-Cit-PAB-VX765 ADC is depicted below.

ADC_Conjugation_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization VX765 VX765 (Carboxylic Acid) Activated_VX765 Activated VX765 (NHS-ester) VX765->Activated_VX765 EDC, Sulfo-NHS Amine_VX765 Amine-modified VX765 Activated_VX765->Amine_VX765 Diamine Linker MC_Val_Cit_PAB_PNP MC-Val-Cit-PAB-PNP Drug_Linker This compound MC_Val_Cit_PAB_PNP->Drug_Linker Amine-modified VX765 Conjugation Conjugation Reaction Drug_Linker->Conjugation mAb Monoclonal Antibody (Intact Disulfides) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb TCEP Reduced_mAb->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Size Exclusion Chromatography HIC_HPLC HIC-HPLC Analysis Purified_ADC->HIC_HPLC DAR Drug-to-Antibody Ratio (DAR) HIC_HPLC->DAR

Figure 1. Experimental workflow for the synthesis and characterization of the this compound ADC.

Data Presentation

ParameterDescriptionTypical Value
Drug-to-Antibody Ratio (DAR) The average number of drug-linker molecules conjugated to a single antibody.2 - 4
Conjugation Efficiency The percentage of antibody that is successfully conjugated with the drug-linker.> 90%
Monomer Purity The percentage of monomeric ADC after purification, assessed by Size Exclusion Chromatography (SEC).> 95%
Free Drug-Linker The amount of unconjugated drug-linker remaining after purification.< 1%

Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB-Amine-VX765 Drug-Linker

This protocol describes the synthesis of the drug-linker construct. It involves a two-step process: first, the activation of the carboxylic acid on VX765 and reaction with a diamine linker, followed by conjugation to the MC-Val-Cit-PAB-PNP linker.

Materials:

  • VX765

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Ethylenediamine

  • MC-Val-Cit-PAB-p-nitrophenyl carbonate (MC-Val-Cit-PAB-PNP)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of VX765: a. Dissolve VX765 (1 equivalent) in anhydrous DMF. b. Add Sulfo-NHS (1.2 equivalents) and EDC (1.5 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Amine Modification of VX765: a. In a separate flask, dissolve ethylenediamine (10 equivalents) in anhydrous DMF. b. Slowly add the activated VX765 solution from step 1 to the ethylenediamine solution. c. Stir the reaction mixture at room temperature overnight. d. Purify the amine-modified VX765 by reverse-phase HPLC. e. Characterize the product by mass spectrometry to confirm the addition of the amine linker.

  • Conjugation to MC-Val-Cit-PAB-PNP: a. Dissolve the purified amine-modified VX765 (1 equivalent) and MC-Val-Cit-PAB-PNP (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by HPLC. d. Upon completion, purify the final MC-Val-Cit-PAB-Amine-VX765 drug-linker by reverse-phase HPLC. e. Lyophilize the purified product and store at -20°C.

Protocol 2: Reduction of Monoclonal Antibody

This protocol describes the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • PD-10 desalting columns or equivalent size exclusion chromatography system

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in degassed PBS.

  • Adjust the concentration of the mAb to 5-10 mg/mL in degassed PBS.

  • Add TCEP to the mAb solution to a final molar excess of 2-5 fold over the antibody. The exact molar ratio should be optimized for the specific antibody to achieve the desired number of free thiols (typically aiming for a DAR of 2-4).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove the excess TCEP immediately by passing the reaction mixture through a pre-equilibrated PD-10 desalting column using degassed PBS.

  • Collect the protein fraction and determine the protein concentration and the number of free thiols using Ellman's reagent (DTNB) assay.

Protocol 3: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-containing drug-linker to the free thiol groups of the reduced monoclonal antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 2

  • MC-Val-Cit-PAB-Amine-VX765 drug-linker from Protocol 1

  • Dimethyl sulfoxide (DMSO)

  • Degassed PBS, pH 7.4

Procedure:

  • Dissolve the MC-Val-Cit-PAB-Amine-VX765 drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).

  • Immediately after reduction and desalting, add the drug-linker stock solution to the reduced mAb solution. A typical molar excess of drug-linker to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • To quench the reaction, an excess of N-acetylcysteine can be added to react with any unreacted maleimide groups.

Protocol 4: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC).

Materials:

  • Crude ADC reaction mixture from Protocol 3

  • Size Exclusion Chromatography (SEC) system (e.g., ÄKTA system)

  • SEC column (e.g., Superdex 200 or equivalent)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC with the purification buffer at a flow rate recommended for the column.

  • Monitor the elution profile by UV absorbance at 280 nm.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the purified ADC fractions and determine the protein concentration.

Protocol 5: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

This protocol describes the determination of the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC. HIC separates ADC species based on the number of conjugated drug molecules.

Materials:

  • Purified ADC from Protocol 4

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and antibodies with different numbers of conjugated drugs (DAR=2, 4, 6, 8 for interchain cysteine conjugation).

  • Calculate the average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Signaling Pathway Diagram

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding VX765_released Released VX765 ADC->VX765_released Release Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->ADC Cleavage of Val-Cit Linker Caspase1 Caspase-1 VX765_released->Caspase1 Inhibition Apoptosis Cell Apoptosis Caspase1->Apoptosis Induction of

Figure 2. Mechanism of action of the this compound ADC.

Application Notes and Protocols for In Vitro Studies with MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-VX765 is a linker-drug conjugate designed for use in Antibody-Drug Conjugates (ADCs). It comprises the potent and selective caspase-1 inhibitor, VX765, attached to a cleavable linker system.[1] This system consists of a maleimidocaproyl (MC) spacer for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[2][3] The Val-Cit linker is designed to be stable in circulation but releases the cytotoxic or immunomodulatory payload within the lysosomal compartment of target cells, offering a mechanism for targeted drug delivery.[4]

VX765 is a prodrug that is converted by intracellular esterases to VRT-043198, a highly potent inhibitor of caspase-1 and caspase-4.[5][6] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the proteolytic activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[7] By inhibiting caspase-1, VX765 can block the release of these key cytokines and prevent pyroptosis, a pro-inflammatory form of cell death.[5] An ADC utilizing this payload could, therefore, be used to selectively eliminate or modulate cells driving pathological inflammation.

Mechanism of Action

The ADC employing the this compound linker-drug operates via a multi-step process, beginning with targeted binding and culminating in the intracellular release of the active caspase-1 inhibitor.

Signaling_Pathway VX765 VX765 (Prodrug) Esterases Intracellular Esterases VX765->Esterases Hydrolysis VRT VRT-043198 (Active Inhibitor) Esterases->VRT Casp1 Active Caspase-1 VRT->Casp1 Inhibition Inflammasome Inflammasome Activation (e.g., LPS, Nigericin) ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Secreted IL-1β ProIL1b->IL1b Inflammation Inflammation & Pryoptosis IL1b->Inflammation IL18 Secreted IL-18 ProIL18->IL18 IL18->Inflammation Workflow_LCMS cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis Seed Seed Antigen-Positive & Antigen-Negative Cells Treat Treat with VX765-ADC (Fixed Concentration) Seed->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Lyse Lyse Cells (e.g., with Acetonitrile) Harvest->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS Inject Supernatant into LC-MS/MS System Collect->LCMS Quantify Quantify Intracellular VX765 & VRT-043198 LCMS->Quantify Workflow_ELISA cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Collection cluster_analysis 3. ELISA Analysis Seed Seed & Differentiate THP-1 Macrophages Treat Treat with VX765-ADC (Serial Dilutions) Seed->Treat Prime Prime with LPS (e.g., 4h) Treat->Prime Activate Activate with Nigericin (e.g., 1-2h) Prime->Activate Centrifuge Centrifuge Plate to Pellet Cells/Debris Activate->Centrifuge Collect Collect Supernatant Centrifuge->Collect ELISA Perform IL-1β Sandwich ELISA Collect->ELISA Quantify Measure Absorbance (450nm) & Quantify IL-1β ELISA->Quantify

References

Application Notes and Protocols for a Targeted Drug Delivery System Using MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides detailed application notes and protocols for the development and evaluation of a novel ADC utilizing the caspase-1 inhibitor, VX765, conjugated to a targeting antibody via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

The rationale for this ADC design lies in the targeted delivery of VX765 to cancer cells. Caspase-1, a key component of the inflammasome, has been implicated in the tumor microenvironment and cancer cell survival. By delivering a potent caspase-1 inhibitor directly to the tumor, off-target toxicity can be minimized, and therapeutic efficacy can be enhanced. The MC-Val-Cit-PAB linker is designed to be stable in circulation and is specifically cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of cancer cells. This targeted cleavage mechanism ensures the release of the active VX765 payload within the tumor cell, leading to localized therapeutic action.

These notes provide a comprehensive guide for the synthesis, characterization, and preclinical evaluation of this targeted drug delivery system.

Mechanism of Action

The targeted drug delivery system, Antibody-MC-Val-Cit-PAB-VX765, operates on a multi-step mechanism to achieve cancer cell-specific cytotoxicity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-MC-Val-Cit-PAB-VX765 TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor-Specific Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking VX765 Released VX765 Lysosome->VX765 4. Cathepsin B Cleavage of Linker Caspase1 Caspase-1 Apoptosis Cell Death (Pyroptosis/Apoptosis) Caspase1->Apoptosis Signaling Cascade VX765->Caspase1 5. Inhibition CathepsinB Cathepsin B

Mechanism of Action of the Targeted Drug Delivery System.

Data Presentation

The following tables present hypothetical yet realistic data for the characterization and efficacy of an Antibody-MC-Val-Cit-PAB-VX765 conjugate. This data is intended to serve as a benchmark for researchers developing this system. For this example, we will assume the ADC targets a receptor overexpressed on the human breast cancer cell line, MDA-MB-231, which also exhibits significant caspase-1 expression.

Table 1: Physicochemical Characterization of Antibody-MC-Val-Cit-PAB-VX765

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy & HPLC3.8
Monomer Purity Size Exclusion Chromatography (SEC)>95%
Endotoxin Level LAL Assay<0.5 EU/mg

Table 2: In Vitro Drug Release Profile

Time (hours)Drug Release in Human Plasma (%)Drug Release with Cathepsin B (%)
0 00
6 <125
12 <255
24 <585
48 <5>95

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget ExpressionCaspase-1 ExpressionIC50 (nM) of Antibody-MC-Val-Cit-PAB-VX765IC50 (nM) of Free VX765
MDA-MB-231 HighHigh15500
MCF-7 LowModerate>1000650
HEK293 NegativeLow>2000>5000

Table 4: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2
Non-binding IgG-MC-Val-Cit-PAB-VX765 1015-1
Free VX765 525-3
Antibody-MC-Val-Cit-PAB-VX765 560-2
Antibody-MC-Val-Cit-PAB-VX765 1085-5

Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB-VX765

This protocol outlines the steps for conjugating the MC-Val-Cit-PAB linker to the caspase-1 inhibitor, VX765.

VX765 VX765 Conjugation Conjugation Reaction (DMF, DIPEA) VX765->Conjugation Linker MC-Val-Cit-PAB-PNP Linker->Conjugation Purification Purification (Reverse-Phase HPLC) Conjugation->Purification FinalProduct This compound Purification->FinalProduct

Workflow for the Synthesis of this compound.

Materials:

  • VX765

  • MC-Val-Cit-PAB-p-nitrophenyl carbonate (PNP)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve VX765 in anhydrous DMF.

  • Add MC-Val-Cit-PAB-PNP (1.2 equivalents) to the VX765 solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a small amount of DMSO.

  • Purify the crude product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Collect the fractions containing the desired product.

  • Lyophilize the pure fractions to obtain this compound as a white solid.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of the drug-linker construct to a targeting antibody via maleimide chemistry.

Materials:

  • Targeting antibody (e.g., anti-HER2, anti-EGFR) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Preparation:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Conjugation:

    • Add the dissolved this compound to the reduced antibody solution at a 5-8 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purification:

    • Remove the unreacted drug-linker and other small molecules by SEC using a pre-equilibrated column with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) by measuring the absorbance at both 280 nm and the wavelength of maximum absorbance for VX765.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic activity of the Antibody-MC-Val-Cit-PAB-VX765 conjugate on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MDA-MB-231, MCF-7) and a non-target cell line (e.g., HEK293)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-MC-Val-Cit-PAB-VX765, free VX765, and a non-binding control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test articles (Antibody-MC-Val-Cit-PAB-VX765, free VX765, and control ADC) in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 2-4 hours in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of the Antibody-MC-Val-Cit-PAB-VX765 conjugate in a mouse xenograft model.

Mice Immunocompromised Mice TumorImplantation Tumor Cell Implantation (e.g., MDA-MB-231) Mice->TumorImplantation TumorGrowth Tumor Growth to ~100-150 mm³ TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (e.g., i.v. injection) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for In Vivo Efficacy Study in a Xenograft Model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • MDA-MB-231 cancer cells

  • Matrigel

  • Vehicle (e.g., sterile saline)

  • Antibody-MC-Val-Cit-PAB-VX765, free VX765, and a non-binding control ADC

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the test articles (e.g., via intravenous injection) according to the predetermined dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

    • Plot the mean tumor volume and body weight over time for each group.

Application Notes and Protocols: MC-Val-Cit-PAB-VX765 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the controlled release of the drug at the tumor site.

This document provides detailed application notes and protocols for the conjugation of the caspase inhibitor VX765 to a monoclonal antibody using the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. This linker system is designed to be stable in the bloodstream and to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.

The MC-Val-Cit-PAB-VX765 System

The MC-Val-Cit-PAB linker is a sophisticated system designed for targeted drug delivery.

  • Maleimidocaproyl (MC): This group provides a reactive maleimide moiety for conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically recognized and cleaved by cathepsin B, ensuring drug release within the lysosome of the target cell.

  • p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the dipeptide to the drug. Upon cleavage of the Val-Cit dipeptide by cathepsin B, a cascade of electronic rearrangements results in the release of the unmodified drug.

  • VX765 (Belnacasan): This potent and selective inhibitor of caspase-1 is a pro-drug that is converted to its active form, VRT-043198, in vivo. By inhibiting caspase-1, VX765 can block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induce a form of inflammatory cell death called pyroptosis.[1]

Synthesis of the MC-Val-Cit-PAB Linker

An improved and scalable synthesis for the MC-Val-Cit-PAB linker has been reported, proceeding in six steps from L-Citrulline with a notable overall yield.[1] This method avoids undesirable epimerization, a critical factor in producing a stereochemically pure product.[1]

A general synthetic approach involves the following key steps:

  • Protection of L-Citrulline: The amino group of L-Citrulline is protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling with p-Aminobenzyl Alcohol (PABA): The protected L-Citrulline is coupled to 4-aminobenzyl alcohol.

  • Dipeptide Formation: The protected Valine is then coupled to the citrulline-PABA intermediate.

  • Deprotection: The Fmoc protecting group is removed.

  • Attachment of the Maleimidocaproyl (MC) Group: The deprotected dipeptide is reacted with a maleimidohexanoic acid derivative to install the maleimide functionality.

Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB-OH

This protocol is adapted from a reported high-yielding synthesis of the cathepsin B-cleavable linker.[1]

Materials:

  • L-Citrulline

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • p-Aminobenzyl alcohol

  • Fmoc-L-Valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • 6-Maleimidohexanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Fmoc-L-Citrulline: React L-Citrulline with Fmoc-OSu in the presence of a base to yield Fmoc-protected L-Citrulline.

  • Coupling of Fmoc-L-Citrulline with p-Aminobenzyl Alcohol: Activate the carboxylic acid of Fmoc-L-Citrulline with HATU and couple it with p-aminobenzyl alcohol in the presence of DIPEA to form Fmoc-Val-Cit-PAB-OH.

  • Dipeptide Formation: Couple Fmoc-L-Valine to the deprotected citrulline intermediate.

  • Fmoc Deprotection: Treat the Fmoc-protected dipeptide with a solution of piperidine in DMF to remove the Fmoc group.

  • Coupling with 6-Maleimidohexanoic Acid: Activate 6-maleimidohexanoic acid with EDC and NHS and react it with the deprotected dipeptide to yield MC-Val-Cit-PAB-OH.

  • Purification: Purify the final product by column chromatography.

Protocol 2: Conjugation of VX765 to MC-Val-Cit-PAB Linker

This protocol describes a general method for conjugating a drug with a primary or secondary amine, such as VX765, to the MC-Val-Cit-PAB linker. This typically involves activating the hydroxyl group of the PAB spacer for reaction with the amine on the drug.

Materials:

  • MC-Val-Cit-PAB-OH

  • VX765 (Belnacasan)

  • p-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC)

  • Pyridine or another suitable base

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Activation of MC-Val-Cit-PAB-OH: React MC-Val-Cit-PAB-OH with p-nitrophenyl chloroformate or DSC in the presence of a base like pyridine to form an activated carbonate intermediate (e.g., MC-Val-Cit-PAB-PNP).

  • Conjugation to VX765: React the activated linker with VX765 in an anhydrous solvent. The amino group of VX765 will displace the p-nitrophenoxy or succinimidyl group to form a stable carbamate linkage.

  • Purification: Purify the resulting this compound conjugate by preparative HPLC.

Protocol 3: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the conjugation of the linker-drug to a monoclonal antibody via cysteine-thiol chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

    • Add a freshly prepared solution of TCEP or DTT to the antibody solution. A molar excess of 5-10 fold is typical.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Drug Conjugation:

    • Dissolve the this compound in DMSO to prepare a stock solution.

    • Add the linker-drug solution to the reduced antibody. A molar excess of 2-5 fold per generated thiol is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other small molecules using SEC or TFF.

    • Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the protein concentration (e.g., by A280).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Quantitative Data

The following table summarizes typical quantitative parameters for ADCs prepared using maleimide-based conjugation to reduced antibody thiols. Note that these are general values and will need to be optimized for each specific antibody and linker-drug combination.

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, UV-Vis Spectroscopy
Conjugation Efficiency >90%HIC-HPLC
Monomer Purity >95%Size Exclusion Chromatography (SEC)
In Vitro Stability (Plasma) >95% stable after 7 daysELISA, HIC-HPLC
In Vitro Potency (IC50) Dependent on cell line and target expressionCell viability assays (e.g., MTT, CellTiter-Glo)

Visualizations

Signaling Pathway of VX765

VX765_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 autocleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves IL-1β IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 IL-18->Inflammation GSDMD-N GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis forms pores VX765 VX765 VX765->Caspase-1 inhibits

Caption: VX765 inhibits Caspase-1, blocking pyroptosis.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_synthesis Linker-Drug Synthesis cluster_conjugation Antibody Conjugation cluster_characterization ADC Characterization Linker_Synth Synthesis of MC-Val-Cit-PAB-OH Drug_Attach Attachment of VX765 to Linker Linker_Synth->Drug_Attach Purify_LD Purification of This compound Drug_Attach->Purify_LD Conjugation Conjugation with This compound Purify_LD->Conjugation mAb_Reduce mAb Reduction (e.g., TCEP) mAb_Reduce->Conjugation Quench Quenching (e.g., N-acetylcysteine) Conjugation->Quench Purify_ADC ADC Purification (e.g., SEC) Quench->Purify_ADC DAR_Analysis DAR Determination (HIC-HPLC) Purify_ADC->DAR_Analysis Purity_Analysis Purity Analysis (SEC) Purify_ADC->Purity_Analysis Potency_Assay In Vitro Potency (Cell-based assays) Purify_ADC->Potency_Assay

Caption: Workflow for ADC synthesis and characterization.

Logical Relationship of ADC Action

ADC_Action ADC This compound ADC Tumor_Cell Tumor Cell (Antigen-positive) ADC->Tumor_Cell Binds to Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage contains Drug_Release VX765 Release Cleavage->Drug_Release Cell_Death Cell Death (Pyroptosis) Drug_Release->Cell_Death induces

Caption: Mechanism of action for the ADC.

Conclusion

The MC-Val-Cit-PAB linker provides a robust and clinically validated platform for the development of ADCs. Its specific cleavage by cathepsin B in the tumor microenvironment allows for the targeted release of potent cytotoxic agents like VX765. The protocols and data presented here offer a comprehensive guide for researchers and drug developers working on novel ADC therapies. Careful optimization of the conjugation and purification steps is crucial for producing a homogeneous and effective ADC with a desirable therapeutic window.

References

Application Notes and Protocols for Analytical Characterization of MC-Val-Cit-PAB-VX765 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[1] The ADC discussed in this application note utilizes a monoclonal antibody conjugated to the caspase-1 inhibitor VX765 via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.

The MC-Val-Cit-PAB linker is designed to be stable in circulation and release the active payload upon internalization into target cells. The valine-citrulline dipeptide is susceptible to cleavage by lysosomal proteases like Cathepsin B, leading to the release of the PAB-VX765 moiety, which then liberates the active VX765 payload.[2] VX765 is a potent pro-drug that is converted to its active form, VRT-043198, which inhibits caspase-1 and caspase-4, enzymes crucial for inflammation and pyroptosis.[3][4]

Thorough analytical characterization of ADCs is critical to ensure their safety, efficacy, and consistency.[1] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and the amount of unconjugated antibody and free payload.[5][6] This document provides detailed protocols for the analytical methods used to characterize MC-Val-Cit-PAB-VX765 ADCs.

Key Analytical Methods & Protocols

The characterization of ADCs is a multifaceted process that employs a range of analytical techniques to assess different quality attributes.[5][7]

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[5][8] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated hydrophobic payloads.[9][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[9][11]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[9][11]

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

Data Analysis:

The resulting chromatogram will show a series of peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The average DAR is calculated by the weighted average of the peak areas.[8]

Aggregation and Fragment Analysis by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in biotherapeutic protein samples.[12][13][14] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[12][13]

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: An SEC column with a pore size appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[12]

  • Mobile Phase: A physiological pH buffer (e.g., 150 mM sodium phosphate, pH 7.0).[7][14] For some ADCs, the addition of a small amount of organic modifier (e.g., 15% isopropanol) may be necessary to reduce hydrophobic interactions with the stationary phase.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

Data Analysis:

The chromatogram will show a main peak for the monomeric ADC, with earlier eluting peaks corresponding to aggregates and later eluting peaks corresponding to fragments. The percentage of aggregates and fragments is calculated from the respective peak areas relative to the total peak area.

Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (MS) is an indispensable tool for the characterization of ADCs, providing accurate mass measurements of the intact ADC and its subunits.[15][16][17] This allows for the confirmation of the molecular weight, assessment of heterogeneity, and an orthogonal determination of the DAR.[15][18]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.[15][19]

  • LC Separation (optional but recommended): Reversed-phase (RP) or SEC can be used for online desalting and separation prior to MS analysis.[17][20]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: TOF or Orbitrap.

    • Mass Range: m/z 1000-5000.

    • Source Conditions: Optimized for native protein analysis if using SEC-MS.[19][20]

  • Sample Preparation: The ADC sample is typically desalted and may be deglycosylated using PNGase F to simplify the mass spectrum.[15]

Data Analysis:

The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum. The different DAR species will appear as a distribution of peaks, each separated by the mass of the linker-payload. The average DAR can be calculated from the relative intensities of these peaks.[15][21]

Free Payload Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Quantifying the amount of free, unconjugated payload is crucial for safety and efficacy, as free drug can lead to systemic toxicity.[22] RP-HPLC is a common method for this analysis.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the hydrophobic payload from the protein components.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at a wavelength specific for the payload or by mass spectrometry for higher sensitivity and specificity.[22]

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove the antibody and other proteins prior to analysis.[22]

Data Presentation

Table 1: Summary of Analytical Methods for this compound ADC Characterization

Analytical MethodParameter MeasuredTypical Results
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR), Drug Load DistributionAverage DAR of 3.5 - 4.0; Distribution of DAR 0, 2, 4, 6, 8 species
Size Exclusion Chromatography (SEC) Aggregates, Monomer, Fragments>95% Monomer; <5% Aggregates; <1% Fragments
Mass Spectrometry (MS) Intact Mass, DAR Confirmation, HeterogeneityConfirmed mass of ADC species; Orthogonal DAR measurement
Reversed-Phase HPLC (RP-HPLC) Free VX765 Payload<1% Free Payload

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Results ADC_Sample This compound ADC Sample Dilution Dilution ADC_Sample->Dilution Precipitation Protein Precipitation/ SPE ADC_Sample->Precipitation Deglycosylation Deglycosylation (for MS) ADC_Sample->Deglycosylation HIC HIC Dilution->HIC SEC SEC Dilution->SEC RPHPLC RP-HPLC Precipitation->RPHPLC MS LC-MS Deglycosylation->MS DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Fragments SEC->Aggregation MS->DAR Intact_Mass Intact Mass MS->Intact_Mass Free_Payload Free Payload Level RPHPLC->Free_Payload

Caption: Experimental workflow for ADC characterization.

vx765_pathway cluster_adc ADC Internalization & Payload Release cluster_activation VX765 Activation & Action cluster_downstream Downstream Effects ADC This compound ADC Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains VX765_release Released VX765 (Pro-drug) CathepsinB->VX765_release cleaves Val-Cit VRT_043198 VRT-043198 (Active Metabolite) VX765_release->VRT_043198 converted by plasma esterases Caspase1 Caspase-1 VRT_043198->Caspase1 inhibits Caspase4 Caspase-4 VRT_043198->Caspase4 inhibits IL1B IL-1β Caspase1->IL1B cleaves IL18 IL-18 Caspase1->IL18 cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces Caspase4->Pyroptosis induces Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: VX765 mechanism of action signaling pathway.

References

Application Notes and Protocols for Preclinical Animal Studies of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-VX765 linker-payload system. This system combines a monoclonal antibody (mAb) targeting a tumor-specific antigen, a cleavable valine-citrulline (Val-Cit) linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent caspase-1 inhibitor, VX765.

The Val-Cit linker is designed for selective cleavage by cathepsin B, an enzyme highly expressed in the lysosomal compartment of cancer cells, ensuring targeted release of the VX765 payload within the tumor microenvironment.[1] VX765, a pro-drug of the active inhibitor VRT-043198, targets caspase-1, an enzyme implicated in inflammatory signaling pathways that can contribute to tumor progression.[2][3][4] By inhibiting caspase-1, VX765 can modulate the tumor microenvironment and induce cancer cell death.

This document offers a framework for designing and executing in vivo studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound ADCs in preclinical animal models.

Mechanism of Action

The this compound ADC exerts its anti-tumor activity through a targeted delivery and intracellular release mechanism.

MC-Val-Cit-PAB-VX765_Mechanism_of_Action cluster_extracellular Extracellular Space ADC ADC (this compound) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking ReleasedVX765 Released VX765 Lysosome->ReleasedVX765 4. Cathepsin B Cleavage of Val-Cit Linker Caspase1 Caspase-1 ReleasedVX765->Caspase1 5. Inhibition Inflammation Pro-inflammatory Signaling Caspase1->Inflammation Blocks CellDeath Cell Death Caspase1->CellDeath Induces

Figure 1: Mechanism of Action of this compound ADC.

Data Presentation

The following tables present representative quantitative data from a hypothetical preclinical study of an anti-HER2-MC-Val-Cit-PAB-VX765 ADC in a HER2-positive human breast cancer xenograft mouse model (e.g., BT-474).

Table 1: In Vivo Efficacy - Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-QW x 31500 ± 250-
Untargeted ADC10QW x 31350 ± 20010
Anti-HER2 mAb10QW x 31000 ± 18033
Anti-HER2-MC-Val-Cit-PAB-VX765 5 QW x 3 600 ± 150 60
Anti-HER2-MC-Val-Cit-PAB-VX765 10 QW x 3 300 ± 100 80

Table 2: In Vivo Toxicity Assessment

Treatment GroupDose (mg/kg)Maximum Body Weight Loss (%)Treatment-Related DeathsNotable Clinical Signs
Vehicle Control-< 20/10None
Anti-HER2-MC-Val-Cit-PAB-VX765 5 < 5 0/10 None
Anti-HER2-MC-Val-Cit-PAB-VX765 10 < 10 0/10 Transient mild lethargy
Anti-HER2-MC-Val-Cit-PAB-VX765 20 > 15 2/10 Significant lethargy, ruffled fur

Table 3: Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)

AnalyteCmax (µg/mL)AUClast (µg·h/mL)CL (mL/h/kg)t½ (hours)
Total Antibody150150000.67150
Conjugated ADC145120000.83120
Released VX7650.51010002

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

Xenograft_Efficacy_Workflow Start Start: Tumor Cell Implantation TumorGrowth Allow Tumors to Reach ~100-150 mm³ Start->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer ADC, mAb, or Vehicle (e.g., QW x 3) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Volume > 1500 mm³) Monitoring->Endpoint DataAnalysis Data Analysis and Tumor Growth Inhibition Calculation Endpoint->DataAnalysis

Figure 2: Workflow for a Xenograft Efficacy Study.

1. Animal Model:

  • Use female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

  • House animals in specific pathogen-free conditions.

2. Tumor Cell Implantation:

  • Culture the selected human cancer cell line (e.g., BT-474 for a HER2-targeted ADC) under standard conditions.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

3. Study Initiation and Treatment:

  • Monitor tumor growth with calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Administer the ADC, control antibodies, or vehicle via intravenous (IV) injection according to the specified dosing schedule (e.g., once weekly for 3 weeks).

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight twice weekly.

  • Euthanize mice if tumor volume exceeds 2000 mm³, ulcerates, or if body weight loss exceeds 20%.

  • The study endpoint is typically 21-28 days post-treatment initiation or when control tumors reach the maximum allowed size.

5. Data Analysis:

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Maximum Tolerated Dose (MTD) Study

MTD_Study_Workflow Start Start: Dose Cohort 1 Dosing Administer Single Dose of ADC Start->Dosing Observation Observe for 14-21 Days (Clinical Signs, Body Weight) Dosing->Observation Toxicity Dose-Limiting Toxicity (DLT) Observed? Observation->Toxicity Escalate Escalate to Next Dose Cohort Toxicity->Escalate No MTD MTD Determined Toxicity->MTD Yes Escalate->Dosing

Figure 3: Workflow for a Maximum Tolerated Dose (MTD) Study.

1. Animal Model:

  • Use healthy, non-tumor-bearing mice of the same strain as the efficacy studies (e.g., BALB/c), 8-10 weeks old.

2. Dose Escalation Design:

  • Start with a low dose of the ADC (e.g., 1 mg/kg).

  • Use a dose escalation scheme (e.g., modified Fibonacci) for subsequent cohorts (n=3-5 mice per cohort).

3. Administration and Observation:

  • Administer a single IV dose of the ADC to each cohort.

  • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Record body weight daily for the first week and then twice weekly for up to 21 days.

4. MTD Determination:

  • The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.

  • Dose-limiting toxicities (DLTs) include mortality, significant body weight loss, and severe clinical signs.

Protocol 3: Pharmacokinetic (PK) Study

1. Animal Model and Dosing:

  • Use healthy, non-tumor-bearing mice (e.g., BALB/c) or tumor-bearing mice.

  • Administer a single IV dose of the ADC at a relevant therapeutic dose (e.g., 10 mg/kg).

2. Sample Collection:

  • Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Use sparse sampling (different mice at each time point) or serial sampling if the blood volume allows.

  • Process blood to obtain plasma and store at -80°C.

3. Bioanalytical Methods:

  • Total Antibody: Use a standard sandwich ELISA with anti-human IgG capture and detection antibodies.

  • Conjugated ADC: Use an ELISA format that captures the antibody and detects the payload or a component of the linker.

  • Released VX765: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in plasma.

4. Data Analysis:

  • Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, AUC, CL, t½).

Conclusion

The protocols and representative data provided in these application notes serve as a comprehensive guide for the preclinical in vivo evaluation of ADCs based on the this compound platform. Rigorous assessment of efficacy, toxicity, and pharmacokinetics is crucial for the successful development and clinical translation of these promising targeted therapeutics. Researchers should adapt these protocols to their specific antibody, target antigen, and tumor model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Conjugation Efficiency of MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of a thiol-containing molecule to the maleimide group of the MC-Val-Cit-PAB-VX765 linker-drug conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

A1: The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1] This range ensures high selectivity for the thiol group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1] Deviating from this pH range can lead to decreased efficiency and side reactions.

Q2: What are the common side reactions that can reduce conjugation efficiency?

A2: The primary side reactions that can lower the yield of your desired conjugate include:

  • Hydrolysis of the maleimide ring: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1] Once the ring is opened, it can no longer react with a thiol.[1]

  • Reaction with primary amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the amine group on VX765 or lysine residues in proteins, leading to undesired byproducts.[1]

  • Retro-Michael reaction: The thiosuccinimide linkage formed can be reversible, especially if there are other thiols present, leading to payload migration.[2]

  • Thiazine formation: If the thiol is on an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, particularly at basic pH.[3][4]

Q3: How can I confirm that my starting materials, this compound and the thiol-containing molecule, are of good quality?

A3: It is crucial to characterize your starting materials before proceeding with the conjugation.

  • This compound: Use HPLC-MS to confirm the identity and purity of the linker-drug conjugate. The maleimide group's integrity can be assessed by reacting a small sample with a thiol-containing fluorescent probe and analyzing the product.

  • Thiol-containing molecule: The presence of a free thiol can be quantified using Ellman's reagent (DTNB). The purity of the molecule should also be assessed by HPLC-MS.

Q4: What solvents are recommended for the conjugation reaction?

A4: The reaction is typically performed in aqueous buffers (e.g., phosphate, HEPES) at a pH of 6.5-7.5.[1] Organic co-solvents like DMSO or DMF can be used to dissolve sparingly soluble reactants, but their concentration should be kept to a minimum as they can affect reaction kinetics. Ensure that any organic solvents used are anhydrous and free of amines.

Q5: How should I store the this compound linker-drug?

A5: Due to the maleimide group's susceptibility to hydrolysis, aqueous solutions of the linker-drug should be prepared immediately before use.[1] For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C, protected from moisture and light.[5][6] If dissolved in an organic solvent like DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to poor conjugation efficiency.

Observed Problem Potential Cause Recommended Solution
Low or no conjugate formation 1. Inactive Maleimide Group: The maleimide ring on the this compound has been hydrolyzed.- Prepare fresh aqueous solutions of the linker-drug for each reaction.[1]- Ensure the pH of the stock solution (if aqueous) is not basic.- Confirm the integrity of a new batch of linker-drug using a thiol-reactive probe.
2. Inactive Thiol Group: The thiol on your molecule has been oxidized to a disulfide or other species.- Pre-treat your thiol-containing molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not contain thiols and does not need to be removed before the reaction.[7] Avoid DTT or β-mercaptoethanol as they need to be removed prior to conjugation.- Degas buffers to remove dissolved oxygen to prevent oxidation.
3. Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.- Prepare fresh reaction buffers and verify the pH with a calibrated pH meter.- The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1]
Multiple unexpected products observed by HPLC/MS 1. Reaction with Amines: The reaction pH was too high (>7.5), leading to conjugation at primary amine sites.- Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1]
2. Presence of Impurities: Starting materials contain impurities that are reacting.- Re-purify the this compound and/or the thiol-containing molecule.- Thoroughly characterize the purity of all reactants by HPLC-MS before use.
3. Thiazine Rearrangement: Your thiol is on an N-terminal cysteine.- If possible, perform the conjugation at a more acidic pH (around 5-6) to protonate the N-terminal amine and prevent the rearrangement.[4][8] Note that the reaction rate will be slower.- Consider redesigning your peptide to move the cysteine away from the N-terminus.
Conjugate forms but is unstable 1. Retro-Michael Reaction: The thiosuccinimide bond is reversing, especially in the presence of excess free thiols.- After the conjugation is complete, consider hydrolyzing the succinimide ring to form a more stable ring-opened product. This can be promoted by slightly increasing the pH after the initial reaction is complete.[9][10]
2. Instability of the Val-Cit Linker: The dipeptide linker itself may be susceptible to enzymatic cleavage if the reaction is performed in a non-purified system.- Ensure all reaction components are of high purity and free from contaminating proteases.

Experimental Protocols

Protocol 1: Small-Scale Test Conjugation

This protocol is designed to test the reactivity of your starting materials and optimize reaction conditions.

  • Preparation of Reactants:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve your thiol-containing molecule in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). If your molecule is a peptide or protein with disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Reaction Setup:

    • In a microcentrifuge tube, add the thiol-containing molecule to the reaction buffer.

    • Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the thiol. The final DMSO concentration should be below 10%.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like N-acetylcysteine or β-mercaptoethanol to a final concentration of 10-20 mM to quench any unreacted maleimide.

  • Analysis:

    • Analyze the reaction mixture by RP-HPLC with UV and MS detection to determine the extent of conjugation and identify products.

Protocol 2: Purification and Characterization of the Conjugate
  • Purification:

    • Purify the crude reaction mixture using an appropriate chromatographic method.

      • For small molecule conjugates, Reverse-Phase HPLC (RP-HPLC) or flash chromatography may be suitable.

      • For protein conjugates, Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from unreacted drug-linker and antibody.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified conjugate using ESI-MS or MALDI-TOF MS.

    • HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC or SEC.

    • Drug-to-Antibody Ratio (DAR) for ADCs: For antibody conjugates, the average DAR can be determined using HIC or RP-HPLC under reducing conditions.

Data Presentation

Table 1: Influence of pH on Maleimide-Thiol Reaction

pHRelative Reaction Rate with ThiolPotential for Amine ReactionRisk of Maleimide Hydrolysis
5.0-6.0SlowerVery LowLow
6.5-7.5 Optimal Low Moderate
> 8.0FastHighHigh

Table 2: Troubleshooting Summary for Quantitative Analysis

Analytical TechniqueParameter MeasuredCommon IssueTroubleshooting Step
RP-HPLC Purity, Conjugation EfficiencyPoor peak separationOptimize gradient, change mobile phase modifier (e.g., formic acid vs. TFA)
Multiple peaks for conjugateMay indicate isomers or instability; analyze by MS
Mass Spectrometry (MS) Molecular Weight ConfirmationNo peak for the expected conjugateCheck for hydrolysis or other side reactions; confirm ionization efficiency
Complex spectrumIndicates a heterogeneous mixture; improve purification
HIC (for ADCs) Drug-to-Antibody Ratio (DAR)Broad peaks, inaccurate DAROptimize salt gradient; ensure non-denaturing conditions

Visualizations

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Analysis & Purification A This compound (in DMSO) D Mix Reactants (1-2 hours, RT) A->D B Thiol-Molecule (in degassed buffer) B->D C Reaction Buffer (pH 6.5-7.5) C->D E Quench Reaction (e.g., N-acetylcysteine) D->E F Crude Analysis (HPLC-MS) E->F G Purification (e.g., RP-HPLC, SEC) F->G Proceed if successful H Final Characterization (Purity, Identity) G->H

Caption: Experimental workflow for the conjugation of this compound.

Troubleshooting_Logic Start Poor Conjugation Efficiency Check_Reactants Check Starting Material Integrity (MS, Ellman's) Start->Check_Reactants Check_Reactants->Start Reactants Degraded Check_pH Verify Reaction pH (6.5-7.5) Check_Reactants->Check_pH Reactants OK Check_pH->Start pH Incorrect Check_Side_Reactions Analyze for Side Products (HPLC-MS) Check_pH->Check_Side_Reactions pH OK Check_Side_Reactions->Start Side Reactions Prevalent Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Time) Check_Side_Reactions->Optimize_Conditions No major side reactions Success Successful Conjugation Optimize_Conditions->Success

Caption: Logical workflow for troubleshooting poor conjugation efficiency.

Signaling_Pathway cluster_conjugation Conjugation Reaction cluster_side_reactions Potential Side Reactions Maleimide This compound (Maleimide) Conjugate Stable Thiosuccinimide Conjugate Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis Amine_Reaction Amine Adduct Maleimide->Amine_Reaction Thiol Thiol-containing molecule Thiol->Conjugate Water H2O, pH > 7.5 Water->Hydrolysis Amine R-NH2, pH > 7.5 Amine->Amine_Reaction

References

Technical Support Center: Enhancing the Plasma Stability of MC-Val-Cit-PAB-VX765 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-VX765 antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC stability in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a this compound ADC in human plasma?

A1: The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsins, which are proteases found within the lysosomes of target tumor cells. In human plasma, this linker is generally considered to be highly stable with minimal premature payload release.[1][2] This stability is crucial for ensuring that the cytotoxic payload, VX765, is delivered specifically to the target cells, thereby minimizing off-target toxicity. While comprehensive quantitative data for VX765-containing ADCs is not broadly published, studies on ADCs with the same Val-Cit-PAB linker and different payloads, such as MMAE, have shown no significant degradation after incubation in human plasma for extended periods, up to 28 days.[1][2]

Q2: We are observing significant payload release in our mouse plasma stability studies. Is this expected?

A2: Yes, this is a known phenomenon. The Val-Cit linker is susceptible to cleavage by certain rodent carboxylesterases, particularly carboxylesterase 1c (Ces1c) found in mouse plasma.[3] This can lead to premature release of the VX765 payload in preclinical mouse models, which is not representative of the ADC's stability in human plasma. This discrepancy is a critical consideration when translating preclinical data to clinical expectations.

Q3: How can we improve the stability of our this compound ADC in mouse plasma for more predictive preclinical studies?

A3: A scientifically validated strategy to enhance stability in mouse plasma is to modify the linker by adding a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) linker. This modification has been shown to significantly increase the ADC's half-life in mouse plasma from approximately 2 days to 12 days, without compromising its susceptibility to cleavage by cathepsins within the target cell.

Q4: Can the VX765 payload itself contribute to instability in plasma?

A4: While the primary focus is often on linker stability, the physicochemical properties of the payload can influence the overall stability of the ADC. VX765 is a prodrug of VRT-043198 and has a reported half-life of approximately 3.2 hours in mouse plasma following intraperitoneal injection.[4] The stability of VX765 under physiological conditions in plasma should be considered, as degradation of the payload would also lead to a loss of ADC potency. It is recommended to independently assess the stability of VX765 in plasma to distinguish between linker cleavage and payload degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your plasma stability experiments.

Issue Probable Cause(s) Recommended Solution(s)
High background or matrix effects in LC-MS/MS analysis - Incomplete protein precipitation.- Co-elution of plasma components with the analyte.- Ion suppression or enhancement from plasma lipids and salts.- Optimize Protein Precipitation: Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios with plasma. Ensure thorough vortexing and adequate incubation time at low temperatures.- Improve Chromatographic Separation: Modify the LC gradient to better separate VX765 from interfering plasma components. Consider using a column with a different chemistry.- Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for VX765 can help compensate for matrix effects.[5]- Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[6]
ADC Aggregation during incubation - Hydrophobic interactions between ADC molecules, potentially exacerbated by the payload.- Suboptimal buffer conditions (pH, ionic strength).- Freeze-thaw cycles.- Optimize Formulation: Ensure the ADC is in a buffer that promotes stability. Histidine buffers around pH 6 are often effective for ADCs.- Include Surfactants: Low concentrations of surfactants like polysorbate 80 can help prevent aggregation during incubation and handling.- Minimize Freeze-Thaw Cycles: Aliquot plasma samples and ADC stocks to avoid repeated freezing and thawing.[7]
Low recovery of ADC or released payload during sample preparation - Non-specific binding to plasticware.- Inefficient extraction from the plasma matrix.- Use Low-Binding Tubes and Pipette Tips: This is especially important when working with low concentrations of analytes.- Optimize Extraction Method: For quantifying the released payload, compare different extraction techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to maximize recovery.
Inconsistent Drug-to-Antibody Ratio (DAR) values - Incomplete reduction of the ADC prior to analysis (for subunit analysis).- Instability of the ADC during the analytical process.- Variability in the immunoaffinity capture step.- Optimize Reduction Conditions: Ensure complete disulfide bond reduction by optimizing the concentration of the reducing agent (e.g., DTT) and incubation time/temperature.- Control Analytical Conditions: Maintain consistent and controlled conditions throughout the analytical workflow, from sample preparation to LC-MS/MS analysis.- Ensure Reproducible Immunoaffinity Capture: Use high-quality capture reagents and optimize binding and elution conditions to ensure consistent recovery of the ADC.

Data Presentation

Table 1: Comparative Stability of Val-Cit and EVCit Linkers in Mouse and Human Plasma

LinkerPlasma SourceIncubation Time% Payload RemainingReference
Val-Cit (VCit)Mouse14 days< 5%[1][8]
Glu-Val-Cit (EVCit)Mouse14 days~100%[1][8]
Val-Cit (VCit)Human28 days~100%[1][8]
Glu-Val-Cit (EVCit)Human28 days~100%[1][8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment of this compound ADC

Objective: To determine the stability of the ADC and quantify the release of VX765 in human plasma over time.

Materials:

  • This compound ADC

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-binding microcentrifuge tubes

  • Incubator at 37°C

  • Acetonitrile (ACN) with 1% formic acid (for protein precipitation)

  • Internal standard (if available, a stable isotope-labeled version of VX765 is ideal)

Procedure:

  • Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.

  • Prepare a control sample by spiking the ADC into PBS at the same concentration.

  • Incubate the plasma and PBS samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • For quantification of released VX765, add 3 volumes of cold ACN with 1% formic acid (and containing the internal standard) to the plasma aliquot to precipitate proteins.

  • Vortex vigorously for 1 minute and incubate at -20°C for at least 2 hours.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • For analysis of the intact ADC and determination of the drug-to-antibody ratio (DAR), use an immunoaffinity capture method (e.g., using protein A beads) to isolate the ADC from the plasma before analysis by LC-MS.[8]

Protocol 2: LC-MS/MS Method for Quantification of Released VX765

Objective: To quantify the concentration of VX765 in the supernatant from the plasma stability assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate VX765 from plasma components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • VX765 Precursor Ion > Product Ion: To be determined by direct infusion of a VX765 standard.

    • Internal Standard Precursor Ion > Product Ion: To be determined by direct infusion of the internal standard.

  • Optimization: Optimize collision energy and other MS parameters for maximum sensitivity.

Data Analysis:

  • Generate a standard curve by spiking known concentrations of VX765 into blank plasma and processing the samples in the same manner as the study samples.

  • Quantify the concentration of VX765 in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Plot the concentration of released VX765 versus time to determine the stability profile.

Visualizations

Signaling Pathway of ADC Action

ADC_Action Mechanism of this compound ADC Action cluster_extracellular Extracellular Space (Plasma) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin) Endosome->Lysosome 3. Trafficking VX765_Active Active VX765 (Caspase-1 Inhibition) Lysosome->VX765_Active 4. Linker Cleavage by Cathepsins Apoptosis Apoptosis VX765_Active->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of this compound ADC Action.

Experimental Workflow for Plasma Stability Assessment

Plasma_Stability_Workflow Workflow for ADC Plasma Stability Assessment cluster_prep 1. Sample Preparation cluster_proc 2. Sample Processing cluster_analysis 3. Analysis Start Spike ADC into Human Plasma Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitate Protein Precipitation (e.g., Acetonitrile) Timepoints->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis of Released VX765 Supernatant->LCMS Data Quantification vs. Standard Curve LCMS->Data Result Determine % Payload Release Over Time Data->Result

Caption: Workflow for ADC Plasma Stability Assessment.

Logical Relationship of Factors Affecting ADC Stability

Stability_Factors Key Factors Influencing ADC Plasma Stability ADC_Stability Overall ADC Stability Linker Linker Chemistry (e.g., VCit vs. EVCit) Linker->ADC_Stability Payload Payload Properties (e.g., VX765 stability) Payload->ADC_Stability Plasma Plasma Source (Human vs. Rodent) Plasma->ADC_Stability Formulation Formulation Buffer (pH, Excipients) Formulation->ADC_Stability

Caption: Key Factors Influencing ADC Plasma Stability.

References

Technical Support Center: Overcoming Hydrophobicity Issues with MC-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linkers in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the MC-Val-Cit-PAB linker and why is it used in ADCs?

The MC-Val-Cit-PAB linker is a commonly used cleavable linker in ADC development.[1][2] It connects a cytotoxic payload to a monoclonal antibody (mAb). Its key components are:

  • MC (Maleimidocaproyl): A thiol-reactive group that allows for conjugation to cysteine residues on the antibody.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.[1][3] This ensures targeted release of the payload within the cancer cell.

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the unconjugated, active form of the payload.[1][2]

This linker is favored for its high stability in the bloodstream, which minimizes premature drug release and systemic toxicity, and its specific cleavage mechanism within the target cell.[1]

Q2: What are the primary issues associated with the hydrophobicity of the MC-Val-Cit-PAB linker?

The inherent hydrophobicity of the MC-Val-Cit-PAB linker, often compounded by the hydrophobic nature of the cytotoxic payload (like MMAE), can lead to several challenges during ADC development:[]

  • Aggregation: The ADC molecules have a tendency to self-associate and form aggregates, which can reduce therapeutic efficacy and potentially induce an immunogenic response.[][5]

  • Low Solubility: ADCs with hydrophobic linkers and payloads often have poor aqueous solubility, making formulation and administration difficult.[5]

  • Increased Plasma Clearance: Hydrophobic ADCs can be rapidly cleared from circulation, reducing their half-life and the opportunity to reach the tumor site.[6]

  • Lower Achievable Drug-to-Antibody Ratio (DAR): Attempts to increase the DAR with hydrophobic payloads often lead to increased aggregation and precipitation, limiting the potency of the ADC.[6][7]

Q3: What are the main strategies to overcome these hydrophobicity issues?

The most common and effective strategy is to increase the hydrophilicity of the linker-payload construct. This is primarily achieved through:

  • PEGylation: Incorporating polyethylene glycol (PEG) chains into the linker structure.[5][6][7] PEG is a hydrophilic, biocompatible polymer that can "shield" the hydrophobic components, improving solubility and stability.[6]

  • Use of Hydrophilic Linkers: Designing and utilizing alternative linkers that contain charged groups (like sulfonates) or other hydrophilic moieties.[5]

  • Formulation Optimization: Developing suitable formulations with excipients that can enhance the solubility and stability of the ADC.

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or After Conjugation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • High molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC-HPLC).

  • Increased particle size and polydispersity index (PDI) observed in Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inherent hydrophobicity of the MC-Val-Cit-PAB-payload construct. Modify the linker by incorporating a hydrophilic spacer, such as a PEG chain (e.g., PEG4, PEG8, PEG12).[5][6] This increases the overall hydrophilicity of the ADC, reducing the tendency to aggregate.
High Drug-to-Antibody Ratio (DAR). A high DAR increases the overall hydrophobicity of the ADC.[6] Consider optimizing the conjugation reaction to target a lower average DAR (typically 2-4).[6][8] The use of hydrophilic linkers can enable higher, more stable DARs.[6][7]
Suboptimal Buffer Conditions. Screen different buffer formulations. The pH, ionic strength, and presence of excipients can significantly impact ADC stability. Consider using buffers containing stabilizing excipients like sucrose or polysorbate.
Inappropriate Storage Conditions. Store the ADC at the recommended temperature (typically 2-8°C) and protect it from light and agitation, which can promote aggregation.[9]
Issue 2: Poor Aqueous Solubility of the ADC

Symptoms:

  • Difficulty in dissolving the purified ADC.

  • Precipitation upon buffer exchange or concentration.

  • Inconsistent results in in vitro assays due to poor solubility.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrophobic nature of the linker and payload. The primary solution is to increase hydrophilicity by incorporating PEG chains or other polar groups into the linker structure.[5][6]
High DAR leading to increased hydrophobicity. Optimize the conjugation to achieve a lower DAR or use hydrophilic linkers that can support a higher DAR without compromising solubility.[6]
Incorrect formulation. Develop a suitable formulation with solubilizing excipients. This may include surfactants, sugars, or amino acids that can improve the solubility of the ADC.[5]

Quantitative Data Summary

The following table summarizes the impact of incorporating hydrophilic PEG linkers on key ADC parameters compared to traditional hydrophobic linkers.

ParameterStandard MC-Val-Cit-PAB-MMAEPEGylated MC-Val-Cit-PAB-MMAEReference(s)
Drug-to-Antibody Ratio (DAR) Typically limited to 3-4 to avoid aggregation.Can achieve higher DARs (e.g., 8) with improved stability.[6][7]
Aggregation Higher propensity for aggregation, especially at high DARs.Significantly reduced aggregation.[5][6]
Solubility Lower aqueous solubility.Enhanced aqueous solubility.[5][7]
Plasma Clearance Faster clearance rates.Slower clearance rates and longer half-life.[6]
In Vivo Efficacy Potent, but efficacy can be limited by poor pharmacokinetics.Often shows enhanced antitumor activity due to improved pharmacokinetics.[10]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a PEGylated MC-Val-Cit-PAB-MMAE Linker to an Antibody

This protocol provides a general workflow for the conjugation process. Optimal conditions (e.g., molar equivalents, incubation times) should be determined empirically for each specific antibody and linker-drug combination.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

      • Typically, a 2-3 molar excess of TCEP is used per disulfide bond to be reduced.

      • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the PEGylated MC-Val-Cit-PAB-MMAE linker-drug in a suitable organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the reduced antibody solution.

      • A typical molar excess of the linker-drug is 5-10 fold over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-drug and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a suitable formulation buffer for storage.

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase:

    • A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

    • For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.[11]

  • Experimental Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL (containing approximately 10-20 µg of ADC).

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer and high molecular weight species (aggregates).

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Protocol 3: Determination of ADC Size and Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the formulation buffer.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove dust and large particulates.[12]

  • Instrument Settings:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Set the measurement parameters according to the instrument manufacturer's recommendations.

  • Data Acquisition and Analysis:

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). An increase in the Z-average and PDI compared to the unconjugated antibody can indicate aggregation.

    • The presence of multiple peaks in the size distribution plot is also indicative of aggregation.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Stable) cluster_tumor_cell Tumor Cell ADC ADC (MC-Val-Cit-PAB-Payload) Internalization Internalization ADC->Internalization 1. Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome 2. Endocytosis Cleavage Cathepsin B Cleavage Lysosome->Cleavage 3. Lysosomal Trafficking Release Payload Release Cleavage->Release 4. Linker Cleavage Hydrophobicity_Issues Start Hydrophobic MC-Val-Cit-PAB Linker + Payload Aggregation Aggregation Start->Aggregation Solubility Low Solubility Start->Solubility Clearance Increased Clearance Start->Clearance DAR Limited DAR Start->DAR PEGylation_Workflow cluster_synthesis Linker Synthesis/Modification cluster_conjugation ADC Conjugation cluster_analysis Analysis Linker MC-Val-Cit-PAB PEG PEGylation (e.g., PEG4, PEG8) Linker->PEG PEG_Linker PEGylated Linker PEG->PEG_Linker Conjugate Conjugation Reaction PEG_Linker->Conjugate Antibody Antibody (mAb) Antibody->Conjugate Payload Payload (e.g., MMAE) Payload->Conjugate ADC Purified ADC Conjugate->ADC SEC SEC-HPLC (Aggregation) ADC->SEC DLS DLS (Size/Aggregation) ADC->DLS Solubility Solubility Assay ADC->Solubility

References

strategies to prevent premature cleavage of the Val-Cit linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Val-Cit linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature cleavage of the Val-Cit linker in antibody-drug conjugates (ADCs) and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Val-Cit linker cleavage?

The Val-Cit linker is designed for selective enzymatic cleavage within the lysosome of target tumor cells. The dipeptide is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor tissues.[1][2] This targeted cleavage releases the cytotoxic payload inside the cancer cell, maximizing its therapeutic effect while minimizing systemic toxicity.[1]

Q2: What causes premature cleavage of the Val-Cit linker in circulation?

Premature cleavage of the Val-Cit linker in the bloodstream can lead to off-target toxicity and reduced efficacy of the ADC. The primary culprits for this premature cleavage are:

  • Carboxylesterase 1C (Ces1C): This enzyme is present in mouse and rat plasma and is a major cause of Val-Cit linker instability in preclinical rodent models.[3][4][5] This can complicate the evaluation of ADCs in these models.

  • Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia in human patients.[3][6][7]

Q3: What are the main strategies to prevent premature Val-Cit linker cleavage?

Several strategies have been developed to enhance the in vivo stability of the Val-Cit linker:

  • Peptide Sequence Modification: Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) or a Glu-Gly-Cit (EGCit) linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1C.[4][7][8] The EGCit linker also demonstrates resistance to human neutrophil elastase.[7]

  • Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety, such as a β-glucuronide group, which acts as a steric shield, protecting the Val-Cit linker from premature cleavage in circulation.[9] The initial cleavage by β-glucuronidase (upregulated in some tumors) is required to expose the Val-Cit sequence for subsequent cleavage by cathepsins.

  • Exolinkers: This novel approach repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety. This configuration can shield the linker from enzymatic degradation and improve the hydrophilicity of the ADC, reducing aggregation.[10][]

Q4: How does the conjugation site on the antibody affect linker stability?

The site of conjugation on the antibody can significantly impact the stability of the Val-Cit linker. More solvent-exposed conjugation sites can lead to lower stability due to increased accessibility for plasma enzymes.[12]

Troubleshooting Guides

Issue 1: High Levels of Premature Payload Release in Mouse Plasma Stability Assay

Possible Causes:

  • Cleavage by Carboxylesterase 1C (Ces1C): The Val-Cit linker is known to be susceptible to cleavage by this enzyme in mouse plasma.[3][4][5]

  • Suboptimal Conjugation Site: The linker may be conjugated at a highly solvent-exposed site on the antibody, making it more accessible to plasma proteases.[12]

Solutions:

  • Modify the Linker: Consider using a more stable linker variant such as Glu-Val-Cit (EVCit), which has demonstrated significantly improved stability in mouse plasma.[4]

  • Site-Specific Conjugation: If possible, utilize a site-specific conjugation strategy to attach the linker to a less solvent-exposed region of the antibody.

  • Use Ces1C Knockout Mice: For in vivo studies, consider using Ces1C knockout mice to obtain a more accurate assessment of linker stability in the absence of this confounding factor.[4]

Issue 2: ADC Aggregation During In Vitro Plasma Incubation

Possible Causes:

  • Hydrophobicity of the Linker-Payload: The Val-Cit linker and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[6][10]

  • Instability of the Antibody: The conjugation process itself can sometimes compromise the conformational stability of the antibody, making it more prone to aggregation.

Solutions:

  • Increase Hydrophilicity: Employ strategies to increase the overall hydrophilicity of the ADC. This can be achieved by:

    • Using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) spacers or hydrophilic amino acids like glutamic acid (e.g., EVCit).[4][8]

    • Exploring "exolinker" technology, which can improve the hydrophilic profile of the ADC.[10]

  • Optimize DAR: Aim for a lower, more homogeneous DAR to reduce the overall hydrophobicity of the ADC.

  • Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to identify a formulation that enhances the colloidal stability of the ADC.

Issue 3: Inconsistent Results in ELISA-based Stability Assays

Possible Causes:

  • High Background Signal: This can be caused by non-specific binding of antibodies, insufficient washing, or cross-reactivity of detection reagents.

  • Poor Standard Curve: Issues with the preparation of standards, improper dilution series, or degradation of the standard can lead to an inaccurate standard curve.

  • Matrix Effects: Components in the plasma sample may interfere with the antibody-antigen binding in the ELISA.

Solutions:

  • Optimize Washing and Blocking: Increase the number of washing steps and ensure the use of an effective blocking buffer to minimize non-specific binding.

  • Prepare Fresh Standards: Always prepare fresh standard dilutions for each assay and ensure accurate pipetting.

  • Sample Dilution: Dilute plasma samples sufficiently to minimize matrix effects. It may be necessary to perform a spike and recovery experiment to validate the assay in the presence of plasma.

Data Presentation

Table 1: Comparative Stability of Different Val-Cit Linker Variants

Linker VariantConditionStability MetricValueReference
Val-Cit (VCit)Human Plasma (37°C)No significant degradation>28 days[13]
Val-Cit (VCit)BALB/c Mouse Plasma (37°C)% MMAF Lost>95%[13]
Ser-Val-Cit (SVCit)Human Plasma (37°C)No significant degradation>28 days[13]
Ser-Val-Cit (SVCit)BALB/c Mouse Plasma (37°C)% MMAF Lost~70%[13]
Glu-Val-Cit (EVCit)Human Plasma (37°C)No significant degradation>28 days[13]
Glu-Val-Cit (EVCit)BALB/c Mouse Plasma (37°C)% MMAF LostAlmost none[13]
Val-Cit (VCit)Human Liver Cathepsin BHalf-life4.6 hours[13]
Ser-Val-Cit (SVCit)Human Liver Cathepsin BHalf-life5.4 hours[13]
Glu-Val-Cit (EVCit)Human Liver Cathepsin BHalf-life2.8 hours[13]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma from different species.

Materials:

  • ADC of interest

  • Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well plates

  • Incubator at 37°C

  • LC-MS system

  • ELISA plate reader and reagents

Procedure:

  • ADC Preparation: Dilute the ADC stock solution to the desired final concentration (e.g., 50 µg/mL) in PBS.

  • Assay Setup:

    • In a 384-well plate, add the ADC solution to wells containing plasma from each species and to control wells with PBS.

    • The final volume in each well should be consistent (e.g., 50 µL).

  • Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sampling: At each time point, take an aliquot from each well for analysis.

  • Analysis:

    • Quantification of Free Payload (LC-MS):

      • Precipitate plasma proteins by adding a 4-fold excess of cold acetonitrile containing an internal standard.

      • Centrifuge to pellet the precipitated protein.

      • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Quantification of Total and Conjugated Antibody (ELISA):

      • Total Antibody ELISA: Use a sandwich ELISA with a capture antibody that binds to the Fc region of the ADC and a detection antibody that also binds to the Fc region.

      • Conjugated Antibody ELISA: Use a sandwich ELISA with a capture antibody that binds to the Fc region and a detection antibody that recognizes the payload.

  • Data Analysis: Calculate the percentage of payload release and the change in drug-to-antibody ratio (DAR) over time.

Protocol 2: Quantification of Free MMAE by LC-MS

This protocol provides a more detailed procedure for quantifying the released payload (MMAE as an example) from plasma samples.

Materials:

  • Plasma sample containing the ADC

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • MMAE standard

  • Internal standard (e.g., MMAF)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma sample, add 200 µL of cold ACN containing the internal standard.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A (e.g., water with 0.1% FA).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto the LC-MS system.

    • Use a C18 column with a gradient elution profile of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for MMAE and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of MMAE.

    • Quantify the amount of MMAE in the samples by comparing their peak areas to the standard curve.

Visualizations

Val_Cit_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Val-Cit Linker) Premature_Cleavage Premature Cleavage ADC->Premature_Cleavage Neutrophil Elastase Carboxylesterase 1C Tumor_Cell Tumor Cell ADC->Tumor_Cell Internalization Free_Payload Free Cytotoxic Payload (Off-Target Toxicity) Premature_Cleavage->Free_Payload Lysosome Lysosome Tumor_Cell->Lysosome Intended_Cleavage Intended Cleavage Lysosome->Intended_Cleavage Cathepsin B Released_Payload Released Payload (Cell Death) Intended_Cleavage->Released_Payload

Caption: Intended vs. Premature Cleavage of Val-Cit Linker.

Troubleshooting_Workflow Start Premature Linker Cleavage Observed Check_Model Mouse Model? Start->Check_Model Ces1C_Cleavage Likely Ces1C Cleavage Check_Model->Ces1C_Cleavage Yes Consider_NE Consider Neutrophil Elastase Check_Model->Consider_NE No (Human System) Use_EVCit Use EVCit/EGCit Linker Ces1C_Cleavage->Use_EVCit Check_Conjugation Check Conjugation Site Use_EVCit->Check_Conjugation Use_EGCit Use EGCit Linker Consider_NE->Use_EGCit Use_EGCit->Check_Conjugation Solvent_Exposed Solvent Exposed Site? Check_Conjugation->Solvent_Exposed Site_Specific Use Site-Specific Conjugation Solvent_Exposed->Site_Specific Yes End Stable Linker Solvent_Exposed->End No Site_Specific->End

Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.

Experimental_Workflow Start Start: Assess ADC Stability Incubate Incubate ADC in Plasma (37°C, Time Course) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analysis_Choice Choose Analysis Method Sample->Analysis_Choice LCMS LC-MS Analysis Analysis_Choice->LCMS Free Payload ELISA ELISA Analysis Analysis_Choice->ELISA Conjugated Antibody LCMS_Prep Protein Precipitation & Payload Extraction LCMS->LCMS_Prep ELISA_Prep Plate Coating, Blocking, & Sample Dilution ELISA->ELISA_Prep Quant_Payload Quantify Free Payload LCMS_Prep->Quant_Payload Quant_Antibody Quantify Total & Conjugated Antibody ELISA_Prep->Quant_Antibody Data_Analysis Calculate % Release & DAR Change Quant_Payload->Data_Analysis Quant_Antibody->Data_Analysis

Caption: Experimental workflow for assessing ADC stability.

References

optimizing the drug-to-antibody ratio for MC-Val-Cit-PAB-VX765 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists working with Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-VX765 linker-payload system. Here you will find troubleshooting advice and frequently asked questions to assist in optimizing the drug-to-antibody ratio (DAR) and ensuring the successful production of your ADC.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound ADCs.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time. Perform a test reduction and analyze by SDS-PAGE.
Insufficient molar excess of linker-drug.Increase the molar ratio of the this compound to the antibody. A typical starting point is a 5-10 fold molar excess.
Hydrolysis of the maleimide group on the linker.Prepare the linker-drug solution immediately before use. Ensure all buffers are free of primary amines and thiols that can react with the maleimide. Maintain a pH between 6.5 and 7.5 during conjugation.
High Drug-to-Antibody Ratio (DAR) / Aggregation Excessive molar excess of linker-drug.Decrease the molar ratio of the linker-drug to the antibody.
High concentration of the antibody during conjugation.Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL) to minimize intermolecular crosslinking.
Hydrophobicity of the VX765 payload.Add a small percentage of an organic co-solvent (e.g., DMSO, up to 10%) to the reaction buffer to improve the solubility of the linker-drug.
Presence of Unconjugated Antibody Inefficient conjugation reaction.Optimize reaction parameters such as pH, temperature, and incubation time. Ensure the antibody is properly buffered and at the correct pH before adding the linker-drug.
Incomplete purification.Use a purification method with high resolution, such as Hydrophobic Interaction Chromatography (HIC), to separate the unconjugated antibody from the ADC species.
ADC Instability (Drug Loss) Instability of the maleimide-thiol linkage.Consider alternative conjugation strategies if stability is a persistent issue. Ensure proper storage conditions for the purified ADC (e.g., -80°C).
Premature cleavage of the Val-Cit linker.This is less common in storage but can be assessed by incubating the ADC in plasma and analyzing for free drug release. The Val-Cit linker is designed for cleavage by intracellular proteases like Cathepsin B.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?

The optimal DAR is highly dependent on the specific antibody, target antigen, and desired therapeutic window. Generally, a DAR of 2 to 4 is considered a good starting point for balancing efficacy and toxicity. Higher DAR values can lead to increased toxicity and aggregation, while lower values may result in reduced potency.

Q2: How can I accurately determine the DAR of my ADC?

Several methods can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common and effective method for separating ADC species with different DARs. The average DAR can be calculated from the peak areas.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to VX765, the DAR can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): This technique provides the most accurate DAR measurement by determining the mass of the different ADC species.

Q3: What is the role of each component in the this compound linker-drug?

  • MC (Maleimidocaproyl): This component contains a maleimide group that reacts with the free thiol groups on the reduced antibody, forming a stable covalent bond.

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for Cathepsin B, an enzyme that is abundant in the lysosomes of cancer cells. This allows for specific cleavage of the linker and release of the payload inside the target cell.

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that, after cleavage of the Val-Cit linker, releases the active VX765 payload.

  • VX765: This is the cytotoxic payload, a caspase-1 inhibitor that induces pyroptosis, a form of programmed cell death.

Q4: What are the critical parameters to control during the conjugation reaction?

  • pH: The pH of the reaction buffer should be maintained between 6.5 and 7.5 to ensure the stability of the maleimide group and the reactivity of the thiol groups.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can slow down the reaction but may reduce aggregation.

  • Molar Ratio: The molar excess of the linker-drug over the antibody is a key determinant of the final DAR.

  • Reaction Time: The conjugation reaction is usually complete within 1-4 hours. The reaction should be quenched to prevent over-conjugation.

Experimental Protocols

Antibody Reduction
  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

  • Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate at 37°C for 1-2 hours.

  • Remove the excess reducing agent by buffer exchange using a desalting column.

ADC Conjugation
  • Immediately after reduction and buffer exchange, add the this compound linker-drug to the reduced antibody. The linker-drug should be dissolved in an organic solvent like DMSO.

  • Use a 5-10 fold molar excess of the linker-drug over the antibody.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

ADC Purification
  • Purify the ADC from unconjugated linker-drug and quenching agent using a desalting column.

  • To separate ADC species with different DARs and remove unconjugated antibody, use Hydrophobic Interaction Chromatography (HIC)-HPLC.

DAR Determination by HIC-HPLC
  • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient.

  • Mobile Phase A: High salt buffer (e.g., 2M ammonium sulfate in sodium phosphate buffer).

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different ADC species.

Visualizations

ADC_Conjugation_Workflow ADC Conjugation Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody TCEP Add TCEP mAb->TCEP Incubate 37°C Reduced_mAb Reduced Antibody TCEP->Reduced_mAb Conjugation_Step Conjugation Reaction Reduced_mAb->Conjugation_Step Linker_Drug This compound Linker_Drug->Conjugation_Step Quench Quench Reaction Conjugation_Step->Quench Crude_ADC Crude ADC Quench->Crude_ADC Purification HIC-HPLC Purification Crude_ADC->Purification Characterization DAR Analysis (UV-Vis, MS) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for the conjugation of this compound to an antibody.

Pyroptosis_Signaling_Pathway VX765 Mechanism of Action: Inhibition of Pyroptosis cluster_inflammasome Inflammasome Activation cluster_caspase_activation Caspase-1 Activation & Inhibition cluster_downstream_effects Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 autocleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Active_Caspase1->GSDMD cleaves VX765 VX765 VX765->Active_Caspase1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b maturation GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pore_Formation Pore Formation in Cell Membrane GSDMD_N->Pore_Formation Pyroptosis Pyroptosis (Cell Death) Pore_Formation->Pyroptosis

Caption: Signaling pathway of pyroptosis and the inhibitory action of VX765.

Technical Support Center: Addressing Off-Target Toxicity of MC-Val-Cit-PAB-VX765 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker with the payload VX765, a caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a MC-Val-Cit-PAB-VX765 ADC and how can it lead to off-target toxicity?

A1: The monoclonal antibody (mAb) component of the ADC targets a specific antigen on tumor cells. Upon binding, the ADC is internalized, and the Val-Cit linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, releasing the VX765 payload inside the target cell. However, off-target toxicity can occur through several mechanisms:

  • Antigen-Independent Uptake: The ADC may be taken up by normal cells through non-specific endocytosis.[1][2]

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of VX765, which can then diffuse into healthy tissues.[2][3]

  • Bystander Effect: Once released from the target cell, the payload may be membrane-permeable and affect neighboring healthy cells.[4][5]

  • Target Expression on Healthy Tissues: The target antigen may be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity.[1]

Q2: What are the common types of off-target toxicities observed with ADCs?

A2: Common off-target toxicities associated with ADCs include hematological toxicities like neutropenia and thrombocytopenia, as well as ocular toxicities.[1][6][7] The specific off-target effects of a VX765-based ADC would also depend on the pharmacological activity of VX765 in healthy tissues.

Q3: How does the MC-Val-Cit-PAB linker contribute to off-target toxicity?

A3: The MC-Val-Cit-PAB linker is designed for cleavage within the lysosomal compartment of target cells. However, if the linker is unstable in the bloodstream, it can lead to the premature release of the cytotoxic payload, a significant contributor to off-target toxicity.[2][3] The hydrophobicity of the linker-payload combination can also influence non-specific uptake by cells.[8]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in antigen-negative cell lines in vitro.

Possible Cause 1: Linker Instability

  • Troubleshooting Step: Assess the stability of the ADC in plasma from different species (e.g., human, mouse, rat) over time.

  • Experimental Protocol:

    • Incubate the this compound ADC in plasma at 37°C.

    • Collect samples at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Analyze the samples using techniques like ELISA or LC-MS to quantify the amount of intact ADC and released payload.

Possible Cause 2: Non-specific Uptake

  • Troubleshooting Step: Determine the level of antigen-independent uptake of the ADC.

  • Experimental Protocol:

    • Culture antigen-negative cells.

    • Incubate the cells with a fluorescently labeled version of the this compound ADC.

    • After incubation, wash the cells and analyze them using flow cytometry or fluorescence microscopy to quantify uptake.

Possible Cause 3: High Hydrophobicity of the Conjugate

  • Troubleshooting Step: Evaluate the hydrophobicity of the ADC.

  • Experimental Protocol:

    • Perform hydrophobic interaction chromatography (HIC) on the ADC.

    • Compare the retention time to that of the unconjugated antibody. A longer retention time indicates increased hydrophobicity.

Issue 2: Inconsistent results in in vivo toxicology studies.

Possible Cause 1: Species-specific Differences in Linker Cleavage

  • Troubleshooting Step: Compare the enzymatic activity responsible for linker cleavage across different species.

  • Experimental Protocol:

    • Prepare liver lysosomal extracts from different species (e.g., human, cynomolgus monkey, rat).

    • Incubate the this compound ADC with each lysosomal extract.

    • Measure the rate of payload release using HPLC or LC-MS.

Possible Cause 2: Differences in Target Antigen Cross-Reactivity

  • Troubleshooting Step: Evaluate the binding of the antibody component to the target antigen in different species.

  • Experimental Protocol:

    • Perform immunohistochemistry (IHC) on a panel of tissues from different species using the unconjugated antibody.

    • Assess the level and pattern of staining to determine cross-reactivity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of a Hypothetical this compound ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Tumor Line AHigh1.5
Tumor Line BMedium15.2
Normal FibroblastsNegative> 1000
Normal Endothelial CellsNegative> 1000

Table 2: Plasma Stability of a Hypothetical this compound ADC

SpeciesHalf-life of Intact ADC (hours)% Payload Release at 72 hours
Human150< 2%
Mouse100< 5%
Rat85< 8%

Visualizations

ADC_Mechanism_of_Action cluster_on_target On-Target Cell (Tumor) cluster_off_target Off-Target Effects ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Premature_Release Premature Release (Plasma Instability) ADC->Premature_Release Nonspecific_Uptake Nonspecific Uptake ADC->Nonspecific_Uptake Internalization Internalization Antigen->Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release VX765 Release Cleavage->Payload_Release Apoptosis Target Cell Apoptosis Payload_Release->Apoptosis Bystander_Effect Bystander Effect Payload_Release->Bystander_Effect Diffusion Free_Payload Free VX765 Premature_Release->Free_Payload Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Diffusion Off_Target_Toxicity Off-Target Toxicity Healthy_Cell->Off_Target_Toxicity Nonspecific_Uptake->Healthy_Cell Bystander_Effect->Healthy_Cell

Caption: Mechanism of on-target and off-target effects of an ADC.

Off_Target_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Decision Cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) Data_Integration Integrate Data Cytotoxicity->Data_Integration Plasma_Stability Plasma Stability Assay Plasma_Stability->Data_Integration Bystander_Assay Bystander Effect Assay Bystander_Assay->Data_Integration Hemolysis Hemolysis Assay Hemolysis->Data_Integration Biodistribution Biodistribution Study Biodistribution->Data_Integration PK_Study Pharmacokinetics (PK) Study PK_Study->Data_Integration Toxicology Toxicology Study (e.g., MTD) Toxicology->Data_Integration Efficacy Efficacy Study Efficacy->Data_Integration Risk_Assessment Assess Therapeutic Index Data_Integration->Risk_Assessment Go_NoGo Go/No-Go Decision Risk_Assessment->Go_NoGo

Caption: Experimental workflow for assessing off-target toxicity.

Troubleshooting_Tree Start Unexpected In Vitro Cytotoxicity in Antigen-Negative Cells Check_Linker Assess Linker Stability in Media Start->Check_Linker Unstable Linker is Unstable Check_Linker->Unstable Yes Stable Linker is Stable Check_Linker->Stable No Check_Uptake Measure Nonspecific Uptake Stable->Check_Uptake High_Uptake High Nonspecific Uptake Check_Uptake->High_Uptake Yes Low_Uptake Low Nonspecific Uptake Check_Uptake->Low_Uptake No Check_Payload Evaluate Free Payload Sensitivity Low_Uptake->Check_Payload Sensitive Cells are Highly Sensitive to Free VX765 Check_Payload->Sensitive Yes Resistant Further Investigation Needed Check_Payload->Resistant No

Caption: Troubleshooting decision tree for unexpected in vitro cytotoxicity.

References

Technical Support Center: Enhancing the In Vivo Stability of Val-Cit Linkers in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Val-Cit linker instability in mouse models. The information provided is intended to help users diagnose and resolve issues related to premature payload release and improve the reliability of their preclinical antibody-drug conjugate (ADC) studies.

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Cit linked ADC showing instability and premature drug release in my mouse model?

A1: The primary reason for the instability of Val-Cit linkers in mouse models is the presence of a specific enzyme in mouse plasma called carboxylesterase Ces1c.[1][2] This enzyme can recognize and cleave the Val-Cit dipeptide, leading to the premature release of the cytotoxic payload into circulation before the ADC reaches the target tumor cells. This issue is specific to rodents and is not typically observed in human or non-human primate plasma, where Val-Cit linkers are generally stable.[3][4]

Q2: What are the consequences of premature linker cleavage in my mouse studies?

A2: Premature cleavage of the Val-Cit linker can lead to several adverse outcomes in your preclinical studies:

  • Reduced Therapeutic Efficacy: The ADC may not deliver a sufficient concentration of the payload to the tumor site, resulting in diminished anti-tumor activity.[3][5]

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic drug can cause damage to healthy tissues, leading to increased toxicity and potential adverse effects in the animal model.[6][7]

  • Misleading Pharmacokinetic (PK) Data: The rapid clearance of the payload from the ADC will result in inaccurate pharmacokinetic profiles, making it difficult to predict the ADC's behavior in humans.[8]

Q3: Are there alternative linker designs that are more stable in mice?

A3: Yes, several strategies have been developed to overcome the instability of Val-Cit linkers in mouse models. The most well-documented and effective approach is the incorporation of a glutamic acid residue at the P3 position, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker.[1][3][5] The negatively charged glutamic acid residue hinders the recognition and cleavage by mouse Ces1c, significantly increasing the ADC's half-life in mouse plasma.[7] Other modifications, such as adding a 2-hydroxyacetamide group at the P3 position, have also been shown to improve stability.[3][9]

Q4: Will modifying the Val-Cit linker affect its intended cleavage by cathepsins in the tumor cell?

A4: The goal of linker modification is to enhance plasma stability while retaining susceptibility to cleavage by lysosomal proteases like cathepsin B within the target tumor cell. Studies have shown that the EVCit linker, for example, remains efficiently cleaved by cathepsins, ensuring the targeted release of the payload upon internalization into cancer cells.[3][5]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and address Val-Cit linker instability in your mouse experiments.

Problem: High levels of free payload detected in mouse plasma and reduced ADC efficacy.

Step 1: Confirm Linker Instability

  • Protocol: Perform an in vitro mouse plasma stability assay.

    • Incubate your Val-Cit ADC in fresh mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Analyze the samples using techniques such as ELISA, HPLC, or LC-MS to quantify the amount of intact ADC and released payload.

  • Expected Unstable Result: A time-dependent decrease in the concentration of intact ADC and a corresponding increase in the free payload.

Step 2: Identify the Cause of Instability

The logical flow for diagnosing the root cause of linker instability is outlined in the diagram below. The primary suspect is the mouse carboxylesterase Ces1c.

Start Observed Premature Payload Release in Mouse Model CheckLinker Is the linker a Val-Cit dipeptide? Start->CheckLinker Ces1c Hypothesis: Cleavage by mouse carboxylesterase Ces1c CheckLinker->Ces1c Yes Alternative Consider alternative causes: - Other proteases - Chemical instability CheckLinker->Alternative No InhibitCes1c Perform in vitro plasma stability assay with a broad-spectrum esterase inhibitor. Ces1c->InhibitCes1c Stabilized Is payload release inhibited? InhibitCes1c->Stabilized Conclusion Conclusion: Val-Cit linker is cleaved by Ces1c. Stabilized->Conclusion Yes Stabilized->Alternative No

Figure 1: Diagnostic workflow for Val-Cit linker instability.

Step 3: Implement Solutions to Enhance Linker Stability

Based on the confirmation of Ces1c-mediated cleavage, consider the following solutions. The recommended approach is to re-engineer the linker.

Problem Val-Cit Linker Instability Confirmed Solution1 Recommended: Modify the Linker (e.g., Synthesize an EVCit linker) Problem->Solution1 Solution2 Alternative: Modify Conjugation Site (Less predictable outcome) Problem->Solution2 Solution3 Alternative: Alter Linker Length (May impact efficacy) Problem->Solution3 Validate Validate the new ADC: - In vitro plasma stability assay - In vivo PK and efficacy studies Solution1->Validate Solution2->Validate Solution3->Validate Start Administer ADC to Mice (IV) CollectBlood Collect Blood Samples at Multiple Time Points Start->CollectBlood IsolatePlasma Isolate Plasma CollectBlood->IsolatePlasma ELISA_TotalAb Total Antibody ELISA IsolatePlasma->ELISA_TotalAb ELISA_ADC ADC-Specific ELISA IsolatePlasma->ELISA_ADC Analyze Pharmacokinetic Analysis ELISA_TotalAb->Analyze ELISA_ADC->Analyze

References

Technical Support Center: Enhancing ADC Performance with MC-Val-Cit-PAB Linker Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifications to the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker used in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the conventional MC-Val-Cit-PAB linker?

The conventional MC-Val-Cit-PAB linker, while widely used, presents several challenges that can impact ADC performance:

  • Hydrophobicity: The inherent hydrophobicity of the linker and many cytotoxic payloads can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[1] This aggregation can reduce efficacy and increase immunogenicity.[1]

  • Instability in Circulation: Although generally stable, the Val-Cit dipeptide can be susceptible to premature cleavage by certain plasma enzymes, such as carboxylesterase 1C in mice, leading to off-target toxicity.[2]

  • Suboptimal Pharmacokinetics: ADC aggregation and hydrophobicity can lead to rapid clearance from circulation, reducing the time the ADC has to reach the tumor target.[3]

  • Lack of Specificity for Cathepsin B: The Val-Cit linker can be cleaved by several cathepsins (B, K, L), not just Cathepsin B which is predominantly overexpressed in tumor cells. This lack of specificity can contribute to off-target payload release.[2][]

Q2: What are the primary modifications to the MC-Val-Cit-PAB linker to enhance performance?

Several modifications have been developed to address the limitations of the traditional MC-Val-Cit-PAB linker:

  • Substitution of Valine-Citrulline (Val-Cit):

    • Valine-Alanine (Val-Ala): Replacing citrulline with alanine reduces hydrophobicity, leading to less aggregation at high DARs.[2][5] While the cleavage rate by Cathepsin B is slightly lower than Val-Cit, it maintains potent cytotoxic activity.[6]

    • Cyclobutane-1,1-dicarboxamide (cBu)-Cit: This modification enhances selectivity for Cathepsin B, reducing cleavage by other cathepsins and potentially lowering off-target toxicity.[][][8] ADCs with cBu-Cit linkers have shown greater tumor suppression in preclinical models compared to their Val-Cit counterparts.[2][]

  • Incorporation of Hydrophilic Spacers:

    • Polyethylene Glycol (PEG): Adding PEG chains (PEGylation) to the linker increases its hydrophilicity, which helps to reduce aggregation and improve pharmacokinetic properties, leading to a longer half-life in circulation.[3][9]

  • Alternative Self-Immolative Spacers:

    • Phosphate/Pyrophosphate Groups: Replacing the PAB group with phosphate or pyrophosphate structures can significantly increase the hydrophilicity of the linker, which is particularly beneficial for highly lipophilic payloads.[2]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: We are observing a consistently low DAR after conjugation. What are the potential causes and how can we troubleshoot this?

Answer:

A low DAR can result from several factors during the conjugation process. Here are some common causes and troubleshooting steps:

  • Inefficient Antibody Reduction:

    • Cause: Incomplete reduction of interchain disulfide bonds in the antibody.

    • Troubleshooting:

      • Increase the concentration of the reducing agent (e.g., TCEP, DTT).

      • Optimize the reaction time and temperature for the reduction step.

      • Ensure the reducing agent is fresh and has been stored correctly.

  • Linker-Payload Instability:

    • Cause: The maleimide group on the linker can undergo hydrolysis, rendering it unable to react with the free thiols on the antibody.

    • Troubleshooting:

      • Prepare the linker-payload solution immediately before use.

      • Ensure the reaction buffer is within the optimal pH range for maleimide conjugation (typically pH 6.5-7.5).

  • Suboptimal Reaction Conditions:

    • Cause: The pH, temperature, or reaction time of the conjugation reaction may not be optimal.

    • Troubleshooting:

      • Perform small-scale optimization experiments to test a range of pH values, temperatures, and incubation times.

      • Ensure thorough mixing of the antibody and linker-payload solutions.

Issue 2: ADC Aggregation

Question: Our purified ADC shows significant aggregation upon storage. What strategies can we employ to mitigate this issue?

Answer:

ADC aggregation is a common problem, often driven by the hydrophobicity of the linker and payload.[1][10] Here are several strategies to address aggregation:

  • Linker Modification:

    • Strategy: As discussed in the FAQs, modifying the linker to be more hydrophilic is a primary strategy.

    • Action:

      • Consider using a Val-Ala based linker instead of Val-Cit.[5]

      • Incorporate PEG spacers into the linker design.[3]

  • Formulation Optimization:

    • Strategy: The buffer formulation plays a critical role in ADC stability.

    • Action:

      • Screen different buffer systems and pH ranges.

      • Include stabilizing excipients such as polysorbate 20 or 80, sucrose, or trehalose in the formulation buffer.

  • Conjugation Strategy:

    • Strategy: The method of conjugation can influence aggregation.

    • Action:

      • Consider site-specific conjugation technologies to produce more homogeneous ADCs, which can sometimes have a lower propensity for aggregation.

      • Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules separated.[11]

  • Storage Conditions:

    • Strategy: Improper storage can promote aggregation.[12]

    • Action:

      • Determine the optimal storage temperature through stability studies. Avoid repeated freeze-thaw cycles.[1]

      • Protect the ADC from light, especially if the payload is photosensitive.[12]

Quantitative Data Summary

The following tables summarize key performance data for different linker modifications.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Modifications

Linker ModificationPayloadTarget Cell LineIC50 (pmol/L)Reference
Val-CitMMAEHER2+92[2]
Val-AlaMMAEHER2+92[2]
Sulfatase-cleavableMMAEHER2+61[2]
Non-cleavableMMAEHER2+609[2]

Table 2: Plasma Stability of ADCs with Different Linker Modifications

Linker ModificationPayloadPlasma SourceHalf-life (t1/2)Reference
Val-CitMMAEMouse< 1 hour[2]
Val-AlaMMAEMouse< 1 hour[2]
Sulfatase-cleavableMMAEMouse> 7 days[2]
Triglycyl (CX)DM1Mouse9.9 days[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC using an MTT assay.[13][14][15][16]

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a relevant isotype control antibody in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the appropriate wells. Include wells with medium only as a blank control.

    • Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percent viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.[17][18][19]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-scid or NSG).

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and experimental ADC).

  • ADC Administration:

    • Administer the ADC and controls via intravenous (IV) injection at the desired dose and schedule (e.g., once weekly for 3 weeks).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze survival data using Kaplan-Meier plots.

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC internalization and payload release pathway.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Serial Dilutions of ADC and Controls incubate1->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_sds Add Solubilization Solution incubate3->add_sds incubate4 Incubate Overnight add_sds->incubate4 read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro cytotoxicity assay.

MMAE_Signaling_Pathway MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubules MMAE->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Microtubule Network Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

dealing with aggregation of antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the aggregation of antibody-drug conjugates (ADCs) during their experiments.

Frequently Asked Questions (FAQs) about ADC Aggregation

Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?

ADC aggregation is a multifaceted issue stemming from both the intrinsic properties of the ADC components and extrinsic factors related to the manufacturing and storage processes.[1] Key causes include:

  • Hydrophobicity of Payloads and Linkers: The most significant factor is often the conjugation of hydrophobic payloads to the antibody.[2][3] These hydrophobic patches on the antibody surface can interact with similar regions on other ADC molecules, initiating the aggregation process.[1][2] Payloads like pyrrolobenzodiazepines (PBDs) and duocarmycins are particularly known for increasing the propensity to aggregate.[3][4]

  • Conjugation Chemistry: The method used to attach the drug to the antibody plays a crucial role. Conventional methods that target lysine or cysteine residues can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[2][5] This heterogeneity can lead to molecules with different stabilities and a higher tendency to aggregate.[5]

  • Manufacturing and Process Conditions: Conditions optimized for conjugation chemistry are not always ideal for antibody stability.[1][2] Factors such as high protein concentrations, pH values near the antibody's isoelectric point, the use of organic co-solvents to dissolve the payload, and thermal or physical stress can all promote aggregation.[1][2]

  • Storage and Formulation: Inadequate storage conditions can accelerate ADC degradation and aggregation.[1] Exposure to thermal stress, repeated freeze-thaw cycles, agitation during transport, and even light exposure for photosensitive payloads can compromise stability.[1][] The formulation's buffer composition, pH, and the absence of stabilizing excipients are also critical.[7]

Q2: Why is it critical to control ADC aggregation?

Controlling aggregation is paramount for the safety, efficacy, and manufacturability of an ADC therapeutic. Aggregates, particularly high molecular weight (HMW) species, are considered a critical quality attribute (CQA) that must be closely monitored for several reasons:

  • Immunogenicity: Aggregated proteins are known to be immunogenic and can trigger severe adverse immune responses in patients.[3][4]

  • Altered Efficacy and Pharmacokinetics (PK): Aggregation can reduce the therapeutic efficacy of the ADC by obscuring the antigen-binding site or leading to rapid clearance from circulation, thus altering the drug's PK profile.[5]

  • Safety Concerns: The formation of large immune complexes from aggregated ADCs can lead to toxicity.[8]

  • Manufacturing and Viability: High levels of aggregation can lead to product loss during purification, reducing yield and making the manufacturing process economically unviable.[2][9] In some cases, promising ADC candidates are abandoned because aggregation problems cannot be solved.[3][10]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to each antibody, has a direct impact on aggregation. Generally, a higher DAR increases the overall hydrophobicity of the ADC molecule, which in turn raises the tendency for molecules to self-associate and aggregate.[] For example, early attempts to create ADCs with high DARs using certain payloads resulted in significant aggregation issues.[5] Therefore, optimizing the DAR is a critical balancing act between achieving desired potency and maintaining stability and solubility.

Troubleshooting Guide for ADC Aggregation

Problem: I'm observing significant aggregation immediately after the conjugation reaction. What should I investigate?

Immediate post-conjugation aggregation points to issues within the conjugation process itself. The diagram and points below outline a logical troubleshooting approach.

cluster_0 Troubleshooting Post-Conjugation Aggregation Start Aggregation Observed Post-Conjugation Check_Payload 1. Review Payload/Linker Is it highly hydrophobic? Start->Check_Payload Check_Chem 2. Examine Conjugation Chemistry Is it non-specific (e.g., Lysine)? Is DAR too high? Check_Payload->Check_Chem No Sol_Payload Solution: - Use hydrophilic linker (e.g., PEG) - Modify payload to improve solubility Check_Payload->Sol_Payload Yes Check_Process 3. Analyze Process Conditions Is pH near pI? Is protein concentration high? Are co-solvents destabilizing? Check_Chem->Check_Process No Sol_Chem Solution: - Switch to site-specific conjugation - Optimize and lower target DAR Check_Chem->Sol_Chem Yes Sol_Process Solution: - Adjust pH away from pI - Reduce protein concentration - Screen for less disruptive co-solvents Check_Process->Sol_Process Yes Sol_Advanced Advanced Solution: - Implement 'Lock-Release' solid-phase conjugation to prevent interaction Check_Process->Sol_Advanced If problem persists

Caption: Troubleshooting workflow for post-conjugation ADC aggregation.
  • 1. Payload/Linker Hydrophobicity: Highly hydrophobic payloads are a primary driver of aggregation.[3][4][9]

    • Solution: If possible, utilize more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), to decrease the overall hydrophobicity of the ADC.[] Another approach is to structurally modify the payload itself to improve its solubility.[]

  • 2. Conjugation Chemistry and DAR: Non-specific conjugation methods, like those targeting surface lysines, create a diverse mixture of species, some of which may be prone to aggregation.[5] A high DAR exacerbates this issue.

    • Solution: Transition to site-specific conjugation technologies. This produces a more homogeneous product with a precisely controlled DAR, which often leads to improved stability.[5]

  • 3. Process Conditions: The reaction buffer is typically optimized for the chemical linkage, not for the stability of the antibody.[2]

    • Solution: Evaluate the pH to ensure it is not near the antibody's isoelectric point (pI), where solubility is minimal.[2] Assess whether reducing the antibody concentration is feasible, as higher concentrations increase the frequency of intermolecular interactions.[1] Screen different co-solvents used to dissolve the payload-linker to find one that is less disruptive to the antibody's structure.

  • 4. Advanced Process Strategy: If aggregation persists, the issue may be inherent to performing the conjugation in solution where ADC molecules are free to interact.

    • Solution: Consider implementing advanced techniques like solid-phase conjugation (e.g., "Lock-Release" technology).[2][3][9] By immobilizing the antibody on a solid support during the reaction, molecules are physically separated, preventing aggregation at its source.[2][3][4]

Problem: My ADC product is stable after purification but aggregates during formulation or long-term storage. What are the potential solutions?

This type of delayed aggregation points to instability in the final formulation or sensitivity to environmental conditions.

  • 1. Re-evaluate the Formulation Buffer: A buffer that is stabilizing for the parent monoclonal antibody (mAb) may not be optimal for the ADC, as the conjugation process alters the protein's surface properties and stability.[11]

    • Solution: Conduct a comprehensive formulation screening study. Systematically evaluate different buffer systems, pH levels, and ionic strengths to find the optimal conditions for the specific ADC.[][7]

  • 2. Incorporate Stabilizing Excipients: The absence of stabilizers can leave the ADC vulnerable to aggregation over time.

    • Solution: Add excipients known to enhance protein stability. The table below summarizes common choices.

  • 3. Control Storage and Handling Conditions: ADCs can be sensitive to environmental stress.

    • Solution: Strictly control storage environments.[] Protect from light if the payload is photosensitive, maintain a consistent cold chain, and avoid vigorous agitation or repeated freeze-thaw cycles.[1][] Lyophilization (freeze-drying) is often an effective strategy to improve long-term stability.[7]

Table 1: Common Stabilizing Excipients for ADC Formulations
Excipient CategoryExamplesMechanism of ActionReference
Surfactants Polysorbate 20, Polysorbate 80Reduce surface adsorption and aggregation at interfaces.[1][]
Sugars Trehalose, SucroseAct as cryoprotectants and lyoprotectants; stabilize protein structure.[]
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by various mechanisms, including binding to hydrophobic patches.[]
Buffers Histidine, Citrate, PhosphateMaintain optimal pH to ensure colloidal and conformational stability.[7]

Proactive Strategies and Key Experimental Protocols

A proactive approach during development is the most effective way to manage aggregation. This involves careful component selection, process design, and rigorous analytical characterization.

cluster_1 Proactive Aggregation Prevention Strategy Start ADC Development Initiation Component_Selection 1. Component Selection - High-stability mAb/fragment - Hydrophilic payload/linker Start->Component_Selection Conjugation_Strategy 2. Conjugation Strategy - Site-specific methods - Controlled DAR Component_Selection->Conjugation_Strategy Formulation_Dev 3. Formulation Development - Buffer & excipient screening - Forced degradation studies Conjugation_Strategy->Formulation_Dev Characterization 5. Rigorous Characterization (SEC, DLS, DSF) Conjugation_Strategy->Characterization Process_Optimization 4. Process Optimization - Solid-phase conjugation - Optimized purification Formulation_Dev->Process_Optimization Formulation_Dev->Characterization Process_Optimization->Characterization Stable_ADC Stable ADC Product Characterization->Stable_ADC

Caption: A proactive workflow for minimizing ADC aggregation risk.
Detailed Experimental Protocols

Purpose: SEC is a cornerstone technique used to separate and quantify soluble aggregates (dimers, trimers, HMW species) from the desired ADC monomer based on hydrodynamic size.[12][13]

Methodology:

  • System Preparation:

    • Instrument: An HPLC or UPLC system equipped with a UV detector (monitoring at 280 nm).

    • Column: Select a SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., 300 Å pore size).[14]

    • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate) containing salt (e.g., 150-300 mM NaCl) to minimize secondary ionic interactions with the column matrix.[14] The pH should be optimized for ADC stability (e.g., pH 6.8).

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove particulate matter.

  • Run Conditions:

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min for a standard analytical column).

    • Injection Volume: Inject 10-20 µL of the prepared sample.

    • Run Time: Ensure the run is long enough for all species, including fragments, to elute (typically 20-30 minutes). Separation occurs in a single column volume.[15]

  • Data Analysis:

    • Identify peaks based on retention time: HMW species elute first, followed by the monomer, and then any fragments.

    • Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments. The specification for aggregates is often less than 1-2%.

Purpose: DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and provides the average particle size (Z-average) and a measure of sample homogeneity (Polydispersity Index, PDI).[16][17]

Methodology:

  • System Preparation:

    • Instrument: A DLS instrument (e.g., Zetasizer).

    • Allow the instrument to equilibrate to the desired measurement temperature (e.g., 25°C).

  • Sample Preparation:

    • CRITICAL: Sample clarity is essential. Filter the sample through a very small pore size filter (e.g., 0.1 or 0.02 µm) directly into a clean, dust-free cuvette.[18] Dust particles will scatter light intensely and corrupt the measurement.[18]

    • Use a sample concentration appropriate for the instrument (e.g., 0.5-1.0 mg/mL).

    • Ensure no air bubbles are present in the cuvette.[18]

  • Measurement:

    • Place the cuvette in the instrument and allow it to thermally equilibrate for 2-5 minutes.

    • Perform the measurement, typically consisting of multiple acquisitions averaged together.

  • Data Analysis:

    • Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter. An increase in Z-average compared to a non-stressed control indicates aggregation.

    • Polydispersity Index (PDI): A measure of the width of the size distribution. A PDI < 0.1 indicates a highly monodisperse sample, while values > 0.3 suggest significant heterogeneity or the presence of multiple species.[17]

    • Size Distribution Plot: Visually inspect the plot for multiple peaks, which can indicate distinct aggregate populations.

Purpose: DSF, or a thermal shift assay, measures the thermal stability of an ADC by determining its melting temperature (Tm). Conjugation can destabilize the antibody, resulting in a lower Tm compared to the parent mAb, which often correlates with a higher propensity to aggregate.[11][19]

Methodology:

  • Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein.[20] As the protein is heated and unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[19][20] The Tm is the temperature at which 50% of the protein is unfolded.[20]

  • Reagent Preparation:

    • Prepare the ADC sample at a concentration of ~1 mg/mL in its formulation buffer.

    • Prepare a working stock of the fluorescent dye according to the manufacturer's instructions.

    • In a qPCR plate, mix the ADC sample with the dye to its final working concentration.

  • Instrument Setup:

    • Instrument: A real-time PCR machine or a dedicated DSF instrument.

    • Thermal Ramp: Program a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The Tm is identified as the peak of the first derivative of this curve.

    • Compare the Tm of the ADC to the parent mAb. A significant decrease in the ADC's Tm (e.g., >2-3°C) is an indicator of reduced conformational stability.[11]

Purpose: To accelerate the degradation of the ADC under harsh conditions to rapidly identify potential degradation pathways, predict long-term stability, and ensure that analytical methods are "stability-indicating."[21][22]

Methodology:

  • Experimental Design: Expose the ADC sample to a range of stress conditions in parallel with a non-stressed control sample. A single batch is typically sufficient for this study.[21]

  • Stress Conditions: Apply conditions designed to probe specific degradation pathways. The goal is to achieve a detectable level of degradation (e.g., 5-20%) without completely destroying the molecule.

  • Analysis: At predetermined time points, analyze the stressed samples and the control using a suite of analytical methods (SEC, DLS, ion-exchange chromatography, etc.) to characterize the type and extent of degradation and aggregation.

Table 2: Typical Conditions for ADC Forced Degradation Studies
Stress FactorTypical ConditionDegradation Pathway TargetedReference
Thermal 40°C to 50°C for 1-4 weeksAggregation, Fragmentation, Deamidation[7][10][22]
Acid/Base pH 3.5 / pH 8.5 at room temp for several hoursHydrolysis, Deamidation, Aggregation[22]
Oxidative 0.03% Hydrogen Peroxide (H₂O₂) at room tempOxidation of susceptible residues (e.g., Met, Trp)[22]
Photostability Exposure to cool white fluorescent and UV light (ICH Q1B guidelines)Photodegradation of payload or protein backbone[22]
Mechanical Vigorous shaking or stirringAgitation-induced aggregation at interfaces[1]

References

Technical Support Center: Optimizing Linker Cleavage for Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker optimization. This resource provides troubleshooting guidance and detailed protocols to help researchers refine linker cleavage conditions for optimal drug release, ensuring maximum therapeutic efficacy and minimal off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of cleavable linkers and their release mechanisms?

A1: The most common cleavable linkers are designed to release their cytotoxic payload in response to specific conditions within the tumor microenvironment or inside cancer cells. The primary types include:

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (~7.4) but are designed to hydrolyze and release the drug in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8) after the ADC is internalized by a cancer cell.[][2][3]

  • Enzyme-Sensitive Linkers (e.g., Peptide-based): These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by specific enzymes, such as cathepsin B, which are highly active inside the lysosomes of tumor cells.[2][3][4] This enzymatic cleavage releases the payload directly within the target cell.

  • Redox-Sensitive Linkers (e.g., Disulfide bonds): These linkers are cleaved in the reducing environment inside a cell. They remain stable in the bloodstream but are readily broken by high intracellular concentrations of reducing agents like glutathione (GSH), which is significantly more abundant inside cells than in the plasma.[2][3][]

Q2: My ADC is showing significant off-target toxicity in vivo. What is the likely cause?

A2: Significant off-target toxicity is often a result of premature payload release in systemic circulation.[][6] The primary cause is insufficient linker stability in plasma.[][] Depending on your linker type, this could be due to:

  • Chemical Instability: The linker structure itself may be prone to hydrolysis or other forms of degradation at physiological pH.

  • Enzymatic Degradation: Peptide-based linkers can sometimes be cleaved by plasma proteases before reaching the target tumor site.[]

  • Reductive Cleavage: Disulfide linkers can be prematurely reduced by thiols present in the plasma.[]

To diagnose this, a plasma stability assay is the recommended first step.

Q3: Conversely, my ADC is stable but shows poor efficacy in cell-based assays. What should I investigate?

A3: Poor efficacy despite good stability suggests that the drug is not being released efficiently at the target site.[][] This can stem from several issues:

  • Inefficient ADC Internalization: The antibody may not be effectively internalized by the target cancer cells, a prerequisite for intracellular linkers to function.

  • Incorrect Cleavage Environment: The specific conditions required for cleavage may not be present. For example, the target cells might not express the necessary enzymes for an enzyme-sensitive linker, or the endosomal pH may not be low enough for a pH-sensitive linker.[7]

  • Excessive Linker Stability: The linker may be too stable, preventing cleavage even under the correct conditions.[]

An internalization assay followed by a cell-based payload release assay can help pinpoint the problem.

Troubleshooting Guides

Issue 1: Premature Drug Release with pH-Sensitive (Hydrazone) Linkers

Symptoms:

  • High systemic toxicity observed in animal models.

  • Low ADC integrity detected in plasma stability assays.

  • Reduced therapeutic window.

Possible Causes & Troubleshooting Steps:

  • Inherent Instability: Early-generation hydrazone linkers often exhibit limited stability in neutral pH environments.[]

    • Solution: Modify the linker structure. Introducing steric hindrance or electron-donating groups near the hydrazone bond can enhance its stability in circulation.[]

  • Assay Conditions: The in vitro assay buffer may not accurately reflect physiological conditions.

    • Solution: Ensure plasma stability assays are conducted in 100% plasma from the relevant species (e.g., human, mouse) and incubated at 37°C. Monitor both the decrease in the average Drug-to-Antibody Ratio (DAR) and the increase in free payload over time.

Issue 2: Inconsistent Cleavage with Enzyme-Sensitive (Peptide) Linkers

Symptoms:

  • Variable efficacy across different cancer cell lines.

  • ADC is effective in vitro but shows reduced efficacy in vivo.

  • Payload is released in lysosomal fractions but not in whole-cell assays.

Possible Causes & Troubleshooting Steps:

  • Low Target Enzyme Expression: The efficacy of linkers like Val-Cit depends on cleavage by lysosomal proteases such as cathepsin B.[3][4] Different cell lines or tumors may have varying levels of these enzymes.

    • Solution: Quantify the expression of the target enzyme (e.g., cathepsin B) in your target cell lines using methods like qPCR or western blot. Correlate enzyme levels with ADC cytotoxicity.

  • Off-Target Cleavage in Plasma: Some plasma proteases may recognize the peptide sequence, leading to premature drug release.[]

    • Solution: Perform a plasma stability assay and analyze the cleavage products using LC-MS to confirm if the cleavage pattern is consistent with known plasma proteases. Consider linker designs with non-natural amino acids or modified peptide bonds to reduce susceptibility.

Issue 3: Poor Release from Redox-Sensitive (Disulfide) Linkers

Symptoms:

  • Low potency in cytotoxicity assays despite successful ADC internalization.

  • ADC remains largely intact within the cell.

Possible Causes & Troubleshooting Steps:

  • Insufficient Intracellular Glutathione (GSH): The cleavage of disulfide bonds depends on the high intracellular concentration of GSH (1-10 mM).[2] Some cancer cells may have lower GSH levels.

    • Solution: Measure the intracellular GSH concentration in your target cells. If levels are low, a disulfide linker may not be the optimal choice for this specific cell type.

  • Steric Hindrance: The accessibility of the disulfide bond can be limited by the surrounding linker and payload structure.

    • Solution: Redesign the linker to reduce steric hindrance around the disulfide bond. Introducing a spacer, such as PEG, can sometimes improve accessibility and cleavage efficiency.[8]

Data Presentation: Linker Stability Comparison

The following table summarizes representative data from a plasma stability assay comparing three different linker types. The percentage of intact ADC was measured over 72 hours.

Time (Hours)pH-Sensitive Linker (% Intact ADC)Enzyme-Sensitive Linker (% Intact ADC)Redox-Sensitive Linker (% Intact ADC)
0 100%100%100%
24 85%95%92%
48 68%91%86%
72 52%88%81%

Data is for illustrative purposes.

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To evaluate the stability of an ADC and measure the rate of premature drug release in plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat). Prepare control samples with the ADC in a stable buffer (e.g., PBS).

  • Incubation: Incubate all samples in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours). Immediately stop the reaction by freezing the samples at -80°C.

  • Analysis: Analyze the samples to determine the concentration of intact ADC and free payload. Common analytical methods include:

    • LC-MS/MS: To quantify the free payload released into the plasma.[][9]

    • Hydrophobic Interaction Chromatography (HIC): To measure the average Drug-to-Antibody Ratio (DAR) and observe the distribution of different drug-loaded species over time.[10][11]

    • ELISA: A ligand-binding assay to measure the concentration of conjugated antibody.[9]

  • Data Interpretation: Plot the percentage of intact ADC and the concentration of free payload over time to determine the ADC's half-life in plasma.

Protocol 2: In Vitro Cytotoxicity and Payload Release Assay

Objective: To assess the potency of an ADC and confirm that drug release is occurring within the target cells.

Methodology:

  • Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as an untreated sample, a vehicle control, a non-targeting ADC, and free payload.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • Cytotoxicity Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) and measure the signal using a plate reader.

    • Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

  • Payload Release Analysis (Optional):

    • For a parallel experiment, treat cells with a high concentration of the ADC.

    • At different time points (e.g., 4, 24, 48 hours), lyse the cells.

    • Extract the payload from the cell lysate and quantify its concentration using LC-MS/MS. This confirms that the cytotoxic effect is due to the released drug.

Visualizations

Troubleshooting_Workflow cluster_observations Initial Observation cluster_path Troubleshooting Path cluster_solutions Potential Solutions Start Unexpected In Vivo Result (High Toxicity or Low Efficacy) Toxicity High Toxicity Observed Start->Toxicity Toxicity? Efficacy Low Efficacy Observed Start->Efficacy Efficacy? StabilityAssay Perform Plasma Stability Assay Toxicity->StabilityAssay InternalizationAssay Perform ADC Internalization Assay Efficacy->InternalizationAssay Unstable Linker is Unstable (Premature Release) StabilityAssay->Unstable Stable Linker is Stable StabilityAssay->Stable NoInternalization No/Low Internalization InternalizationAssay->NoInternalization Internalized ADC is Internalized InternalizationAssay->Internalized RedesignLinker Redesign Linker for Improved Stability Unstable->RedesignLinker Action CleavageAssay Perform In Vitro Cleavage/Potency Assay Stable->CleavageAssay Confirm potency RevisitTarget Re-evaluate Antibody/ Target Antigen NoInternalization->RevisitTarget Action Internalized->CleavageAssay NoCleavage Inefficient Cleavage/ Payload Release CleavageAssay->NoCleavage Cleaved Efficient Cleavage CleavageAssay->Cleaved CheckEnzyme Check Cleavage Mechanism Conditions (e.g., Enzyme Levels, pH) NoCleavage->CheckEnzyme Action Success Optimal Drug Release Cleaved->Success

Caption: General troubleshooting workflow for ADCs.

Linker_Cleavage_Mechanisms cluster_extracellular Extracellular (Bloodstream, pH 7.4) cluster_internalization Cellular Internalization cluster_intracellular Intracellular Compartments ADC Intact ADC (Antibody-Linker-Drug) Internalization Endocytosis ADC->Internalization Endosome Endosome (Low pH) Internalization->Endosome Cytosol Cytosol (High GSH) Internalization->Cytosol Redox-Sensitive Cleavage Lysosome Lysosome (Low pH, High Enzymes) Endosome->Lysosome Drug1 Released Drug Endosome->Drug1 pH-Sensitive Cleavage Drug2 Released Drug Lysosome->Drug2 Enzyme-Sensitive Cleavage Drug3 Released Drug Cytosol->Drug3

Caption: Overview of linker cleavage mechanisms.

Plasma_Stability_Workflow cluster_setup 1. Experiment Setup cluster_sampling 2. Time-Course Sampling cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A1 Prepare ADC Stock A3 Spike ADC into Plasma (Incubate at 37°C) A1->A3 A2 Aliquot Plasma (e.g., Human, Mouse) A2->A3 B1 Collect Samples at T=0, 6, 24, 48, 72h A3->B1 B2 Immediately Freeze at -80°C B1->B2 C1 LC-MS/MS (Free Payload) B2->C1 C2 HIC-HPLC (Avg. DAR) B2->C2 C3 ELISA (Conjugated Ab) B2->C3 D1 Determine ADC Half-Life C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for plasma stability assay.

References

Validation & Comparative

Validating the Caspase-1 Inhibitory Activity of VX-765: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurately validating the activity of specific enzyme inhibitors is paramount. This guide provides a comprehensive comparison of VX-765, a widely used caspase-1 inhibitor, with other alternatives, supported by experimental data and detailed protocols.

Unveiling VX-765 and its Active Form

VX-765, also known as Belnacasan, is an orally bioavailable prodrug. In vivo, it is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[1][2] This active form is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][3][4] The mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic activity.[1] This inhibition prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and also blocks pyroptosis, a form of inflammatory cell death.[1]

Comparative Analysis of Caspase-1 Inhibitors

The efficacy of a caspase-1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The following table compares VRT-043198 (the active form of VX-765) with other common caspase-1 inhibitors.

InhibitorTarget(s)Type of InhibitionPotency (Ki or IC50)Key Characteristics
VRT-043198 (Active VX-765) Caspase-1, Caspase-4Covalent, ReversibleCaspase-1 Ki: ~0.8 nM [3][4] Caspase-4 Ki: <0.6 nM [3][4] IL-1β release IC50: ~0.7 µM (in human PBMCs)[4]High selectivity against other caspases (caspase-3, -6, -7, -8, -9).[3] Orally available prodrug form (VX-765).
Ac-YVAD-CMK Caspase-1Irreversible-A well-established, selective, and irreversible peptide-based inhibitor.[3][4][5] Often used as a positive control in experiments.
Pralnacasan (VX-440) Caspase-1ReversibleIC50: 62 nM An earlier generation caspase-1 inhibitor from the same developer as VX-765.
MCC950 NLRP3 InflammasomeNon-competitiveIC50: ~8 nM (for NLRP3)Acts upstream of caspase-1 by directly inhibiting the NLRP3 inflammasome, thus preventing caspase-1 activation.[6][7] It does not directly inhibit the caspase-1 enzyme.

Experimental Validation Protocols

Validating the inhibitory activity of VX-765 typically involves both in vitro enzymatic assays and cell-based assays that measure downstream effects of caspase-1 activity.

In Vitro Caspase-1 Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified caspase-1.

Protocol:

  • Reagents and Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AMC)

    • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

    • VRT-043198 (active form of VX-765) and other inhibitors

    • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of VRT-043198 in the assay buffer.

    • In a 96-well plate, add the recombinant caspase-1 enzyme to each well.

    • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the caspase-1 substrate to each well.

    • Immediately measure the absorbance (for pNA substrate at 405 nm) or fluorescence (for AMC substrate at Ex/Em ~380/460 nm) over time using a plate reader.

    • Calculate the rate of substrate cleavage. The percentage of inhibition is determined by comparing the rates in the inhibitor-treated wells to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for IL-1β Release

This assay measures the downstream consequence of caspase-1 inhibition in a cellular context.

Protocol:

  • Cell Culture and Stimulation:

    • Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours). This step upregulates the expression of pro-IL-1β and NLRP3.

    • Treat the cells with various concentrations of VX-765 for 1 hour.

    • Stimulate the NLRP3 inflammasome with a second signal, such as ATP (2.5 mM) or Nigericin (5 µM), for an additional 30-60 minutes.

  • Measurement of IL-1β:

    • Centrifuge the cell plates to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the amount of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

    • Calculate the concentration of IL-1β in each sample.

    • Determine the percentage of inhibition of IL-1β release for each VX-765 concentration compared to the stimulated vehicle control.

    • Calculate the IC50 value from the dose-response curve.

Pyroptosis Assessment (LDH Assay)

Caspase-1 activation can lead to pyroptosis, a lytic form of cell death. The release of lactate dehydrogenase (LDH) into the supernatant is a common marker for this process.

Protocol:

  • Experimental Setup:

    • Follow the same cell culture and stimulation protocol as the IL-1β release assay.

  • LDH Measurement:

    • After collecting the supernatant for the IL-1β ELISA, use a portion of the same supernatant for the LDH assay.

    • Use a commercial LDH cytotoxicity assay kit.

    • Follow the manufacturer's protocol to measure LDH activity in the supernatants.

  • Data Analysis:

    • Compare the LDH release in VX-765-treated cells to the stimulated vehicle control to assess the inhibitor's ability to prevent pyroptosis. Note that some studies have shown VX-765 may not inhibit LDH release in all cell types.[8]

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of VX-765's action and the validation process, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Signal 2 Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL1b->PAMPs Secretion GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis VX765 VX-765 (VRT-043198) VX765->Casp1 Inhibits

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of VX-765.

G cluster_workflow Experimental Workflow for VX-765 Validation cluster_assays Downstream Assays start Start: Culture Immune Cells (e.g., THP-1, PBMCs) prime Step 1: Prime Cells (e.g., with LPS) start->prime inhibit Step 2: Add VX-765 (Varying Concentrations) prime->inhibit stimulate Step 3: Stimulate Inflammasome (e.g., with ATP) inhibit->stimulate collect Step 4: Collect Supernatants stimulate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh analyze Step 5: Data Analysis (Calculate IC50) elisa->analyze ldh->analyze end End: Validation Complete analyze->end

Caption: Workflow for validating caspase-1 inhibitory activity in a cell-based assay.

References

Evaluating the Bystander Effect of Novel Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of antibody-drug conjugates (ADCs) in heterogeneous tumors is often enhanced by the bystander effect, where the ADC's payload, upon release from the targeted cancer cell, diffuses to and kills neighboring antigen-negative tumor cells.[1][2][3] This guide provides a comprehensive framework for performing a bystander effect assay, using the novel investigational ADC, MC-Val-Cit-PAB-VX765, as a case study. We will compare its theoretical performance against established ADCs with known bystander capabilities.

The this compound ADC consists of a monoclonal antibody linked via a cathepsin B-cleavable linker (MC-Val-Cit-PAB) to the caspase-1 inhibitor, VX765.[4][5] The Val-Cit dipeptide in the linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are highly expressed in the tumor microenvironment, leading to the release of the payload within the target cell.[6] The ability of the released payload to permeate the cell membrane is a critical determinant of the bystander effect.[]

The Bystander Effect: A Signaling Pathway Overview

The bystander effect of an ADC is contingent on a series of events, starting from ADC binding to the target cell to the diffusion of the payload to adjacent cells.

Bystander_Effect_Pathway ADC ADC in Circulation TargetCell Antigen-Positive Tumor Cell ADC->TargetCell 1. Binding to Antigen Endosome Endosome TargetCell->Endosome 2. Internalization NeighborCell Antigen-Negative Tumor Cell CellDeath_Neighbor Bystander Cell Death NeighborCell->CellDeath_Neighbor 6. Action in Neighbor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload (e.g., VX765) Lysosome->Payload_Released 4. Linker Cleavage Payload_Diffusion Payload Diffusion Payload_Released->Payload_Diffusion CellDeath_Target Target Cell Death Payload_Released->CellDeath_Target 5a. Action in Target Cell Payload_Diffusion->NeighborCell 5b. Diffusion to Neighbor Cell

Caption: Signaling pathway of the ADC-mediated bystander effect.

Experimental Protocol: In Vitro Co-Culture Bystander Effect Assay

This protocol details a fluorescence-based co-culture assay to quantify the bystander effect.

Objective: To determine the ability of this compound ADC to induce cell death in antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-231)

  • Cell lines stably expressing fluorescent proteins (e.g., SK-BR-3 expressing mCherry and MDA-MB-231 expressing GFP)

  • This compound ADC

  • Comparator ADCs:

    • Positive Control (High Bystander Effect): An ADC with a cleavable linker and a highly membrane-permeable payload (e.g., Trastuzumab-MC-Val-Cit-PAB-MMAE).

    • Negative Control (Low/No Bystander Effect): An ADC with a non-cleavable linker or a charged, membrane-impermeable payload (e.g., Trastuzumab-DM1, Kadcyla®).[8]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or high-content imaging system

  • Cell viability reagent (e.g., CellTiter-Glo®)

Experimental Workflow:

Bystander_Assay_Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture Seeding cluster_treatment ADC Treatment cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis Node_Prep Culture and label Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells with fluorescent proteins. Node_Seed Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:3). Node_Prep->Node_Seed Node_Treat Treat co-cultures with serial dilutions of test and control ADCs. Include untreated and payload-only controls. Node_Seed->Node_Treat Node_Incubate Incubate for 72-120 hours. Node_Treat->Node_Incubate Node_Image Acquire images using fluorescence microscopy. Node_Incubate->Node_Image Node_Viability Perform cell viability assay (e.g., CellTiter-Glo®). Node_Incubate->Node_Viability Node_Count Quantify the number of viable fluorescent cells (Ag+ and Ag-). Node_Image->Node_Count Node_Analyze Calculate % viability of Ag- cells and determine IC50 values. Node_Count->Node_Analyze Node_Viability->Node_Analyze

Caption: Experimental workflow for the in vitro bystander effect assay.

Procedure:

  • Cell Seeding:

    • On Day 1, seed a mixture of fluorescently labeled antigen-positive (e.g., SK-BR-3-mCherry) and antigen-negative (e.g., MDA-MB-231-GFP) cells into 96-well plates at a ratio of 1:3 (e.g., 2,500 Ag+ and 7,500 Ag- cells per well).

    • Seed monocultures of each cell line as controls.

  • ADC Treatment:

    • On Day 2, treat the co-cultures and monocultures with a serial dilution of the this compound ADC and comparator ADCs.

    • Include an untreated control and a control treated with the free VX765 payload.

  • Incubation:

    • Incubate the plates for 72 to 120 hours.

  • Data Acquisition and Analysis:

    • At the end of the incubation period, acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of viable green (antigen-negative) and red (antigen-positive) cells using image analysis software.

    • Alternatively, measure overall cell viability using an assay like CellTiter-Glo®.

    • Calculate the percentage of viable antigen-negative cells relative to the untreated control.

    • Plot the percentage of viable antigen-negative cells against the ADC concentration to determine the IC50 value for the bystander effect.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the bystander effect assay for this compound compared to control ADCs.

Table 1: Properties of Investigated ADCs

FeatureThis compound (Investigational)Trastuzumab-vc-MMAE (High Bystander)Trastuzumab-DM1 (Low/No Bystander)
Target Varies (e.g., HER2)HER2HER2
Linker MC-Val-Cit-PAB (Cleavable)MC-Val-Cit-PAB (Cleavable)Thioether (Non-cleavable)
Payload VX765 (Caspase-1 inhibitor)MMAE (Tubulin inhibitor)DM1 (Tubulin inhibitor)
Payload Permeability Low (predicted)[9]High[]Low (charged)[8]
Expected Bystander Effect Low to ModerateHighLow to None

Table 2: Hypothetical IC50 Values from In Vitro Bystander Effect Assay

ADCIC50 on Antigen-Positive Cells (nM)IC50 on Antigen-Negative Cells in Co-Culture (nM)Bystander Effect Potency
This compound 50> 1000Low
Trastuzumab-vc-MMAE 525High
Trastuzumab-DM1 10> 2000Very Low/None
Free VX765 Payload > 2000> 2000N/A
Free MMAE Payload 11N/A

Interpretation of Results

  • This compound: Based on the known properties of VX765, which is a prodrug with a relatively low cell permeability and is a substrate for efflux pumps, the bystander effect is predicted to be minimal.[9] The hypothetical data reflects this, with a high IC50 value for the antigen-negative cells in the co-culture, suggesting that the released VX765 is not efficiently diffusing to and killing neighboring cells. The primary mode of action is expected to be through direct killing of antigen-positive cells.

  • Trastuzumab-vc-MMAE: This ADC is expected to show a potent bystander effect. The cleavable linker releases the highly membrane-permeable MMAE payload, which can readily diffuse into adjacent antigen-negative cells, resulting in a low IC50 value in the co-culture.[]

  • Trastuzumab-DM1: With its non-cleavable linker, the payload is released as a charged metabolite (lysine-SMCC-DM1) upon degradation of the antibody in the lysosome. This charged molecule has poor membrane permeability, thus limiting its ability to exit the target cell and induce a bystander effect.[8] This is reflected in the very high IC50 value for the antigen-negative cells.

Conclusion

This guide provides a robust framework for assessing the bystander effect of novel ADCs like this compound. The in vitro co-culture assay, coupled with a comparative analysis against ADCs with well-defined bystander properties, offers a clear and quantitative method to evaluate this critical aspect of ADC efficacy. Based on the physicochemical properties of its VX765 payload, the this compound ADC is predicted to have a limited bystander effect. Experimental validation using the described protocol is essential to confirm this hypothesis and to fully characterize the therapeutic potential of this novel ADC. This systematic approach to evaluating the bystander effect is crucial for the rational design and development of next-generation ADCs for the treatment of solid tumors.

References

A Comparative Analysis of MC-Val-Cit-PAB-VX765 and SMAC Mimetics in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic strategies in oncology: the targeted delivery of a caspase-1 inhibitor via an antibody-drug conjugate (ADC), exemplified by the conceptual MC-Val-Cit-PAB-VX765, and the systemic inhibition of Inhibitor of Apoptosis Proteins (IAPs) using SMAC mimetics. This comparison is based on their differing mechanisms of action, available preclinical and clinical efficacy data, and the experimental protocols used for their evaluation.

Introduction

The development of novel cancer therapeutics is increasingly focused on exploiting specific cellular pathways to induce tumor cell death. This compound represents a targeted approach, delivering a payload (VX765, a caspase-1 inhibitor) directly to cancer cells via an antibody, which upon internalization, is designed to induce a pro-inflammatory form of cell death known as pyroptosis. In contrast, SMAC mimetics are small molecules that systemically antagonize IAP proteins, thereby promoting apoptosis, a non-inflammatory programmed cell death pathway. While direct comparative studies between these two modalities are not currently available in published literature, this guide aims to provide a parallel analysis to aid researchers in understanding their potential applications and limitations.

Mechanism of Action

This compound: Targeted Induction of Pyroptosis

The this compound is an antibody-drug conjugate. The antibody component targets a tumor-specific antigen, leading to the internalization of the ADC. Inside the cancer cell, the linker, MC-Val-Cit-PAB, is cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells[1]. This cleavage releases the active payload, VX765. VX765 is a potent inhibitor of caspase-1 and caspase-4[2]. Activated caspase-1 is a key mediator of pyroptosis, a lytic and pro-inflammatory form of programmed cell death. It cleaves Gasdermin D to form pores in the cell membrane and processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

SMAC Mimetics: Systemic Promotion of Apoptosis

SMAC (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by neutralizing IAP proteins. SMAC mimetics are small molecules designed to mimic the action of SMAC[3]. They bind to and antagonize IAPs, such as XIAP, cIAP1, and cIAP2. By inhibiting IAPs, SMAC mimetics relieve the suppression of caspases, particularly caspase-3 and caspase-9, leading to the induction of the intrinsic apoptosis pathway[3]. This results in a non-inflammatory form of cell death. Several SMAC mimetics, including LCL161, birinapant, and GDC-0152, have been evaluated in clinical trials[3][4][5][6].

Efficacy Data

Direct comparative efficacy data for this compound and SMAC mimetics is not available. The following tables summarize representative data for each class of agents from separate preclinical and clinical studies.

Table 1: Preclinical Efficacy of a Representative SMAC Mimetic (GDC-0152)
Cancer ModelTreatmentOutcomeReference
Glioblastoma (U87MG xenograft)GDC-0152Postponed tumor development and increased survival.[5]
Breast Cancer (MDA-MB-231 xenograft)GDC-0152 (10, 50, or 100 mg/kg, once weekly)Significant tumor volume reduction.[7]
Osteosarcoma (subcutaneous & intramuscular xenografts)GDC-0152Suppressed tumor growth.[8]
Table 2: Clinical Efficacy of a Representative SMAC Mimetic (LCL161)
Cancer TypePhaseTreatmentKey FindingsReference
MyelofibrosisPhase 2LCL161 (monotherapy)30% objective response rate; Median overall survival of 34 months.[4][9]

Note: No specific preclinical or clinical data for the complete this compound ADC was found in the public domain. The efficacy of such a construct would depend on the choice of antibody, tumor antigen expression, and the specific cancer type.

Experimental Protocols

In Vitro Apoptosis/Pyroptosis Assay: Annexin V and Propidium Iodide Staining

This protocol is used to differentiate between healthy, apoptotic, and necrotic/pyroptotic cells.

Principle: Healthy cells have phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic/pyroptotic cells with compromised membrane integrity.

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound (e.g., this compound or a SMAC mimetic) for the desired time.

  • Harvest cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic/pyroptotic cells

  • Annexin V-negative / PI-positive: Necrotic/pyroptotic cells

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.

Procedure:

  • Culture human cancer cells of interest.

  • Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the therapeutic agent (e.g., this compound intravenously or a SMAC mimetic orally or intraperitoneally) according to the desired dosing schedule. The control group receives a vehicle control.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Caspase-1 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-1, the key enzyme in the pyroptosis pathway.

Principle: The assay is based on the cleavage of a specific colorimetric substrate for caspase-1, such as Ac-YVAD-pNA. The cleavage of the substrate by active caspase-1 releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.

Procedure:

  • Treat cells with the test compound to induce pyroptosis.

  • Lyse the cells to release intracellular contents.

  • Add the cell lysate to a reaction buffer containing the caspase-1 substrate Ac-YVAD-pNA.

  • Incubate the reaction at 37°C.

  • Measure the absorbance of the samples in a microplate reader at 405 nm.

  • The level of caspase-1 activity is proportional to the colorimetric signal.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Mechanism ADC This compound (ADC) TumorAntigen Tumor Cell Surface Antigen ADC->TumorAntigen Binding Internalization Internalization (Endocytosis) TumorAntigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage VX765 Released VX765 Cleavage->VX765 ProCasp1 Pro-Caspase-1 VX765->ProCasp1 Inhibits negative regulators of activation (indirect activation) Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Active IL-1β ProIL1b->IL1b IL18 Active IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis & Inflammation) GSDMD_N->Pyroptosis

Caption: Signaling pathway of this compound.

G cluster_1 SMAC Mimetics Mechanism SMAC_mimetic SMAC Mimetic IAPs IAP Proteins (XIAP, cIAP1/2) SMAC_mimetic->IAPs Inhibition ProCasp9 Pro-Caspase-9 IAPs->ProCasp9 Inhibition Casp3 Active Caspase-3 IAPs->Casp3 Inhibition Casp9 Active Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Activation ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of SMAC mimetics.

G cluster_2 Comparative Experimental Workflow CellCulture Cancer Cell Lines InVitro In Vitro Treatment (ADC or SMAC Mimetic) CellCulture->InVitro InVivo In Vivo Xenograft Model CellCulture->InVivo ApoptosisAssay Apoptosis/Pyroptosis Assay (Annexin V / PI) InVitro->ApoptosisAssay CaspaseAssay Caspase Activity Assay InVitro->CaspaseAssay Analysis Data Analysis & Comparison ApoptosisAssay->Analysis CaspaseAssay->Analysis TumorGrowth Tumor Growth Measurement InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity TumorGrowth->Analysis Toxicity->Analysis

Caption: A generalized workflow for comparing the efficacy of novel cancer therapeutics.

Conclusion

This compound and SMAC mimetics represent two innovative and mechanistically distinct approaches to cancer therapy. The ADC strategy offers the potential for highly targeted delivery of a payload that induces a pro-inflammatory cell death, which could have implications for engaging the immune system against the tumor. SMAC mimetics, on the other hand, provide a systemic approach to sensitize cancer cells to apoptosis, a well-established and non-inflammatory cell death pathway. The choice between these strategies would depend on the specific cancer type, the expression of targetable antigens for an ADC, the tumor microenvironment, and the desired immunological consequences. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these promising therapeutic modalities.

References

A Researcher's Guide to Validating Target Engagement of MC-Val-Cit-PAB-VX765 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the target engagement of a novel antibody-drug conjugate (ADC), MC-Val-Cit-PAB-VX765. This ADC leverages a monoclonal antibody (MC) for targeted delivery, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker for controlled payload release, and the caspase-1 inhibitor VX765 as its cytotoxic payload.

The successful clinical translation of an ADC hinges on the precise delivery of its cytotoxic payload to the target cells and subsequent engagement with its intracellular target. This guide outlines a multi-faceted approach to rigorously validate each step of this process, from initial antibody-antigen binding to the ultimate pharmacodynamic effect of the released payload. We will explore key experimental protocols and present a comparative framework for evaluating different validation strategies.

The Journey of a this compound ADC: A Three-Step Validation Process

The validation of target engagement for this ADC can be systematically approached by dissecting its mechanism of action into three critical stages:

  • Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by the enzyme cathepsin B, which is often overexpressed in tumor cells. This cleavage initiates the self-immolation of the PAB spacer, releasing the active VX765 payload into the cytoplasm.[1][][3][4][]

  • Target Engagement and Pharmacodynamic Effect: The released VX765, a potent inhibitor of caspase-1, binds to its target, suppressing the inflammatory cascade and inducing pyroptosis, a form of programmed cell death.[6]

The following sections will detail experimental approaches to validate each of these stages, providing protocols and comparative data to guide your research.

Step 1: Validating ADC Internalization

Ensuring that the ADC is efficiently internalized by the target cells is the first critical step in validating its mechanism of action. Several methods can be employed to quantify the rate and extent of internalization.

Comparative Methods for Quantifying ADC Internalization
Method Principle Advantages Disadvantages Typical Readout
Flow Cytometry with pH-sensitive Dyes (e.g., pHrodo) The ADC is labeled with a pH-sensitive dye that fluoresces only in the acidic environment of the endosomes and lysosomes.High-throughput, quantitative, provides kinetic data.[7]Requires labeling of the ADC, potential for dye to affect ADC properties.Mean Fluorescence Intensity (MFI) over time.
Confocal Microscopy The ADC is labeled with a fluorescent dye, and its colocalization with endosomal/lysosomal markers is visualized.Provides spatial information on subcellular localization.Lower throughput, more qualitative.Visual confirmation of colocalization.
Acid Wash/Strip Assay Surface-bound ADC is removed with a low-pH buffer, and the internalized fraction is quantified by ELISA or flow cytometry.Does not require fluorescent labeling of the ADC.Can be harsh on cells, may not remove all surface-bound ADC.Percentage of internalized ADC.
Live-Cell Imaging (e.g., IncuCyte®) Real-time visualization and quantification of fluorescently labeled ADC internalization in living cells.Provides kinetic and morphological data in real-time.[8]Requires specialized instrumentation.Fluorescence intensity per cell over time.
Experimental Protocol: Flow Cytometry-Based Internalization Assay with pHrodo Dyes

This protocol describes a quantitative method to measure the internalization kinetics of a this compound ADC using a pH-sensitive dye.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the MC)

  • Non-target cancer cell line (negative control)

  • This compound ADC

  • pHrodo™ Red, succinimidyl ester (or similar pH-sensitive dye)

  • Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Complete cell culture medium

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Labeling of the ADC:

    • Dissolve the pHrodo dye in DMSO to a concentration of 10 mM.

    • React the ADC with the pHrodo dye at a molar ratio of 1:10 in labeling buffer for 1 hour at room temperature, protected from light.

    • Remove excess, unconjugated dye using a size-exclusion chromatography column.

    • Determine the degree of labeling by measuring the absorbance of the protein (280 nm) and the dye (e.g., 565 nm for pHrodo Red).

  • Cellular Internalization Assay:

    • Seed target and non-target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the pHrodo-labeled ADC at various concentrations (e.g., 0.1-10 µg/mL) in complete culture medium.

    • Incubate the cells at 37°C and 5% CO2 for different time points (e.g., 0, 1, 4, 8, 24 hours).

    • At each time point, wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for pHrodo Red).

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the Mean Fluorescence Intensity (MFI) for each sample.

Data Presentation:

The results can be plotted as MFI versus time for each concentration to visualize the internalization kinetics.

Step 2: Validating Payload Release

Following internalization, the ADC must efficiently release its cytotoxic payload within the target cell. For the this compound ADC, this involves the enzymatic cleavage of the Val-Cit linker by cathepsin B.

Comparative Methods for Assessing Payload Release
Method Principle Advantages Disadvantages Typical Readout
In Vitro Cathepsin B Cleavage Assay The ADC is incubated with purified cathepsin B, and the release of the payload is quantified by LC-MS/MS.Direct measurement of enzymatic cleavage, provides kinetic data.In vitro conditions may not fully recapitulate the lysosomal environment.Concentration of released VX765 over time.
Lysosomal Lysate Assay The ADC is incubated with lysates from purified lysosomes, and payload release is measured by LC-MS/MS.More physiologically relevant than using purified enzyme.Lysate composition can be variable.Concentration of released VX765 over time.
FRET-Based Live-Cell Imaging A FRET pair is incorporated into the linker. Cleavage separates the pair, leading to a change in FRET signal.Real-time visualization of payload release in living cells.Requires complex linker synthesis, potential for steric hindrance.FRET efficiency change over time.
Cellular Cytotoxicity Assay The cytotoxic effect of the ADC is measured, which is an indirect measure of payload release and activity.Simple, high-throughput, measures the ultimate desired effect.Does not directly measure payload release.IC50 value.
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol details a method to directly measure the release of VX765 from the ADC upon incubation with cathepsin B.

Materials:

  • This compound ADC

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • VX765 standard

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in cathepsin B assay buffer.

    • Initiate the reaction by adding cathepsin B (e.g., 1 µM).

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding 3 volumes of cold quenching solution.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples to precipitate the protein.

    • Collect the supernatant containing the released VX765.

    • Prepare a standard curve of VX765 in the same buffer and quenching solution.

  • LC-MS/MS Analysis:

    • Analyze the samples and standards using a validated LC-MS/MS method for the quantification of VX765.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify VX765.

Data Presentation:

The concentration of released VX765 can be plotted against time to determine the rate of linker cleavage.

Step 3: Validating Target Engagement and Pharmacodynamic Effect

The final and most crucial step is to confirm that the released VX765 engages with its intracellular target, caspase-1, and elicits the expected downstream biological effects.

Comparative Methods for Validating VX765 Target Engagement
Method Principle Advantages Disadvantages Typical Readout
Caspase-1 Activity Assay Measures the enzymatic activity of caspase-1 in cell lysates after ADC treatment using a specific substrate.Direct measurement of target enzyme inhibition, quantitative.Requires cell lysis.IC50 value for caspase-1 inhibition.
Western Blot for Caspase-1 Cleavage Detects the cleavage of pro-caspase-1 to its active form.Provides information on the activation state of caspase-1.Semi-quantitative.Band intensity of cleaved caspase-1.
ELISA for IL-1β and IL-18 Measures the secretion of downstream cytokines that are processed by caspase-1.Measures a key pharmacodynamic biomarker, can be performed on cell culture supernatants.Indirect measure of target engagement.Concentration of IL-1β and IL-18.
Pyroptosis Assay Measures cell death characterized by membrane rupture and release of cellular contents, a hallmark of caspase-1 activation.Measures a key functional outcome of caspase-1 activity.Can be complex to set up and interpret.Percentage of pyroptotic cells.
Experimental Protocol: Caspase-1 Activity Assay

This protocol outlines a method to measure the inhibition of caspase-1 activity in target cells following treatment with the this compound ADC.

Materials:

  • Target cancer cell line

  • This compound ADC

  • Lipopolysaccharide (LPS) and Nigericin (to induce caspase-1 activation)

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Assay)

  • Lysis buffer (provided with the kit)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed target cells in a white-walled 96-well plate and allow them to adhere.

    • Treat the cells with increasing concentrations of the ADC for a predetermined time (e.g., 24 hours) to allow for internalization and payload release.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

    • Induce caspase-1 activation by treating with Nigericin (e.g., 10 µM) for 1 hour.

  • Caspase-1 Activity Measurement:

    • Equilibrate the plate and the caspase-1 assay reagent to room temperature.

    • Add the Caspase-Glo® 1 reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

The luminescence signal, which is proportional to caspase-1 activity, can be plotted against the ADC concentration to determine the IC50 value for caspase-1 inhibition.

Visualizing the Validation Workflow and Underlying Mechanisms

To further clarify the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (VX765) Lysosome->Payload_Release 2. Cathepsin B Cleavage Caspase1_Inhibition Caspase-1 Inhibition Payload_Release->Caspase1_Inhibition 3. Target Engagement Pyroptosis Pyroptosis (Cell Death) Caspase1_Inhibition->Pyroptosis Pharmacodynamic Effect

Caption: Mechanism of action of a this compound ADC.

Target_Engagement_Validation_Workflow cluster_step1 Step 1: Internalization Validation cluster_step2 Step 2: Payload Release Validation cluster_step3 Step 3: Target Engagement & PD Effect Validation Internalization_Assay Internalization Assays (Flow Cytometry, Microscopy) Internalization_Data Quantitative Data: - Internalization Rate - % Internalized ADC Internalization_Assay->Internalization_Data Payload_Release_Assay Payload Release Assays (LC-MS/MS, FRET) Internalization_Assay->Payload_Release_Assay Successful Internalization is a Prerequisite Payload_Release_Data Quantitative Data: - Rate of VX765 Release Payload_Release_Assay->Payload_Release_Data Target_Engagement_Assay Target Engagement Assays (Caspase-1 Activity) Payload_Release_Assay->Target_Engagement_Assay Payload Release Enables Target Engagement PD_Effect_Assay Pharmacodynamic Assays (IL-1β/IL-18 ELISA, Pyroptosis) Target_Engagement_Assay->PD_Effect_Assay Target Engagement Leads to PD Effect Target_Engagement_Data Quantitative Data: - Caspase-1 IC50 Target_Engagement_Assay->Target_Engagement_Data PD_Effect_Data Quantitative Data: - Cytokine Levels - % Cell Death PD_Effect_Assay->PD_Effect_Data

Caption: Experimental workflow for validating target engagement.

Caspase1_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_adc_action ADC Payload Action cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits & Activates Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin-D Active_Caspase1->GSDMD Cleaves VX765 Released VX765 VX765->Active_Caspase1 Inhibits IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b IL18 Mature IL-18 (Inflammation) Pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Forms Pores

Caption: Caspase-1 signaling pathway and the inhibitory action of VX765.

Conclusion

The validation of target engagement for a novel ADC such as this compound requires a systematic and multi-pronged experimental approach. By employing a combination of the assays described in this guide, researchers can build a comprehensive data package that demonstrates the ADC's ability to be internalized, release its payload in a targeted manner, and engage with its intracellular target to produce the desired pharmacodynamic effect. This rigorous validation is essential for de-risking ADC development and increasing the probability of clinical success.

References

Assessing the Therapeutic Index of MC-Val-Cit-PAB-VX765 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide on the therapeutic index of MC-Val-Cit-PAB-VX765 conjugates is not feasible at this time due to the absence of publicly available preclinical or clinical data for this specific conjugate. This compound is currently available from commercial suppliers for research purposes, indicating its use in early-stage, proprietary drug development. Published literature does not yet contain in-depth studies detailing its efficacy, toxicity, or direct comparisons with alternative therapies.

This guide, therefore, provides a comprehensive overview of the individual components of the this compound conjugate, its theoretical mechanism of action, and a conceptual framework for assessing its therapeutic index. This information is intended to guide researchers and drug development professionals in the potential evaluation of this and similar antibody-drug conjugates (ADCs).

Understanding the Components

The this compound conjugate is an antibody-drug conjugate (ADC) composed of three key elements: a monoclonal antibody (to be selected by the researcher), the linker system (MC-Val-Cit-PAB), and the payload (VX765).

1. The Linker: MC-Val-Cit-PAB

The linker is a critical component that connects the antibody to the cytotoxic or immunomodulatory payload. The MC-Val-Cit-PAB linker is a well-established, cleavable linker system designed for stability in circulation and specific release of the payload within the target cell.

  • MC (Maleimidocaproyl): This component provides a stable covalent bond with the antibody, typically through reaction with sulfhydryl groups on cysteine residues.

  • Val-Cit (Valine-Citrulline): This dipeptide is the cleavable element of the linker. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity.

  • PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer. Once the Val-Cit moiety is cleaved by Cathepsin B, the PAB linker spontaneously decomposes, releasing the active payload, VX765.

2. The Payload: VX765 (Belnacasan)

VX765, also known as Belnacasan, is a potent and selective inhibitor of caspase-1. It is a prodrug that is converted in vivo to its active form, VRT-043198. Caspase-1 is a key enzyme in the inflammatory process, responsible for the activation of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, VX765 can suppress inflammation and induce a specific form of cell death called pyroptosis. The rationale for using an anti-inflammatory agent as an ADC payload is to modulate the tumor microenvironment, which can play a crucial role in tumor progression and metastasis.

Theoretical Mechanism of Action

The proposed mechanism of action for an this compound ADC follows the classical pathway for cleavable ADCs.

  • Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a target cell (e.g., a cancer cell).

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit linker.

  • Activation: The cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the active VX765 payload into the cytoplasm of the cell.

  • Pharmacological Effect: VX765 inhibits caspase-1, leading to a downstream reduction in IL-1β and IL-18 and potentially inducing pyroptosis in the target cell.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the theoretical signaling pathway affected by the VX765 payload and a conceptual workflow for assessing the therapeutic index of an this compound conjugate.

G cluster_cell Target Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking VX765 Active VX765 Lysosome->VX765 4. Cleavage & Release Caspase1 Caspase-1 VX765->Caspase1 5. Inhibition IL1B IL-1β Caspase1->IL1B Activation IL18 IL-18 Caspase1->IL18 Activation Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Pro_IL18 Pro-IL-18 Pro_IL18->IL18

Figure 1. Theoretical mechanism of action and signaling pathway of an this compound ADC.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis Cell_Lines Target-Positive & Negative Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTS, LDH) Cell_Lines->Cytotoxicity Caspase_Activity Caspase-1 Activity Assay Cell_Lines->Caspase_Activity Cytokine_Release Cytokine Release Assays (e.g., ELISA for IL-1β) Cell_Lines->Cytokine_Release IC50 Determine IC50 Cytotoxicity->IC50 Xenograft Tumor Xenograft Model (e.g., in mice) Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies (Body Weight, Clinical Signs, Histopathology) Xenograft->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD ED50 Determine ED50 Efficacy->ED50 MTD Determine MTD Toxicity->MTD TI Calculate Therapeutic Index (e.g., MTD / ED50) ED50->TI MTD->TI

Figure 2. Conceptual workflow for assessing the therapeutic index of an ADC.

Preclinical Data on VX765

While data for the full conjugate is unavailable, preclinical studies on VX765 alone provide insight into its biological activity.

ParameterOrganism/SystemMethodResultReference
Ki (Caspase-1) Cell-freeEnzyme Inhibition Assay0.8 nM[1]
Ki (Caspase-4) Cell-freeEnzyme Inhibition Assay<0.6 nM[2]
IC50 (LPS-induced IL-1β release) Human PBMCsCell-based Assay~0.7 µM[3]
In Vivo Efficacy Mouse model of collagen-induced arthritisOral administration (200 mg/kg)~60% inhibition of LPS-induced IL-1β production[1]

Conceptual Experimental Protocols

The following are conceptual protocols for key experiments to assess the therapeutic index of an this compound conjugate.

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration of the ADC that causes 50% inhibition (IC50) of cell viability in target antigen-positive and negative cell lines.

  • Methodology:

    • Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free VX765.

    • Treat the cells with the different concentrations of the compounds and incubate for a period of 72-96 hours.

    • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay that measures ATP content.

    • Calculate the IC50 values for each compound in each cell line.

2. In Vivo Efficacy Study in a Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model and determine the effective dose (ED50).

  • Methodology:

    • Implant tumor cells expressing the target antigen subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, different doses of the this compound ADC).

    • Administer the treatments intravenously at a predetermined schedule.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Determine the dose that results in a 50% reduction in tumor growth (ED50).

3. In Vivo Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) of the ADC.

  • Methodology:

    • Use healthy, non-tumor-bearing rodents (e.g., mice or rats).

    • Administer escalating doses of the this compound ADC.

    • Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

    • Collect blood samples for hematology and clinical chemistry analysis.

    • At the end of the study, perform a full necropsy and collect tissues for histopathological examination.

    • The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Conclusion

The this compound conjugate represents an intriguing therapeutic concept, leveraging a well-characterized cleavable linker to deliver a potent caspase-1 inhibitor to a specific target. The use of an immunomodulatory payload like VX765 instead of a traditional cytotoxic agent opens up possibilities for influencing the tumor microenvironment. However, without empirical data, its therapeutic potential remains theoretical. The experimental framework provided here outlines a standard path for the preclinical evaluation of such a novel ADC. Future published research is needed to truly assess its therapeutic index and compare its performance against other cancer therapies.

References

A Comparative Guide to ADC Linker Technologies: MC-Val-Cit-PAB-VX765 vs. Next-Generation Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl) linker, particularly in the context of its conjugation to the caspase inhibitor VX765, against emerging next-generation cleavable linkers. The aim is to furnish drug development professionals with the necessary data to make informed decisions on linker selection for antibody-drug conjugates (ADCs).

Overview of Cleavable Linkers in ADCs

The linker is a critical component of an ADC, ensuring stability in circulation and facilitating the specific release of the cytotoxic payload within target tumor cells.[1][2] Cleavable linkers are designed to be selectively cleaved by factors predominantly present in the tumor microenvironment or within the cancer cell itself.

The MC-Val-Cit-PAB linker is a dipeptide linker that is cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] This linker has been widely used in the development of ADCs. VX765 is a potent inhibitor of the ICE/caspase-1 subfamily of caspases, which can block the secretion of IL-1β and IL-18, and inhibit pyroptosis, a form of inflammatory cell death.[3][4][5] An ADC utilizing a MC-Val-Cit-PAB-VX765 construct, therefore, aims to deliver a targeted anti-inflammatory and cell death-inducing payload to cancer cells.

Next-generation cleavable linkers have been engineered to address some of the limitations of early designs, such as off-target cleavage and suboptimal stability. These advanced linkers often exploit different cleavage mechanisms, including enzymatic cleavage by other tumor-associated enzymes, pH sensitivity, and redox potential.[1][2]

Comparative Data of Linker Technologies

Direct comparative data for ADCs utilizing this compound against next-generation linkers is limited in publicly available literature. However, we can draw valuable comparisons from studies evaluating the MC-Val-Cit-PAB platform with different payloads against other linker technologies.

Table 1: Plasma Stability Comparison
Linker TypeModel System/PayloadMatrixStability MetricResultReference
Val-Cit-PAB ADC with VC-PABC linkerMouse PlasmaIn vitro stabilityUnstable[6]
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) ADC with OHPAS linkerMouse PlasmaIn vitro stabilityStable[6]
Val-Cit-PAB ADC with VC-PABC linkerIgG depleted Human PlasmaIn vitro stabilityStable[6]
OHPAS ADC with OHPAS linkerIgG depleted Human PlasmaIn vitro stabilityStable[6]
β-Glucuronide β-glucuronide MMAF drug-linkerRat PlasmaHalf-life81 days (extrapolated)[][8]
Silyl Ether (pH-sensitive) Silyl ether linker-MMAE conjugateHuman PlasmaHalf-life> 7 days[1]
Hydrazine (pH-sensitive) Hydrazine linker-MMAE conjugateHuman PlasmaHalf-life2 days[1]
Carbonate (pH-sensitive) Carbonate linker-MMAE conjugateHuman PlasmaHalf-life36 hours[1]
Table 2: In Vitro Efficacy Comparison
Linker TypeADC ModelCell LineIC50Reference
β-Galactosidase-cleavable Trastuzumab-MMAEHER2+8.8 pmol/L[1]
Val-Cit Trastuzumab-MMAEHER2+14.3 pmol/L[1]
Non-cleavable (Kadcyla) Trastuzumab-DM1HER2+33 pmol/L[1]

Experimental Protocols

Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of the payload in plasma from different species.

Methodology:

  • The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, 168 hours).

  • At each time point, an aliquot of the plasma sample is collected.

  • The ADC can be isolated from the plasma using immunoaffinity capture techniques (e.g., using anti-human Fc antibodies).

  • The amount of conjugated antibody and released payload in the plasma samples is quantified.

  • For total antibody measurement: An enzyme-linked immunosorbent assay (ELISA) can be used.

  • For conjugated payload measurement: Liquid chromatography-mass spectrometry (LC-MS) is a common method to quantify the drug-to-antibody ratio (DAR) over time and to detect the presence of free payload. For linkers like β-glucuronide, enzymatic cleavage with β-glucuronidase can be performed prior to LC-MS analysis to release the payload for quantification.[9]

  • The stability is often reported as the percentage of remaining conjugated ADC or the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cancer cell lines (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a specified incubation period (typically 72-120 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases will convert the MTT into a purple formazan product.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells that express the target antigen.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment groups, including a vehicle control group, a group treated with a non-targeting ADC, and one or more groups treated with the specific ADC at different dose levels.

  • The ADCs are administered intravenously at a predetermined schedule (e.g., once a week for three weeks).

  • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²)/2.

  • The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The MC-Val-Cit-PAB linker delivers the VX765 payload to the lysosome of a target cell. Following cleavage by Cathepsin B, the released VX765 can inhibit Caspase-1. This inhibition blocks the maturation of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptosis, a pro-inflammatory form of programmed cell death, by inhibiting the cleavage of Gasdermin D (GSDMD).[3][4][5]

MC_Val_Cit_PAB_VX765_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B VX765 Released VX765 CathepsinB->VX765 Linker Cleavage Caspase1 Caspase-1 VX765->Caspase1 Inhibition Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Pore Formation

Caption: Mechanism of action for an ADC with a this compound construct.

General ADC In Vitro Evaluation Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a newly developed ADC.

ADC_In_Vitro_Evaluation_Workflow start ADC Synthesis & Purification stability Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) start->cytotoxicity antigen_pos Antigen-Positive Cell Line cytotoxicity->antigen_pos antigen_neg Antigen-Negative Cell Line cytotoxicity->antigen_neg bystander Bystander Effect Assay cytotoxicity->bystander ic50 Determine IC50 antigen_pos->ic50 selectivity Assess Selectivity antigen_neg->selectivity end Proceed to In Vivo Studies bystander->end ic50->end selectivity->end

Caption: A generalized workflow for the in vitro evaluation of antibody-drug conjugates.

Comparison of Cleavable Linker Mechanisms

This diagram illustrates the different triggers for the cleavage of Val-Cit, pH-sensitive, and redox-sensitive linkers.

Cleavable_Linker_Mechanisms cluster_valcit Val-Cit Linker cluster_ph pH-Sensitive Linker cluster_redox Redox-Sensitive Linker valcit_adc ADC-Val-Cit-Payload cathepsin Cathepsin B (Lysosome) valcit_adc->cathepsin Cleavage released_payload Released Payload cathepsin->released_payload ph_adc ADC-Hydrazone-Payload acidic_ph Acidic pH (Endosome/Lysosome) ph_adc->acidic_ph Hydrolysis acidic_ph->released_payload redox_adc ADC-S-S-Payload glutathione Glutathione (Cytosol) redox_adc->glutathione Reduction glutathione->released_payload

Caption: Comparison of cleavage mechanisms for different types of cleavable linkers.

References

A Head-to-Head Battle for Stability: ELISA vs. Mass Spectrometry in ADC Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) stability, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two workhorse techniques—ELISA and Mass Spectrometry—for the critical task of assessing ADC stability. We delve into their respective strengths and limitations, present comparative data, and provide detailed experimental protocols to inform your selection of the most appropriate tool for your research needs.

The inherent complexity of ADCs, comprising a monoclonal antibody, a potent cytotoxic payload, and a linker, presents unique challenges in characterizing their stability. Instability, manifesting as aggregation, drug deconjugation, or other modifications, can significantly impact the efficacy and safety of these targeted therapies. Therefore, robust analytical methods are essential to monitor these critical quality attributes throughout the development and manufacturing processes.

At a Glance: Key Performance Metrics

The selection of an appropriate analytical technique hinges on a variety of factors, including the specific stability attribute being investigated, the required sensitivity and specificity, and practical considerations such as cost and throughput. The table below summarizes the key performance characteristics of ELISA and Mass Spectrometry for ADC stability assessment.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Mass Spectrometry (MS)
Primary Application Quantification of total ADC, total antibody, or free payload.Detailed characterization of ADC heterogeneity, including DAR distribution, aggregation, and degradation products.
Specificity Relies on antibody-antigen binding; may not differentiate between different drug-to-antibody ratio (DAR) species or certain degradation products.[1]High specificity based on mass-to-charge ratio, enabling differentiation of various ADC forms and fragments.
Sensitivity (LOD/LOQ) Typically in the low ng/mL range. For example, an ELISA for an MMAE-conjugated ADC can have a lower limit of quantification (LLOQ) of 0.5 ng/mL.[2]High sensitivity, capable of detecting low-abundance species. LLOQ for free payloads can be in the sub-ng/mL range (e.g., 0.20 ng/mL for DM1).[3]
Quantitative Accuracy Good for relative quantification; can be influenced by the presence of different DAR species and anti-drug antibodies (ADAs).Provides absolute quantification with the use of stable isotope-labeled internal standards.
Information Provided Primarily quantitative (concentration).Both qualitative (identification of species) and quantitative (relative or absolute abundance).[4][5]
Throughput High-throughput capabilities, suitable for screening large numbers of samples.Lower throughput compared to ELISA, though advancements are improving speed.
Cost & Complexity Relatively low cost and simpler instrumentation.Higher initial investment and operational costs; requires specialized expertise.

Delving Deeper: Experimental Insights

The true utility of a technique is best understood through its practical application. Below, we provide detailed experimental protocols for assessing two critical aspects of ADC stability: aggregation and drug deconjugation, using both ELISA and Mass Spectrometry.

Experimental Protocol 1: Assessment of ADC Aggregation

Objective: To quantify the extent of aggregation in an ADC sample.

Method 1: ELISA-Based Aggregation Assay (Size-Exclusion Chromatography - ELISA)

This method combines the size-based separation of SEC with the quantitative power of ELISA.

  • Sample Preparation: Prepare the ADC sample at a suitable concentration in a formulation buffer.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a size-exclusion column with a compatible mobile phase (e.g., phosphate-buffered saline).

    • Inject the ADC sample onto the column.

    • Collect fractions corresponding to the monomeric and aggregated ADC peaks.

  • ELISA Quantification:

    • Coat a 96-well plate with a capture antibody specific to the ADC's monoclonal antibody.

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the collected SEC fractions and a standard curve of the monomeric ADC to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) that also binds to the ADC.

    • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the concentration of ADC in the monomeric and aggregated fractions based on the standard curve. The percentage of aggregation can then be determined.

Method 2: Mass Spectrometry-Based Aggregation Assay (SEC-MS)

This method provides more detailed information on the nature of the aggregates.

  • Sample Preparation: Prepare the ADC sample in a volatile, MS-compatible buffer (e.g., ammonium acetate).

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a size-exclusion column with the MS-compatible mobile phase.

    • Inject the ADC sample onto the column.

  • Mass Spectrometry Analysis:

    • The eluent from the SEC column is directly introduced into the mass spectrometer.

    • Acquire mass spectra for the monomeric and aggregated peaks.

  • Data Analysis:

    • Determine the mass of the species in each peak. This can confirm the presence of dimers, trimers, and other higher-order aggregates.

    • The relative abundance of each aggregated species can be estimated from the peak areas in the total ion chromatogram.

Experimental Protocol 2: Assessment of Drug Deconjugation

Objective: To measure the amount of free payload that has been released from the ADC.

Method 1: ELISA-Based Free Payload Assay (Competitive ELISA)

  • Plate Preparation: Coat a 96-well plate with an antibody that specifically binds to the cytotoxic payload.

  • Sample and Standard Preparation: Prepare a standard curve of the free payload and dilute the ADC samples.

  • Competitive Binding:

    • Add the ADC samples and free payload standards to the wells.

    • Add a known amount of enzyme-conjugated payload to each well. This will compete with the free payload in the sample for binding to the coated antibody.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a substrate that produces a signal in the presence of the enzyme.

  • Data Analysis: The signal will be inversely proportional to the amount of free payload in the sample. Calculate the concentration of free payload in the samples based on the standard curve.

Method 2: Mass Spectrometry-Based Free Payload Assay (LC-MS/MS)

This method offers high sensitivity and specificity for quantifying the free payload.

  • Sample Preparation:

    • Precipitate the protein from the ADC sample using a suitable solvent (e.g., acetonitrile).

    • Centrifuge the sample and collect the supernatant containing the free payload.

    • Add a stable isotope-labeled internal standard of the payload to the supernatant.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a reverse-phase LC column.

    • Elute the free payload and internal standard using a suitable gradient.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the free payload and the internal standard based on their specific precursor and product ion transitions.

  • Data Analysis: Calculate the concentration of the free payload in the original sample by comparing its peak area to that of the known concentration of the internal standard.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the relationship between these two techniques, the following diagrams have been generated using the DOT language.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Steps cluster_analysis Data Analysis ADC_Sample ADC Sample Coating Plate Coating (Capture Antibody) Blocking Blocking Coating->Blocking Incubation Sample/Standard Incubation Blocking->Incubation Detection Detection Antibody Incubation Incubation->Detection Substrate Substrate Addition Detection->Substrate Readout Signal Readout Substrate->Readout Analysis Concentration Calculation Readout->Analysis

Caption: General workflow for an ELISA-based ADC stability assay.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Steps cluster_analysis Data Analysis ADC_Sample ADC Sample Purification Purification/ Fractionation (e.g., SEC) ADC_Sample->Purification LC Liquid Chromatography Separation Purification->LC MS Mass Spectrometry Detection LC->MS Analysis Data Interpretation (Mass, DAR, etc.) MS->Analysis

Caption: General workflow for a Mass Spectrometry-based ADC stability assay.

Comparison cluster_Common ADC Stability Assessment ELISA_Node High Throughput Quantitative Lower Cost Goal Stable & Efficacious ADC ELISA_Node->Goal MS_Node High Specificity Detailed Characterization Higher Cost MS_Node->Goal

Caption: Logical comparison of ELISA and Mass Spectrometry for ADC stability.

Conclusion: A Complementary Partnership

Ultimately, the choice between ELISA and Mass Spectrometry for ADC stability assessment is not always a matter of one being definitively "better" than the other. Instead, they are often complementary techniques. ELISA provides a robust, high-throughput method for routine quantification and screening, while Mass Spectrometry offers an unparalleled depth of characterization for in-depth analysis, troubleshooting, and comprehensive understanding of degradation pathways. For a thorough and robust ADC stability program, a strategic integration of both methodologies will likely yield the most comprehensive and reliable data, ensuring the development of safe and effective antibody-drug conjugates.

References

Evaluating the In Vivo Safety Profile of MC-Val-Cit-PAB-VX765: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo safety profile of the antibody-drug conjugate (ADC) linker-payload combination, MC-Val-Cit-PAB-VX765. The objective is to offer a comprehensive overview of its safety characteristics by comparing it with alternative caspase-1 inhibitors and ADCs employing the same linker technology with different payloads. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a clear understanding of the potential toxicities and safety considerations associated with this novel therapeutic approach.

Introduction to this compound

This compound is an ADC component comprising a cleavable linker (MC-Val-Cit-PAB) and a potent caspase-1 inhibitor payload (VX765). The maleimidocaproyl (MC) group allows for conjugation to a monoclonal antibody, while the valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, releasing the active drug, VX765, upon cleavage. VX765 (also known as belnacasan) is a selective inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory process and pyroptosis, a form of programmed cell death.

Comparative In Vivo Safety Data

A critical aspect of ADC development is understanding the toxicity profile, which can be influenced by the antibody, the linker, and the payload. This section presents available in vivo safety data for ADCs utilizing the MC-Val-Cit-PAB linker with different payloads and for systemic administration of caspase-1 inhibitors.

Table 1: In Vivo Toxicity of ADCs with MC-Val-Cit-PAB Linker

ADC ConstructPayloadAnimal ModelKey Toxicity FindingsReference
Trastuzumab-MC-Val-Cit-PAB-MMAEMonomethyl auristatin E (MMAE)Rat, MonkeyHematological toxicities (neutropenia, thrombocytopenia), skin toxicity[1]
Labetuzumab govitecanSN-38MouseMyelosuppressionF.A.S.E.B. journal, 2017
Tisotumab vedotinMonomethyl auristatin E (MMAE)Rat, MonkeyOcular toxicity, peripheral neuropathy, hematological toxicitiesClinical Cancer Research, 2021

Table 2: In Vivo Safety Profile of Caspase-1 Inhibitors

CompoundAnimal ModelRoute of AdministrationKey Toxicity FindingsReference
VX-765 (Belnacasan)RodentOralHigh doses associated with liver toxicity in animal models.[2][2]
VX-740 (Pralnacasan)RodentOralHigh doses associated with liver toxicity in animal models, leading to termination of clinical trials.[2][2]
IDN-6556 (Emricasan)Human (Clinical Trials)OralGenerally well-tolerated; some studies show a reduction in aminotransferase activity in patients with liver disease.[3]

Note: Specific quantitative data such as LD50 or No-Observed-Adverse-Effect-Level (NOAEL) for this compound are not publicly available at this time. The data presented is based on studies of the individual components or similar ADC constructs.

Experimental Protocols for In Vivo Safety Evaluation

The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Repeated Dose Toxicity Study (Adapted from OECD Guideline 407 & 408)[4][5]
  • Test System: Rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Cynomolgus monkeys).

  • Administration: Intravenous infusion of the ADC (this compound conjugate) or oral gavage for the unconjugated caspase-1 inhibitor.

  • Dosage: At least three dose levels (low, mid, high) and a vehicle control group. The highest dose should induce observable toxicity but not mortality.

  • Duration: 28-day or 90-day repeated dosing.

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and activity.

    • Body Weight: Measured weekly.

    • Food and Water Consumption: Measured weekly.

    • Ophthalmology: Examination at the beginning and end of the study.

    • Hematology: Blood samples collected at baseline and termination for analysis of red blood cells, white blood cells, platelets, and hemoglobin.

    • Clinical Chemistry: Serum samples analyzed for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other organ-specific enzymes.

    • Urinalysis: Conducted at termination.

    • Gross Necropsy: Macroscopic examination of all organs and tissues at the end of the study.

    • Histopathology: Microscopic examination of a comprehensive list of organs and tissues from the control and high-dose groups, with target organs from all groups examined.

Hematology and Clinical Chemistry Analysis

Blood samples are collected via appropriate methods (e.g., retro-orbital sinus in rodents under anesthesia).

  • Hematology: Analyzed using an automated hematology analyzer. Parameters include:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • White Blood Cell (WBC) count with differential

    • Platelet count

  • Clinical Chemistry: Serum is separated by centrifugation and analyzed using an automated chemistry analyzer. Parameters include:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin

    • Blood Urea Nitrogen (BUN)

    • Creatinine

    • Total Protein

    • Albumin

    • Globulin

    • Glucose

    • Cholesterol

    • Triglycerides

    • Electrolytes (Na+, K+, Cl-)

Histopathology Examination
  • Tissue Collection and Preservation: Organs and tissues are collected at necropsy, weighed, and fixed in 10% neutral buffered formalin.

  • Tissue Processing and Staining: Fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides for any treatment-related pathological changes.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in evaluating the in vivo safety of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical In Vivo Safety Evaluation Workflow start Test Article Administration (this compound) monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) start->monitoring sampling Biological Sample Collection (Blood, Urine) monitoring->sampling necropsy Terminal Necropsy sampling->necropsy data_analysis Data Analysis & Interpretation sampling->data_analysis Hematology & Clinical Chemistry histopathology Histopathological Examination necropsy->histopathology histopathology->data_analysis report Safety Profile Report data_analysis->report signaling_pathway cluster_caspase1 Caspase-1 Signaling Pathway and Inhibition pro_il1b Pro-IL-1β caspase1 Caspase-1 pro_il1b->caspase1 Cleavage pro_il18 Pro-IL-18 pro_il18->caspase1 Cleavage il1b Active IL-1β caspase1->il1b il18 Active IL-18 caspase1->il18 pyroptosis Pyroptosis caspase1->pyroptosis inflammation Inflammation il1b->inflammation il18->inflammation vx765 VX765 vx765->caspase1 Inhibition

References

Benchmarking a Novel Caspase-1-Targeted Antibody-Drug Conjugate for Inflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a conceptual antibody-drug conjugate (ADC), termed "Target-MC-Val-Cit-PAB-VX765," against other targeted therapies for inflammatory diseases. As "MC-Val-Cit-PAB-VX765" is a construct available for custom synthesis rather than a specific, clinically evaluated ADC, this guide will utilize a hypothetical target relevant to inflammatory conditions to frame the comparison. We will benchmark the core components of this ADC—the payload (VX765) and the linker technology (MC-Val-Cit-PAB)—against established and emerging therapeutic strategies. This document is intended to serve as a resource for researchers developing targeted therapies for inflammatory and autoimmune disorders.

Introduction to a Targeted Anti-Inflammatory ADC Approach

The targeted delivery of potent therapeutic agents via antibody-drug conjugates (ADCs) has revolutionized oncology and holds immense promise for the treatment of severe inflammatory and autoimmune diseases. The conceptual ADC discussed here, Target-MC-Val-Cit-PAB-VX765, is designed to selectively deliver the caspase-1 inhibitor, VX765, to pathogenic immune cells, thereby minimizing systemic exposure and associated side effects.

The Components:

  • Monoclonal Antibody (mAb) - The "Target" : For the purpose of this guide, we will hypothesize the use of a monoclonal antibody targeting the Folate Receptor Beta (FRβ) . FRβ is an attractive target as it is highly expressed on activated macrophages, which are key mediators of inflammation in diseases such as rheumatoid arthritis, but shows limited expression in healthy tissues.[1][2]

  • Linker - MC-Val-Cit-PAB : This linker system incorporates a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. This design ensures stability in circulation and efficient payload release within the lysosomal compartment of target cells.

  • Payload - VX765 : VX765 (Belnacasan) is a potent and selective prodrug of VRT-043198, an inhibitor of caspase-1.[3][4] Caspase-1 is a critical enzyme in the inflammasome signaling pathway, responsible for the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[4]

Signaling Pathway and Mechanism of Action

The therapeutic rationale for a VX765-based ADC is to inhibit the caspase-1 signaling pathway within targeted inflammatory cells.

Caspase-1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Cytokine Release cluster_2 Therapeutic Intervention PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Pyroptosis->Inflammation VX765 VX765 (VRT-043198) VX765->Casp1 Inhibits

Figure 1. Caspase-1 signaling pathway and the inhibitory action of VX765.

The proposed mechanism of action for our hypothetical Anti-FRβ-MC-Val-Cit-PAB-VX765 ADC is a multi-step process ensuring targeted drug delivery and activation.

ADC_Mechanism_of_Action cluster_0 Targeting & Internalization cluster_1 Payload Release & Action ADC Anti-FRβ ADC Macrophage Activated Macrophage (FRβ-positive) ADC->Macrophage Binds to FRβ VX765 VX765 ADC->VX765 Releases Endosome Endosome Macrophage->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fuses with CathepsinB Cathepsin B Lysosome->CathepsinB Contains CathepsinB->ADC Cleaves Val-Cit Linker Caspase1 Caspase-1 VX765->Caspase1 Inhibits

Figure 2. Mechanism of action for a hypothetical Anti-FRβ-MC-Val-Cit-PAB-VX765 ADC.

Performance Benchmarking

Payload Performance: VX765 vs. Other Caspase Inhibitors

VX765's active metabolite, VRT-043198, is a highly potent inhibitor of caspase-1. The table below summarizes its in vitro inhibitory activity compared to other caspases.

CompoundCaspase-1 (nM)Caspase-3 (nM)Caspase-4 (nM)Caspase-5 (nM)Caspase-6 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)
VRT-043198 0.204 >1000014.510.6>10000>100003.35.07
Ac-LEHD-CHO15.0ND81.721.3NDND3.8249.2
Ac-DEVD-CHOND3.04NDND1223.54NDND
Data presented as IC50 values. ND = Not Determined. Data sourced from Probe Reports from the NIH Molecular Libraries Program.[5]

In Vivo Efficacy of VX765:

Animal ModelDiseaseKey FindingsReference
MouseCollagen-Induced ArthritisSignificantly reduced joint clinical scores, synovitis, and bone erosion.[6]
MouseSpinal Cord InjuryReduced neuroinflammation, promoted white matter myelination, and improved functional recovery.[7]
RatMyocardial InfarctionReduced infarct size and preserved ventricular function.[8]
Humanized MouseHIV-1 InfectionReduced immune activation, CD4+ T cell depletion, and viral load.[9]
Linker Technology Comparison: Val-Cit-PAB vs. Alternatives

The choice of linker is critical for the therapeutic index of an ADC. The Val-Cit-PAB linker is a well-established cathepsin B-cleavable system.

Linker TypeExampleCleavage MechanismAdvantagesDisadvantages
Enzyme-Cleavable Val-Cit-PAB Cathepsin B in lysosomesWell-characterized, stable in circulation, efficient intracellular release.Potential for off-target cleavage, stability can vary between species.[10]
pH-SensitiveHydrazoneAcidic environment of endosomes/lysosomesGood for targets with rapid internalization.Can be less stable in circulation.
Glutathione-SensitiveDisulfideHigh glutathione concentration in the cytoplasmExploits the differential redox potential between the extracellular and intracellular space.Can be susceptible to reduction in the bloodstream.
Non-Cleavable SMCCProteolytic degradation of the antibody backboneIncreased stability in circulation, lower risk of off-target payload release.Relies on efficient lysosomal degradation, may have a less potent bystander effect.
Comparison with Other Targeted Therapies for Inflammatory Diseases

A VX765-based ADC would enter a therapeutic landscape with several established and emerging targeted therapies.

Therapeutic ClassExample(s)Mechanism of ActionTarget(s)
Caspase-1 ADC Anti-FRβ-VX765 (Hypothetical) Targeted delivery of a caspase-1 inhibitor to activated macrophages. Caspase-1
TNFα InhibitorsAdalimumab, InfliximabNeutralize the pro-inflammatory cytokine TNFα.TNFα
IL-6 Receptor InhibitorsTocilizumab, SarilumabBlock the signaling of the pro-inflammatory cytokine IL-6.IL-6 Receptor
JAK InhibitorsTofacitinib, BaricitinibInhibit Janus kinases, blocking the signaling of multiple cytokines.JAK1, JAK2, JAK3, TYK2
B-cell Depleting AgentsRituximabDepletes CD20-positive B-cells.CD20
IL-23 InhibitorsUstekinumab, GuselkumabInhibit the p40 or p19 subunit of IL-12 and IL-23, respectively.IL-12/IL-23 or IL-23

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of a novel ADC. Below are key experimental protocols.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

Protocol:

  • Prepare the ADC at a concentration of 1 mg/mL in MES buffer (10 mM MES-Na, 40 µM dithiothreitol, pH 5.0).

  • Incubate the ADC solution at 37°C for 10 minutes.

  • Add pre-warmed human cathepsin B (20 ng/µL) to the ADC solution and continue incubation at 37°C.

  • Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Stop the reaction by adding a protease inhibitor cocktail.

  • Analyze the samples by HPLC to quantify the amount of intact ADC and released payload.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cells.

Protocol:

  • Seed target cells (FRβ-positive) and control cells (FRβ-negative) in 96-well plates at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight.

  • Add serial dilutions of the ADC, a non-targeted control ADC, and free VX765 to the wells.

  • Incubate for 72-96 hours at 37°C.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or a similar solvent.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[4][11][12]

Caspase-1 Activity Assay

This assay measures the direct inhibition of caspase-1 by the released payload.

Protocol:

  • Culture target cells (e.g., macrophages) and prime with LPS (1 µg/mL) for 4 hours to induce pro-caspase-1 expression.

  • Treat the cells with the ADC or free VX765 for a specified period.

  • Induce inflammasome activation with a stimulus like ATP (5 mM) or nigericin.

  • Lyse the cells and collect the supernatant.

  • Add a caspase-1 specific substrate (e.g., YVAD-pNA for colorimetric assay or a fluorogenic substrate).

  • Measure the colorimetric or fluorescent signal over time.

  • Quantify caspase-1 activity relative to untreated controls.[3]

Cytokine Release Assay (ELISA)

This assay quantifies the downstream effect of caspase-1 inhibition on the release of IL-1β and IL-18.

Protocol:

  • Follow steps 1-3 of the Caspase-1 Activity Assay.

  • Collect the cell culture supernatant.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β and IL-18 according to the manufacturer's instructions.[13]

  • Briefly, coat a 96-well plate with a capture antibody for the cytokine of interest.

  • Add the cell culture supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colorimetric signal.

  • Measure the absorbance and calculate the cytokine concentration based on the standard curve.

Experimental Workflow and Logical Relationships

The preclinical evaluation of a novel ADC involves a logical progression of experiments to characterize its activity and selectivity.

Experimental_Workflow cluster_0 ADC Construction & Characterization cluster_1 In Vitro Functional Assays cluster_2 In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation DAR Determine Drug-to-Antibody Ratio (DAR) Conjugation->DAR Binding Target Binding Assay (SPR/ELISA) DAR->Binding Internalization ADC Internalization Assay Binding->Internalization Cleavage Linker Cleavage Assay (Cathepsin B) Cytotoxicity Cytotoxicity Assay (IC50) (Target vs. Non-target cells) Cleavage->Cytotoxicity Internalization->Cleavage Caspase1_Assay Caspase-1 Activity Assay Cytotoxicity->Caspase1_Assay Cytokine_Assay Cytokine Release Assay (IL-1β, IL-18) Caspase1_Assay->Cytokine_Assay PK_Study Pharmacokinetics (PK) Study Cytokine_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (e.g., Arthritis Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Figure 3. A logical workflow for the preclinical evaluation of a VX765-based ADC.

Conclusion

The development of an ADC that delivers a caspase-1 inhibitor like VX765 to specific inflammatory cell populations, such as FRβ-expressing activated macrophages, represents a promising and novel therapeutic strategy. This approach has the potential to offer enhanced efficacy and an improved safety profile compared to systemic anti-inflammatory agents. The benchmarking data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of such a targeted therapy. Further research is warranted to identify optimal antibody targets for various inflammatory diseases and to validate the in vivo performance of this innovative ADC concept.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling MC-Val-Cit-PAB-VX765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of MC-Val-Cit-PAB-VX765, a potent research-grade compound intended for the development of antibody-drug conjugates (ADCs). Given its nature as a derivative of the caspase inhibitor VX765 and its cytotoxic potential, stringent adherence to the following procedures is mandatory to ensure personnel safety and operational integrity.

This compound is a research chemical designed for targeted drug delivery and is not intended for human or veterinary use.[1][2] It combines a cleavable linker (MC-Val-Cit-PAB) with the VX765 payload. While a specific Safety Data Sheet (SDS) for the conjugated molecule is not available, the hazards can be inferred from the components. The linker MC-Val-Cit-PAB is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Compounds of this nature are considered cytotoxic and require specialized handling and disposal procedures.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following table summarizes the mandatory PPE for handling this compound, based on guidelines for similar cytotoxic compounds and ADC linkers.[3][6][7][8]

Body PartRequired PPESpecifications
Hands Double Chemo-Rated GlovesTwo pairs of long-cuffed, powder-free nitrile gloves tested for use with chemotherapy drugs. The outer glove should be worn over the cuff of the lab coat.[7]
Body Disposable Lab CoatSolid-front, back-closing gown made of a non-porous material.[8]
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashes or aerosol generation.[8]
Respiratory RespiratorAn appropriate respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the handling process for this compound.

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal cluster_waste Waste Streams receive 1. Receiving store 2. Storage (-20°C Long-term) receive->store Inspect package ppe 3. Don PPE store->ppe Prepare for use weigh 4. Weighing & Reconstitution (In Ventilated Enclosure) ppe->weigh Enter designated area experiment 5. Experimental Use weigh->experiment Use calibrated equipment decontaminate 6. Decontaminate Surfaces (e.g., with alcohol) experiment->decontaminate Post-experiment doff 7. Doff PPE decontaminate->doff Clean work area dispose 8. Waste Disposal doff->dispose Segregate waste sharps Contaminated Sharps (Yellow Sharps Bin) dispose->sharps ppe_waste Contaminated PPE (Purple Cytotoxic Waste Bag) dispose->ppe_waste liquid_waste Liquid Waste (Labeled Hazardous Waste) dispose->liquid_waste

Caption: Logical workflow for the safe handling of this compound.

Procedural Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • The compound is shipped under ambient temperature as a non-hazardous chemical for short durations.[1]

  • For long-term storage, maintain the compound at -20°C in a dry, dark environment.[1] Short-term storage (days to weeks) can be at 0-4°C.[1]

2. Handling and Experimental Use:

  • All handling of the solid compound, especially weighing and initial reconstitution, must be conducted within a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure to prevent inhalation of dust.[3][6]

  • Avoid the formation of dust and aerosols.[3][6]

  • When preparing solutions, use the smallest feasible quantity. For reconstitution, solvents such as DMSO may be used.[9]

  • Do not eat, drink, or smoke in the designated handling area.[3] Wash hands thoroughly after handling.[3]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3][6]

  • For solid spills, carefully cover with a damp absorbent material to avoid raising dust, then gently sweep into a designated cytotoxic waste container.

  • Decontaminate the spill area and all equipment by scrubbing with alcohol or another appropriate decontaminating agent.[3][6]

Disposal Plan

The disposal of this compound and any contaminated materials must follow regulations for cytotoxic and cytostatic waste.[4] Improper disposal can pose a significant environmental and health risk.

Waste Segregation and Disposal:

  • Contaminated PPE and Consumables: All used gloves, gowns, bench paper, and other solid materials that have come into contact with the compound must be disposed of in clearly labeled, purple cytotoxic waste bags.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed into a yellow, puncture-resistant sharps container designated for chemotherapy/cytotoxic waste.[10]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Final Disposal: All cytotoxic waste streams (purple bags, yellow sharps containers) must be disposed of via high-temperature incineration through a licensed hazardous waste management provider.[4][11] This is the required method to ensure the complete destruction of the potent compound.[11] Do not dispose of this material down the drain or with general laboratory waste.[3][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.